molecular formula C10H16N2S4 B3062907 Lutiram CAS No. 496-08-2

Lutiram

Cat. No.: B3062907
CAS No.: 496-08-2
M. Wt: 292.5 g/mol
InChI Key: KCGUGVQODCQMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lutiram is a useful research compound. Its molecular formula is C10H16N2S4 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGUGVQODCQMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SSC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341706
Record name Lutiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-08-2
Record name Lutiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lutiram Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutiram, a commercial fungicide with the active ingredient metiram (B1676502), is a broad-spectrum, non-systemic, and preventative contact fungicide. It belongs to the dithiocarbamate (B8719985) chemical class and is classified under the Fungicide Resistance Action Committee (FRAC) code M3, indicating a multi-site mode of action. This characteristic confers a low risk of resistance development in fungal pathogens. The primary mechanism of action of metiram involves the non-specific inhibition of multiple enzymes within fungal cells, disruption of cellular respiration, and interference with amino acid biosynthesis. This guide provides a comprehensive overview of the biochemical mechanisms, supported by relevant data and detailed experimental protocols for further investigation.

Introduction

Metiram, the active component of this compound, is a polymeric complex of zinc and ethylene (B1197577) bis-dithiocarbamate. Its fungicidal activity is attributed to its ability to interfere with numerous vital cellular processes in fungi, leading to the inhibition of spore germination and mycelial growth. As a contact fungicide, it forms a protective barrier on the plant surface and does not penetrate the plant tissue.[1][2] Its multi-site action makes it an important tool in integrated pest management (IPM) strategies.[3]

Mechanism of Action

The fungicidal activity of metiram is not attributed to a single, specific target site but rather to a broad disruption of cellular functions. This multi-site action is a hallmark of FRAC group M3 fungicides.[3] The primary mechanisms are detailed below.

Non-specific Enzyme Inhibition

The core mechanism of metiram's fungitoxicity lies in its ability to inhibit a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups.[4][5] The dithiocarbamate molecule is thought to be metabolized within the fungal cell into isothiocyanates, which are highly reactive towards sulfhydryl groups in amino acids and proteins (enzymes).[6] This reaction leads to the inactivation of these enzymes, disrupting numerous metabolic pathways essential for fungal survival.

Furthermore, dithiocarbamates are strong metal-binding agents and can chelate essential metal cofactors (e.g., copper, zinc) within metalloenzymes, further contributing to their inactivation.[7][8] One key enzyme group known to be inhibited by dithiocarbamates is aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxification processes.[7][8][9] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the fungal cell.[8]

Disruption of Cellular Respiration

Metiram interferes with fungal cellular respiration, a critical process for energy (ATP) production.[2] This disruption can occur through the inhibition of various enzymes within the mitochondrial electron transport chain. By impeding the flow of electrons, metiram disrupts the generation of the proton gradient necessary for ATP synthesis, leading to cellular energy depletion and ultimately, cell death.[4]

Interference with Amino Acid Biosynthesis

There is evidence to suggest that dithiocarbamates can interfere with the biosynthesis of essential amino acids in fungi.[10][11] While the specific enzymes in these pathways targeted by metiram are not fully elucidated, the general disruption of enzymatic activity through sulfhydryl group inactivation likely extends to enzymes involved in amino acid synthesis. Inhibition of these pathways would halt protein synthesis and arrest fungal growth and development.[12]

Quantitative Data

OrganismEndpointValue (µg a.i./L)Reference
Oncorhynchus mykiss (Fish)LC50 (96h)333 - >20,000[13]
Aquatic InvertebratesEC50110 - >1,000[13]
AlgaeEC5063 - >1,000[13]
RotiferaNOEC12[14][15]
Copepoda (Zooplankton)NOEC108[14][15]
Anabaena (Phytoplankton)NOEC108[14][15]

Table 1: Ecotoxicological Data for Metiram

Experimental Protocols

The following protocols are adapted from established methodologies for fungicide testing and can be applied to investigate the mechanism of action of metiram.

Protocol for Fungal Spore Germination Assay

This protocol allows for the determination of the direct inhibitory effect of metiram on the initial stage of fungal development.

Materials:

  • Metiram (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Fungal culture of interest (e.g., Alternaria solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) plates

  • Microscope slides and coverslips

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative assessment)

  • Incubator

Procedure:

  • Spore Suspension Preparation:

    • Grow the fungal culture on PDA plates until sporulation.

    • Flood the plate with a small volume of sterile distilled water and gently scrape the surface to release the spores.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Preparation:

    • Prepare a stock solution of metiram in DMSO.

    • Perform serial dilutions in sterile distilled water to obtain the desired test concentrations. Include a DMSO control.

  • Assay:

    • In a 96-well plate, add 50 µL of the spore suspension to 50 µL of each metiram dilution.

    • Incubate the plate at the optimal temperature for the fungus (e.g., 25°C) for a period sufficient for germination in the control wells (typically 4-24 hours).

  • Assessment:

    • Microscopic Examination: Place a drop from each well onto a microscope slide and observe under a microscope. A spore is considered germinated if the germ tube length is at least half the diameter of the spore. Count at least 100 spores per replicate and calculate the percentage of germination inhibition relative to the control.[16][17]

    • Spectrophotometric Quantification (Optional): After incubation, stain the adhered germinated spores with a dye like sulforhodamine B. After washing away non-adhered spores, the dye is solubilized and the absorbance is measured, which is proportional to the number of germinated spores.[16]

Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay can be used to investigate the inhibitory effect of metiram on a key enzyme group.

Materials:

  • Yeast or fungal cell-free extract containing ALDH

  • Metiram (analytical grade)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Aldehyde substrate (e.g., propionaldehyde)

  • Phosphate (B84403) buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a cell-free extract from a suitable fungal or yeast source known to have ALDH activity.

  • Assay Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NAD+, and the aldehyde substrate.

  • Inhibition Study:

    • Add a specific concentration of metiram (dissolved in a suitable solvent like DMSO, with a solvent control) to the assay mixture and pre-incubate with the enzyme extract for a defined period.

    • Initiate the reaction by adding the aldehyde substrate.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of this increase is proportional to the ALDH activity.[9][18]

  • Analysis: Calculate the percentage of inhibition of ALDH activity by metiram compared to the control. Determine the IC50 value.

Protocol for Assessing Mitochondrial Respiration

This protocol utilizes an oxygen-sensing system (e.g., Seahorse XF Analyzer) to measure the effect of metiram on fungal cellular respiration.

Materials:

  • Fungal cells or isolated mitochondria

  • Metiram (analytical grade)

  • Respiration buffer

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)

  • Seahorse XF Analyzer or similar instrument

Procedure:

  • Cell Preparation: Prepare a suspension of fungal cells or isolated mitochondria at an appropriate density.

  • Assay Setup: Seed the cells or mitochondria into the specialized microplate of the oxygen consumption analyzer.

  • Metiram Treatment: Inject metiram at various concentrations into the wells and monitor the oxygen consumption rate (OCR) in real-time.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to dissect the different components of respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[19][20]

  • Analysis: Analyze the changes in OCR in the presence of metiram to determine its impact on mitochondrial function.

Visualizations of Mechanism and Workflows

Signaling Pathway Diagram

G Proposed Multi-Site Mechanism of Action of Metiram cluster_0 Multiple Enzyme Inhibition cluster_1 Disruption of Cellular Respiration cluster_2 Interference with Biosynthesis cluster_3 Cellular Consequences Metiram Metiram (Dithiocarbamate) EnzymeSH Sulfhydryl-Containing Enzymes Metiram->EnzymeSH Inactivates -SH groups Metalloenzyme Metalloenzymes Metiram->Metalloenzyme Chelates metal ions ALDH Aldehyde Dehydrogenase Metiram->ALDH Mitochondria Mitochondrial Electron Transport Chain Metiram->Mitochondria AminoAcid Amino Acid Synthesis Metiram->AminoAcid FungalCell Fungal Cell SporeGermination Inhibition of Spore Germination EnzymeSH->SporeGermination MycelialGrowth Inhibition of Mycelial Growth EnzymeSH->MycelialGrowth Metalloenzyme->SporeGermination Metalloenzyme->MycelialGrowth ALDH->SporeGermination ALDH->MycelialGrowth ATP ATP Production Mitochondria->ATP Leads to depletion ATP->SporeGermination ATP->MycelialGrowth AminoAcid->SporeGermination AminoAcid->MycelialGrowth

Caption: Multi-site inhibitory action of Metiram on fungal cellular processes.

Experimental Workflow Diagram

G Experimental Workflow for Investigating Metiram's Mechanism cluster_0 Phenotypic Assays cluster_1 Biochemical Assays cluster_2 Data Analysis & Interpretation SporeGermination Spore Germination Assay EC50 Determine EC50/IC50 Values SporeGermination->EC50 MIC Minimum Inhibitory Concentration (MIC) Assay MIC->EC50 EnzymeAssay Enzyme Inhibition Assays (e.g., ALDH) EnzymeAssay->EC50 RespirationAssay Mitochondrial Respiration Assay RespirationAssay->EC50 Mechanism Elucidate Mechanism of Action EC50->Mechanism

Caption: Workflow for elucidating the mechanism of action of Metiram.

Conclusion

This compound, through its active ingredient metiram, operates as a potent fungicide with a multi-site mechanism of action. Its ability to non-specifically inhibit numerous enzymes, disrupt cellular respiration, and interfere with essential biosynthetic pathways makes it an effective and durable tool in disease management with a low risk of resistance development. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the specific biochemical interactions of metiram within fungal pathogens. A deeper understanding of its multi-faceted mechanism can aid in the development of more effective and sustainable crop protection strategies.

References

A Technical Guide to the Mode of Action of Metiram, the Active Ingredient in Lutiram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiram (B1676502), the active ingredient in the fungicide Lutiram, is a broad-spectrum, non-systemic, protective fungicide belonging to the ethylene (B1197577) bis-dithiocarbamate (EBDC) group. Its efficacy stems from a multi-site mode of action, which significantly reduces the likelihood of resistance development in fungal pathogens. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying metiram's fungicidal activity, focusing on its interaction with fungal cellular processes. While specific quantitative data for metiram's direct enzyme inhibition is not extensively available in public literature, this guide synthesizes the established knowledge of dithiocarbamate (B8719985) action to elucidate the core principles of metiram's fungitoxicity. We will delve into its primary impact on fungal respiration and the inhibition of sulfhydryl-containing enzymes, supported by detailed hypothetical experimental protocols and visualizations of the key molecular pathways.

Introduction to Metiram

Metiram is a polymeric complex of zinc and a dithiocarbamate.[1] As a member of the dithiocarbamate family, it is classified under the FRAC (Fungicide Resistance Action Committee) code M03, designating it as a multi-site contact agent.[2] Its protective action requires application prior to fungal infection, as it forms a barrier on the plant surface, inhibiting spore germination and mycelial growth.[3] The fungicidal activity of dithiocarbamates like metiram is attributed to their ability to chelate metal ions and to decompose into isothiocyanates, which are reactive towards vital cellular components within the fungus.

Core Mechanism: Multi-Site Inhibition

The defining characteristic of metiram's mode of action is its ability to interfere with numerous metabolic pathways within the fungal cell simultaneously. This multi-site activity is a significant advantage in disease management, as it is difficult for a fungus to develop resistance through a single gene mutation. The primary mechanisms of this multi-site inhibition are detailed below.

Inhibition of Fungal Respiration

A primary target of metiram is the fungal respiratory chain, a critical process for energy (ATP) production.[2][3] By disrupting cellular respiration, metiram effectively halts the energy supply required for spore germination and growth. While the precise complexes of the electron transport chain affected by metiram are not definitively specified in the literature, dithiocarbamates, in general, are known to interfere with mitochondrial function. This disruption leads to a cascade of events culminating in cell death.

Inactivation of Sulfhydryl (-SH) Containing Enzymes

A key biochemical mechanism of dithiocarbamates is their high reactivity with sulfhydryl groups present in amino acids, particularly cysteine.[4] Many enzymes and proteins rely on free sulfhydryl groups for their catalytic activity and structural integrity. Metiram, and its degradation products, can inactivate these essential molecules through two primary pathways:

  • Chelation of Metal Co-factors: Dithiocarbamates are potent chelating agents for various metal ions, such as copper and zinc, which are essential co-factors for numerous enzymes. By binding to these metal ions, metiram can disrupt the normal function of metalloenzymes.

  • Reaction with Sulfhydryl Groups: The dithiocarbamate structure can lead to the formation of isothiocyanates, which are highly reactive electrophiles. These can covalently bind to the sulfhydryl groups of enzymes, leading to their irreversible inactivation.

This broad-ranging enzyme inhibition disrupts a multitude of cellular processes, contributing to the fungitoxic effect.

Key Signaling Pathways and Cellular Processes Affected

The multi-site action of metiram impacts several fundamental cellular pathways:

  • Glycolysis and the Krebs Cycle: By targeting enzymes within these central metabolic pathways, metiram can disrupt the production of essential precursors for biosynthesis and energy generation.

  • Aldehyde Dehydrogenase (ALDH) Inhibition: Dithiocarbamates are known inhibitors of ALDH, an enzyme crucial for the detoxification of aldehydes. Inhibition of ALDH leads to the accumulation of toxic aldehydes within the fungal cell, contributing to cellular stress and death.

  • Ubiquitin-Proteasome System: There is evidence to suggest that dithiocarbamate-copper complexes can inhibit the 26S proteasome. The proteasome is responsible for the degradation of damaged or unneeded proteins. Its inhibition leads to an accumulation of these proteins, triggering cellular stress and apoptosis.

Quantitative Data

A comprehensive review of publicly available scientific literature reveals a notable lack of specific quantitative data (e.g., IC50 values) for the direct inhibition of purified fungal enzymes by metiram. Research has predominantly focused on the broader effects of dithiocarbamates as a class. The table below summarizes the known qualitative information regarding metiram's targets.

Target Process/Enzyme ClassFungal SpeciesEffect
Fungal RespirationBroad SpectrumInhibition of energy production
Sulfhydryl-containing enzymesBroad SpectrumInactivation
Aldehyde DehydrogenaseBroad SpectrumInhibition, leading to toxic aldehyde accumulation
Ubiquitin-Proteasome SystemBroad SpectrumPotential inhibition, leading to cellular stress

Experimental Protocols

The following sections describe detailed, albeit generalized, methodologies for key experiments that would be employed to quantify the inhibitory effects of metiram on its primary targets.

Fungal Mitochondrial Respiration Assay

Objective: To determine the effect of metiram on the oxygen consumption rate of fungal mitochondria, indicating an impact on the electron transport chain.

Methodology:

  • Isolation of Fungal Mitochondria:

    • Grow the target fungal species (e.g., Saccharomyces cerevisiae, Aspergillus niger) in a suitable liquid culture medium.

    • Harvest fungal mycelia or cells by centrifugation.

    • Protoplasts are prepared by enzymatic digestion of the cell wall (e.g., using lyticase or zymolyase).

    • Homogenize protoplasts in an ice-cold mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet and purify the mitochondrial fraction.

  • Oxygen Consumption Measurement:

    • Resuspend the isolated mitochondria in a respiration buffer.

    • Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen concentration.

    • Add a respiratory substrate (e.g., succinate (B1194679) or pyruvate/malate) to initiate respiration.

    • After a stable basal respiration rate is established, add varying concentrations of metiram (solubilized in a suitable solvent like DMSO) to the chamber.

    • Record the change in oxygen consumption rate to determine the inhibitory effect.

    • Controls should include the solvent alone.

  • Data Analysis:

    • Calculate the rate of oxygen consumption before and after the addition of metiram.

    • Plot the percentage inhibition of respiration against the metiram concentration to determine the IC50 value.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: To quantify the inhibitory effect of metiram on the activity of fungal ALDH.

Methodology:

  • Enzyme Preparation:

    • Prepare a crude cell-free extract from the target fungal species by mechanical disruption (e.g., sonication or bead beating) followed by centrifugation.

    • Alternatively, use a commercially available purified ALDH enzyme.

  • Enzyme Assay:

    • The assay is typically performed in a 96-well microplate format.

    • The reaction mixture contains a buffer (e.g., phosphate (B84403) or Tris-HCl), NAD+ as a co-substrate, and the aldehyde substrate (e.g., acetaldehyde).

    • Pre-incubate the enzyme preparation with various concentrations of metiram for a defined period.

    • Initiate the reaction by adding the aldehyde substrate.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each metiram concentration.

    • Determine the percentage inhibition relative to a control without the inhibitor.

    • Plot the percentage inhibition against the metiram concentration to calculate the IC50 value.

Fungal Proteasome Inhibition Assay

Objective: To assess the ability of metiram to inhibit the activity of the fungal 26S proteasome.

Methodology:

  • Proteasome Extraction:

    • Prepare a cell lysate from the target fungus under conditions that preserve proteasome integrity.

    • The proteasome can be partially purified by ultracentrifugation or affinity chromatography.

  • Activity Assay:

    • Use a fluorogenic peptide substrate that is specific for one of the proteasome's proteolytic activities (e.g., chymotrypsin-like, trypsin-like, or caspase-like).

    • Incubate the proteasome preparation with various concentrations of metiram.

    • Add the fluorogenic substrate and monitor the increase in fluorescence over time as the substrate is cleaved.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each metiram concentration.

    • Determine the percentage inhibition compared to a control.

    • Plot the percentage inhibition against the metiram concentration to determine the IC50 value.

Visualizations of Metiram's Mode of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in metiram's fungicidal action.

Metiram_Mode_of_Action cluster_metiram Metiram (Dithiocarbamate) cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Metiram Metiram Mitochondrial_Respiration Mitochondrial Respiration Metiram->Mitochondrial_Respiration Inhibits SH_Enzymes Sulfhydryl-containing Enzymes Metiram->SH_Enzymes Inactivates ALDH Aldehyde Dehydrogenase Metiram->ALDH Inhibits Proteasome Ubiquitin-Proteasome System Metiram->Proteasome Inhibits ATP_Depletion ATP Depletion Mitochondrial_Respiration->ATP_Depletion Enzyme_Inactivation Broad Enzyme Inactivation SH_Enzymes->Enzyme_Inactivation Aldehyde_Accumulation Toxic Aldehyde Accumulation ALDH->Aldehyde_Accumulation Protein_Accumulation Damaged Protein Accumulation Proteasome->Protein_Accumulation Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death Enzyme_Inactivation->Cell_Death Aldehyde_Accumulation->Cell_Death Protein_Accumulation->Cell_Death

Caption: Overview of Metiram's multi-site mode of action on a fungal cell.

SH_Enzyme_Inhibition Metiram Metiram Isothiocyanate Isothiocyanate (Metabolite) Metiram->Isothiocyanate Metabolizes to Inactive_Enzyme Inactive Enzyme (S-adduct) Isothiocyanate->Inactive_Enzyme Reacts with Active_Enzyme Active Enzyme (with -SH group) Active_Enzyme->Inactive_Enzyme Inactivated

Caption: Inactivation of sulfhydryl-containing enzymes by a metiram metabolite.

Experimental_Workflow_Respiration cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture Mitochondria_Isolation Mitochondria Isolation Fungal_Culture->Mitochondria_Isolation Respirometer Respirometer Setup Mitochondria_Isolation->Respirometer Add_Substrate Add Substrate Respirometer->Add_Substrate Add_Metiram Add Metiram (Varying Concentrations) Add_Substrate->Add_Metiram Measure_O2 Measure O2 Consumption Add_Metiram->Measure_O2 Calculate_Inhibition Calculate % Inhibition Measure_O2->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for assessing metiram's effect on fungal respiration.

Conclusion

Metiram's mode of action as a multi-site inhibitor makes it a robust and durable fungicide for the management of a wide range of fungal diseases. Its primary mechanisms involve the disruption of fungal respiration and the widespread inactivation of essential enzymes through interaction with sulfhydryl groups. This multifaceted attack on the fungal cell's core machinery explains its broad-spectrum efficacy and the low probability of resistance development. While further research is needed to elucidate the specific enzyme targets and to quantify the inhibitory constants for metiram, the foundational knowledge of dithiocarbamate chemistry provides a strong framework for understanding its fungicidal properties. The experimental protocols outlined in this guide provide a basis for future investigations into the precise molecular interactions of this important agricultural compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Metiram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiram (B1676502), a non-systemic, broad-spectrum fungicide, belongs to the ethylene (B1197577) bis(dithiocarbamate) (EBDC) class of compounds. It is a polymeric complex primarily used in agriculture to protect a wide variety of crops from fungal diseases. This document provides a comprehensive overview of the chemical structure and physicochemical properties of Metiram. It details its complex composition, which consists of a crystalline zinc-coordinating phase and an amorphous phase. Furthermore, this guide outlines the fungicidal mode of action, synthesis pathway, and the experimental protocols used for its characterization.

Chemical Structure and Composition

Metiram is not a single molecular entity but a complex polymeric mixture.[1][2][3][4] Its IUPAC name is zinc ammoniate ethylenebis(dithiocarbamate)-poly(ethylenethiuram disulfide).[1][5][6] Recent comprehensive structural analysis has revealed that Metiram consists of two distinct phases:

  • Phase I (Crystalline): This primary phase constitutes approximately 81% of the material by weight and is identified as ethylenebis(dithiocarbamate) (B1227036) zinc(II) ammine.[1][7][8] Its structure consists of 1D S-shaped chains of the ethylenebis(dithiocarbamate) (EBDTC) ligand connected by distorted tetragonal pyramidal zinc centers (Zn[NH₃][S₄]). In this arrangement, both sulfur atoms from one dithiocarbamate (B8719985) group chelate to the same zinc atom.[1] Ammonia molecules occupy the apex of these pyramids.[1][7]

  • Phase II (Amorphous): The remaining 19% of the material is an amorphous, zinc-free phase.[1][7] This secondary component is believed to consist of ethylenebis(dithiocarbamate) units linked by disulfide bonds, forming species like poly(ethylenethiuram disulfide).[1][6]

The complex and polymeric nature of Metiram makes its exact molecular formula and weight variable.[9] Different sources report various formulas for the repeating monomeric units.[5][10][11][12]

Caption: Composition of the fungicide Metiram.

Physicochemical Properties

Metiram is a light yellow to yellowish powder with a characteristic dithiocarbamate odor.[2][9][10][13] It is generally non-corrosive.[2][13] Due to its polymeric nature and composition as a mixture, some physical properties can be challenging to determine precisely.[9]

PropertyValueSource(s)
IUPAC Name zinc ammoniate ethylenebis(dithiocarbamate) - poly(ethylenethiuram disulfide)[1][5][6][14][15]
CAS Number 9006-42-2[1][5][6][16]
EC Number 618-430-8[5][13]
Molecular Formula Variable polymeric structure; often represented by monomeric units such as [C₁₆H₃₃N₁₁S₁₆Zn₃]x or (C₄H₆N₂S₄Zn)x.[5][11][12][14]
Molecular Weight Variable; monomeric unit weights cited as ~275.73 g/mol to 1088.7 g/mol .[3][11][12][14][17]
Appearance Light yellow to yellow powder.[6][9][10][13][18]
Solubility Water: Very low, <1-2 mg/L at 20-25°C. Organic Solvents: Practically insoluble in most organic solvents (e.g., acetone, methanol, toluene). Soluble in pyridine (B92270) with decomposition.[1][2][6][18]
Melting Point Decomposes before melting.[18][19]
Decomposition Temp. Approximately 140-156°C.[1][2][6][13] When heated to decomposition, it emits toxic fumes of sulfur oxides, nitrogen oxides, zinc oxide, and ammonia.[2][13][1][2][6][13]
Vapor Pressure <0.01 mPa at 20-26.2°C.[2][6][9]
Log Kₒw (Octanol-Water) 0.3 at pH 7. The value is difficult to interpret due to the polymeric nature and mixture composition of metiram.[2][9][20]
Stability Stable at 30°C. Slowly decomposed by light. Decomposed by strong acids and strong alkalis.[2][13]

Synthesis Pathway

The industrial production of Metiram involves a multi-step process. The pure active ingredient is considered inaccessible as the process yields the stable polymeric precipitate directly.[4] The synthesis begins with the formation of an ammonium (B1175870) or sodium salt of ethylenebis(dithiocarbamic acid), which is then polymerized.[4][5][14]

Synthesis_Workflow react1 Ethylenediamine intermed Ammonium/Sodium Ethylenebis(dithiocarbamate) react1->intermed + CS₂ + Base react2 Carbon Disulfide (CS₂) react2->intermed react3 Ammonia or NaOH Solution react3->intermed react4 Zinc Chloride (ZnCl₂) product Metiram (Polymeric Precipitate) react4->product react5 Hydrogen Peroxide (H₂O₂) react5->product intermed->product + ZnCl₂ + H₂O₂ Mode_of_Action cluster_pathway metiram Metiram (on plant surface) spore Fungal Spore metiram->spore contacts inhibition Multi-site Inhibition spore->inhibition uptake enzyme1 Enzyme System A inhibition->enzyme1 enzyme2 Enzyme System B inhibition->enzyme2 enzyme3 Enzyme System 'n' inhibition->enzyme3 respiration Cellular Respiration & ATP Production inhibition->respiration disrupts enzyme1->respiration catalyze enzyme2->respiration catalyze enzyme3->respiration catalyze germination Spore Germination & Growth respiration->germination powers respiration->germination blocked no_infection Infection Prevented

References

Toxicological Profile of Lutiram on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutiram, a broad-spectrum dithiocarbamate (B8719985) fungicide with the active ingredient metiram (B1676502), is utilized in agriculture to control a variety of fungal diseases. While effective in its targeted application, a thorough understanding of its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicological effects of this compound on a range of non-target species, including aquatic organisms, birds, bees, earthworms, and soil microorganisms. Quantitative toxicological data are presented in structured tables for comparative analysis. Detailed methodologies for the key experimental protocols are described, and the fungicide's mechanism of action and representative experimental workflows are visualized through diagrams generated using Graphviz (DOT language).

Quantitative Ecotoxicological Data

The following tables summarize the acute and chronic toxicity data of this compound (active ingredient: metiram) on various non-target organisms.

Table 1: Aquatic Organism Toxicity

Test OrganismSpeciesEndpointValue (mg/L)Exposure DurationTest Guideline
FishOncorhynchus mykiss (Rainbow Trout)LC500.473[1]96 hoursOPP 72-1 (EPA)[1]
FishCyprinus carpio (Carp)LC508596 hours-
FishHarlequin fishLC501748 hours-
FishOreochromis niloticus (Nile Tilapia)LC503.7796 hours-
Aquatic InvertebrateDaphnia magna (Water Flea)EC50> 0.821[1]48 hoursDirective 79/831/EEC[1]
Aquatic PlantSkeletonema costatum (Marine Diatom)EC50 (growth rate)0.01[1]72 hours-
Aquatic PlantSkeletonema costatum (Marine Diatom)NOEC (growth rate)0.01[1]72 hours-

Table 2: Avian Toxicity

Test OrganismSpeciesEndpointValue (ppm)Exposure Duration
Bird (Upland Game)Colinus virginianus (Bobwhite Quail)LC50> 37125-8 days
Bird (Waterfowl)Anas platyrhynchos (Mallard Duck)LC50> 37125-8 days

Table 3: Terrestrial Invertebrate Toxicity

Test OrganismSpeciesEndpointValueExposure DurationTest Guideline
Honey BeeApis melliferaOral LD50> 40 µ g/bee --
Honey BeeApis melliferaContact LD50> 16 µ g/bee --
EarthwormEisenia fetidaNOEC (mortality)~ 1000 mg/kg soil (dw)14 daysOECD 207
EarthwormEisenia fetidaLOEC (mortality)> 1000 mg/kg soil (dw)14 daysOECD 207

Table 4: Soil Microorganism Toxicity

Test OrganismEndpointValue (µg a.i./L)Exposure
Sediment Microbial CommunityNOECcommunity36Multiple applications over 14 days

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted in accordance with standardized international guidelines. The following sections detail the methodologies for the key experiments.

Aquatic Toxicity Testing

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

  • Test Design: A semi-static or flow-through system is typically employed. Fish are exposed to a range of concentrations of the test substance for 96 hours. A control group is maintained under the same conditions without the test substance.

  • Parameters: Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish population over the 96-hour period.

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

  • Test Design: The test is conducted in a static system. Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

  • Parameters: Immobilisation, defined as the inability to swim, is the primary observation. Observations are made at 24 and 48 hours.

  • Endpoint: The median effective concentration (EC50) is determined, which is the concentration of the substance that causes immobilisation in 50% of the daphnids.

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata, is typically used.

  • Test Design: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.

  • Parameters: Algal growth is measured by cell counts or other biomass indicators (e.g., fluorescence) at 24, 48, and 72 hours.

  • Endpoint: The EC50 for growth rate inhibition is calculated, representing the concentration that causes a 50% reduction in the growth rate of the algae compared to the control. The No Observed Effect Concentration (NOEC) is also determined.

Terrestrial Toxicity Testing

This test assesses the acute toxicity of a substance to earthworms in an artificial soil substrate.

  • Test Organism: The species Eisenia fetida is commonly used.

  • Test Design: Adult earthworms are introduced into containers with artificial soil that has been treated with a range of concentrations of the test substance. The test duration is 14 days.

  • Parameters: Mortality is the primary endpoint, assessed at day 7 and day 14. Sub-lethal effects, such as changes in behavior and body weight, are also observed.

  • Endpoints: The LC50, the concentration causing 50% mortality, is determined. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also reported.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the multi-site inhibitory action of this compound (metiram) and a typical experimental workflow for an acute fish toxicity test.

cluster_Metiram This compound (Metiram) cluster_FungalCell Fungal Cell Metiram Metiram (Dithiocarbamate) Respiration Mitochondrial Respiration Metiram->Respiration Inhibits Enzyme1 Enzyme 1 (Thiol Group) Metiram->Enzyme1 Reacts with Enzyme2 Enzyme 2 (Thiol Group) Metiram->Enzyme2 Reacts with Enzyme3 Enzyme 3 (Metal Cofactor) Metiram->Enzyme3 Chelates FungalGrowth Inhibition of Spore Germination & Growth Respiration->FungalGrowth Enzyme1->FungalGrowth Enzyme2->FungalGrowth Enzyme3->FungalGrowth

Caption: Multi-site mechanism of action of this compound (metiram) in fungal cells.

cluster_Prep Preparation Phase cluster_Exp Exposure Phase (96 hours) cluster_Analysis Data Analysis Phase A1 Acclimatize Test Fish B1 Introduce Fish to Test Chambers A1->B1 A2 Prepare Test Solutions (Range of Concentrations) A2->B1 A3 Prepare Control Group A3->B1 B2 Monitor Water Quality (pH, DO, Temp) B1->B2 B3 Observe and Record Mortality (24, 48, 72, 96h) B2->B3 C1 Compile Mortality Data B3->C1 Data Collection C2 Statistical Analysis (e.g., Probit Analysis) C1->C2 C3 Determine LC50 Value C2->C3 D1 Toxicological Profile C3->D1 Final Report

Caption: Experimental workflow for an acute fish toxicity test (OECD 203).

Discussion

The toxicological data for this compound (metiram) indicate a varied profile across different non-target organisms. It is classified as very toxic to aquatic life, with particularly low LC50 and EC50 values for fish and aquatic plants, respectively. This suggests that aquatic ecosystems are at a higher risk of being adversely affected by the presence of this fungicide.

In contrast, the acute toxicity of metiram to birds and bees is relatively low, with high LC50 and LD50 values. For soil organisms, the available data suggest a low acute toxicity to earthworms. The impact on soil microbial communities appears to be minor at environmentally relevant concentrations, although further research into potential long-term effects on specific microbial functions, such as nitrification and soil respiration, would be beneficial for a more complete risk assessment.

The multi-site mechanism of action of metiram, which involves the inhibition of multiple enzymes and cellular respiration, is effective against a broad spectrum of fungi. However, this lack of specificity is also a concern for non-target organisms, as it can potentially disrupt similar biochemical pathways.

Conclusion

This technical guide provides a consolidated overview of the toxicological profile of this compound on key non-target organisms. The presented data and experimental methodologies are intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety of this fungicide. The significant toxicity to aquatic organisms highlights the need for careful management practices to prevent contamination of water bodies. While the acute toxicity to terrestrial organisms appears to be lower, a comprehensive understanding of potential sub-lethal and chronic effects requires further investigation. The provided diagrams offer a visual aid for understanding the fungicide's mode of action and the standardized testing procedures used in its toxicological evaluation.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Lutiram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram is a fungicide whose active ingredient is metiram (B1676502), a non-systemic dithiocarbamate (B8719985) compound. Metiram provides protective action against a broad spectrum of fungal diseases in various crops. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental degradation pathways of metiram, including detailed experimental protocols, quantitative data, and visual representations of the degradation processes.

Environmental Fate of Metiram

Metiram is characterized by its rapid degradation in the environment, primarily through hydrolysis and photolysis. It is a polymeric complex and its stability is highly dependent on environmental conditions, particularly moisture and light.

Degradation in Soil

In the soil environment, metiram is considered non-persistent. Its degradation is influenced by soil type, pH, temperature, and microbial activity. The half-life (DT50) of metiram in soil is relatively short, typically ranging from 1.3 to 2.7 days under aerobic conditions. The primary degradation product in soil is ethylenethiourea (B1671646) (ETU), which is of toxicological concern and is more mobile than the parent compound. Other metabolites identified in soil studies include ethylene (B1197577) urea (B33335) (EU), carbimid, ethylenebisisothiocyanate sulfide (B99878) (EBIS), and hydantoin.

Degradation in Aquatic Systems

In aquatic environments, metiram degrades even more rapidly. The dissipation half-life in the water column can be as short as 1 to 6 hours. Hydrolysis is a major degradation pathway, and its rate is pH-dependent. Metiram is unstable in the presence of moisture and decomposes to ETU and other transient degradates. Due to its low water solubility and rapid degradation, significant leaching into groundwater is not expected for the parent compound; however, the mobility of its metabolite ETU is a consideration.

Photolysis

Metiram is susceptible to photolysis, especially in aqueous solutions. Exposure to sunlight can accelerate its degradation. Studies have shown that the formation of ETU from metiram on soil surfaces is enhanced by sunlight.

Bioaccumulation

Quantitative Data on Metiram Degradation

The following table summarizes the key quantitative data related to the environmental degradation of metiram.

ParameterValueMediumConditionsReference
DT50 (Half-life) 1.3 - 2.7 daysSoilAerobic[1]
DT50 (Half-life) ~1 - 6 hoursWater ColumnMicrocosm[2][3]
DT50 (Half-life) 0.8 daysWaterNot specified[4]
Water Solubility < 1 mg/LWater20 °C[5]
Log Kow (Octanol-Water Partition Coefficient) 0.3Not specifiedpH 7[4]

Degradation Pathways of Metiram

The degradation of metiram is a complex process involving multiple steps and resulting in several metabolites. The primary degradation pathways are hydrolysis and photolysis, which initially break down the polymeric structure of metiram. The central degradation product is ethylenethiourea (ETU), which can be further metabolized.

The following diagram illustrates the proposed degradation pathway of metiram.

Metiram_Degradation Metiram Metiram (Polymeric Complex) Hydrolysis_Photolysis Hydrolysis / Photolysis Metiram->Hydrolysis_Photolysis Primary Degradation ETU Ethylenethiourea (ETU) Hydrolysis_Photolysis->ETU Major Product EU Ethyleneurea (EU) ETU->EU Carbimid Carbimid ETU->Carbimid EBIS Ethylenebisisothiocyanate sulfide (EBIS) ETU->EBIS Hydantoin Hydantoin ETU->Hydantoin JaffesBase Jaffe's Base ETU->JaffesBase Ethanolamine Ethanolamine ETU->Ethanolamine Further_Degradation Further Degradation & Mineralization EU->Further_Degradation Carbimid->Further_Degradation EBIS->Further_Degradation Hydantoin->Further_Degradation JaffesBase->Further_Degradation Glycine Glycine Ethanolamine->Glycine Glycine->Further_Degradation

Proposed degradation pathway of Metiram.

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of metiram are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections outline the general methodologies for key degradation studies.

Hydrolysis Study (based on OECD Guideline 201)

A hydrolysis study for metiram would typically follow this workflow:

Hydrolysis_Workflow start Prepare sterile aqueous buffer solutions (pH 4, 7, and 9) add_metiram Add radiolabelled [14C]Metiram to buffer solutions start->add_metiram incubate Incubate in the dark at a constant temperature (e.g., 25°C or 50°C) add_metiram->incubate sample Collect samples at specified time intervals incubate->sample extract Extract samples with an organic solvent (e.g., methanol) sample->extract analyze Analyze extracts by HPLC-radiodetector and/or LC-MS/MS to identify and quantify parent and degradates extract->analyze calculate Calculate hydrolysis rate constants and DT50 values analyze->calculate

Workflow for a Metiram hydrolysis study.

Methodology Details:

  • Test Substance: Radiolabeled metiram (e.g., [ethylene-¹⁴C]metiram) is used to trace the degradation products.

  • Test Conditions: The study is conducted in sterile aqueous buffer solutions at pH 4, 7, and 9 to assess the effect of pH on hydrolysis rates. Incubations are performed in the dark to exclude photodegradation.

  • Sampling and Analysis: At various time points, aliquots are taken and analyzed. The parent compound and its degradation products are typically separated by High-Performance Liquid Chromatography (HPLC) and quantified using a radioactivity detector. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the identification and confirmation of metabolites.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

The workflow for an aerobic soil metabolism study is as follows:

Soil_Metabolism_Workflow start Select and characterize representative soil types treat_soil Treat soil samples with [14C]Metiram start->treat_soil incubate Incubate in the dark at a controlled temperature and moisture level (e.g., 20°C, 40% MHC) treat_soil->incubate trap_volatiles Trap volatile organics and 14CO2 incubate->trap_volatiles sample Collect soil samples at intervals incubate->sample extract Extract soil samples with appropriate solvents sample->extract analyze Analyze extracts and trapped volatiles for parent compound and metabolites (HPLC, LC-MS/MS) extract->analyze determine_bound Determine non-extractable (bound) residues extract->determine_bound calculate Calculate degradation rates (DT50) and identify major metabolites analyze->calculate

Workflow for an aerobic soil metabolism study.

Methodology Details:

  • Test System: Fresh soil samples with viable microbial populations are used.

  • Test Substance: Radiolabeled metiram is applied to the soil at a rate relevant to its agricultural use.

  • Incubation: The treated soil is incubated under aerobic conditions (maintained by a continuous flow of air) in the dark. Temperature and moisture are kept constant.

  • Analysis: Soil samples are extracted at different time intervals. The extracts are analyzed by HPLC and LC-MS/MS to identify and quantify metiram and its degradation products. Volatile compounds, including ¹⁴CO₂, are trapped to assess mineralization.

Analytical Methods

The analysis of metiram and its metabolites, particularly ETU, requires sensitive and specific analytical methods. Due to the instability of metiram, analytical methods often focus on the determination of its degradation products.

  • Sample Preparation: For dithiocarbamates, a common approach involves acid hydrolysis to release carbon disulfide (CS₂), which is then quantified. However, this method is not specific to metiram. For metabolite analysis, extraction with organic solvents like methanol (B129727) is typically employed.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a UV or a mass spectrometric detector is the method of choice for the separation and quantification of ETU and other polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.

Conclusion

This compound, with its active ingredient metiram, is a fungicide that undergoes rapid degradation in the environment. The primary degradation pathways are hydrolysis and photolysis, leading to the formation of several metabolites, with ethylenethiourea (ETU) being the most significant in terms of persistence and toxicological relevance. The information presented in this guide, including quantitative degradation data, pathway diagrams, and outlines of experimental protocols, provides a comprehensive technical overview for researchers and professionals involved in the assessment and development of agricultural chemicals. A thorough understanding of the environmental fate of metiram is essential for its responsible management and for mitigating potential ecological risks.

References

The Impact of Lutiram (Metiram) on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth whitepaper for researchers, scientists, and drug development professionals on the effects of the dithiocarbamate (B8719985) fungicide Lutiram (active ingredient: Metiram) on soil microbial ecosystems.

Executive Summary

This compound, a commercial fungicide with the active ingredient Metiram, belongs to the dithiocarbamate class of pesticides. These fungicides are known for their broad-spectrum, multi-site inhibitory action against fungal pathogens, primarily by disrupting cellular respiration.[1][2][3] While effective in managing crop diseases, the application of this compound raises questions about its non-target effects on the complex and vital soil microbial communities. This technical guide synthesizes the available scientific information on the effects of dithiocarbamate fungicides, with a focus on Metiram where data is available, on soil microbial biomass, enzyme activities, and community structure. Due to a scarcity of specific quantitative data for Metiram, this guide incorporates data from studies on other closely related dithiocarbamate fungicides, such as Mancozeb (B1675947) and Thiram, to provide a comprehensive overview of the potential impacts. This guide also provides detailed experimental protocols for key analytical methods used to assess these effects and visualizes the underlying mechanisms and experimental workflows.

Mode of Action of Dithiocarbamates

Dithiocarbamates, including Metiram, exhibit a multi-site mode of action, which makes the development of resistance in target fungi less likely.[1] The primary mechanism involves the inhibition of various enzymes within the fungal cell. It is thought that dithiocarbamates are metabolized into radicals that inactivate the sulfhydryl groups in amino acids and enzymes.[1] This disruption of numerous metabolic pathways, particularly cellular respiration, leads to the inhibition of spore germination and fungal growth.[2][3]

Metiram Metiram (Dithiocarbamate) Metabolism Metabolism in Fungal Cell Metiram->Metabolism Radicals Formation of Radicals Metabolism->Radicals SH_groups Sulfhydryl Groups (-SH) in Amino Acids & Enzymes Radicals->SH_groups inactivates Enzyme_Inactivation Enzyme Inactivation SH_groups->Enzyme_Inactivation Respiration Cellular Respiration Enzyme_Inactivation->Respiration inhibits Metabolic_Disruption Disruption of Multiple Metabolic Pathways Enzyme_Inactivation->Metabolic_Disruption Inhibition Inhibition of Spore Germination & Fungal Growth Respiration->Inhibition Metabolic_Disruption->Inhibition

Fig. 1: Simplified mode of action of Metiram.

Effects on Soil Microbial Biomass

Soil microbial biomass is a sensitive indicator of soil health and can be impacted by the application of fungicides. Studies on dithiocarbamates suggest a general trend of initial microbial suppression followed by recovery or shifts in the community structure.

Quantitative Data from a Proxy Dithiocarbamate (Mancozeb):

A study on Mancozeb provides quantitative insights into the potential effects of dithiocarbamates on soil microbial biomass carbon (MBC). The results indicated a gradual decrease in MBC with increasing concentrations of the fungicide.[4]

Mancozeb Concentration (ppm)Average Microbial Biomass Carbon (µg/g soil)
09.52[4]
10Data not specified
100Data not specified
250Data not specified
500Data not specified
10001.86[4]
Table 1: Effect of Mancozeb on Soil Microbial Biomass Carbon. Data extracted from a study by Walia et al. (2014). The original study presented this as a gradual decrease, and specific values for intermediate concentrations were not provided in the abstract.

After a 10-day incubation period, the maximum microbial biomass C was observed in the control soil (18.8 µg/g), while the lowest was at 1000 ppm of mancozeb (1.02 µg/g).[4]

Effects on Soil Microbial Community Structure

The application of dithiocarbamate fungicides can lead to significant shifts in the structure of soil microbial communities. These changes often manifest as a decrease in fungal populations and a subsequent increase in bacterial populations that may utilize the fungicide as a carbon source or thrive in the absence of fungal competition.

Quantitative Data from Proxy Dithiocarbamates (Mancozeb and Thiram):

Studies on Mancozeb and Thiram have demonstrated these shifts in microbial populations.

FungicideConcentrationEffect on Bacterial PopulationEffect on Fungal PopulationEffect on Actinomycetes Population
Mancozebup to 250 ppmIncrease[4]Decrease (above 10 ppm)[4]General decrease[4]
Mancozeb1000 - 2000 ppmDecrease[4]Significant decrease[4]Adverse effect[4]
Thiram0.1827 mg/g464.07% increase after 4 weeks[5]Not specified250% increase after 4 weeks[5]
Thiram0.4567 mg/g91.7% inhibition after 13 weeks[5]93.23% inhibition after 13 weeks[5]Not specified
Table 2: Effects of Mancozeb and Thiram on Soil Microbial Populations. Data compiled from studies by Walia et al. (2014) and Abdel-Mallek et al. (1995).

Effects on Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. Fungicides can inhibit or, in some cases, stimulate the activity of these enzymes.

Qualitative and Proxy Quantitative Data on Enzyme Activities:

Mancozeb has been shown to have an adverse effect on amylase, invertase, and phosphatase activities at concentrations above 10 ppm.[6] It also impairs the processes of ammonification and nitrification.[4][6] Another dithiocarbamate, Thiram, has also been reported to inhibit nitrification.

While specific quantitative data for Metiram's effect on a broad range of soil enzymes is limited, the general trend for dithiocarbamates suggests a potential for disruption of key nutrient cycling processes.

Experimental Protocols

To aid researchers in the assessment of fungicide effects on soil microbial communities, this section provides detailed protocols for key analytical methods.

cluster_0 Soil Sampling and Treatment cluster_1 Microbial Biomass Analysis cluster_2 Enzyme Activity Assays cluster_3 Community Structure Analysis Soil_Sample Collect Soil Samples Fungicide_Application Apply this compound (Metiram) at different concentrations Soil_Sample->Fungicide_Application Incubation Incubate under controlled conditions Fungicide_Application->Incubation CFE Chloroform (B151607) Fumigation- Extraction (CFE) Incubation->CFE Dehydrogenase Dehydrogenase Assay (TTC reduction) Incubation->Dehydrogenase Phosphatase Phosphatase Assay (p-nitrophenol release) Incubation->Phosphatase Urease Urease Assay (Ammonium production) Incubation->Urease DNA_Extraction Soil DNA Extraction Incubation->DNA_Extraction TOC_TN Analyze extracts for Total Organic Carbon (TOC) and Total Nitrogen (TN) CFE->TOC_TN PCR PCR Amplification (e.g., 16S rRNA) DNA_Extraction->PCR DGGE Denaturing Gradient Gel Electrophoresis (DGGE) PCR->DGGE Sequencing Next-Generation Sequencing PCR->Sequencing

Fig. 2: Experimental workflow for assessing fungicide effects.
Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN) by Chloroform Fumigation-Extraction (CFE)

This method is a widely used standard for estimating the amount of carbon and nitrogen held within the living microbial component of the soil.

  • Sample Preparation: Use fresh, sieved (2 mm) soil samples. Determine the moisture content of a subsample to express results on an oven-dry basis.

  • Fumigation:

    • Place a known weight of moist soil (e.g., 25 g) in a beaker and place it in a desiccator containing a beaker of ethanol-free chloroform and a few boiling chips.

    • Evacuate the desiccator until the chloroform boils for 2 minutes.

    • Close the desiccator and incubate in the dark at 25°C for 24 hours.

    • After incubation, remove the chloroform vapor by repeated evacuation.

  • Extraction:

    • Transfer the fumigated soil to an extraction bottle. Add an extractant solution (e.g., 100 mL of 0.5 M K₂SO₄).

    • Shake for 30 minutes and then filter the suspension.

    • Perform the same extraction procedure on a non-fumigated control soil sample.

  • Analysis:

    • Analyze the organic carbon and total nitrogen in the extracts using a suitable analyzer.

  • Calculation:

    • Microbial Biomass C = (C in fumigated extract - C in non-fumigated extract) / kEC

    • Microbial Biomass N = (N in fumigated extract - N in non-fumigated extract) / kEN

    • (kEC and kEN are correction factors)

Soil Dehydrogenase Activity Assay (Casida et al., 1964)

Dehydrogenase activity is an indicator of the total metabolic activity of the soil microbiota.

  • Reagents:

    • 0.4% 2,3,5-triphenyltetrazolium chloride (TTC) solution.

    • Tris buffer (pH 7.6).

    • Methanol.

  • Procedure:

    • Incubate 6 g of soil with 1 mL of 3% aqueous TTC and 2.5 mL of distilled water.

    • Incubate at 37°C for 24 hours.

    • Stop the reaction by adding 10 mL of methanol.

    • Filter the suspension.

  • Measurement:

    • Measure the absorbance of the red-colored triphenyl formazan (B1609692) (TPF) in the filtrate at 485 nm using a spectrophotometer.

    • Express the results as µg TPF g⁻¹ soil 24 h⁻¹.

Soil Phosphatase Activity Assay (Tabatabai and Bremner, 1969)

Phosphatases are enzymes that hydrolyze organic phosphorus compounds, making phosphorus available to plants and microbes.

  • Reagents:

    • Modified universal buffer (MUB).

    • p-nitrophenyl phosphate (B84403) (PNP) solution.

    • 0.5 M CaCl₂.

    • 0.5 M NaOH.

  • Procedure:

    • To 1 g of soil, add 4 mL of MUB, 0.25 mL of toluene, and 1 mL of PNP solution.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH.

    • Filter the suspension.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol in the filtrate at 410 nm.

    • Express the results as µg PNP g⁻¹ soil h⁻¹.

Signaling Pathways and Logical Relationships

While the multi-site inhibitory action of dithiocarbamates on fungal metabolism is established, there is a lack of specific information in the reviewed literature regarding the disruption of microbial signaling pathways in a soil context. The primary effect appears to be a direct inhibition of essential enzymes rather than an interference with cell-to-cell communication or other signaling cascades.

cluster_0 Direct Effects cluster_1 Indirect Effects Fungicide This compound (Metiram) Application Fungal_Inhibition Inhibition of Fungal Respiration & Growth Fungicide->Fungal_Inhibition Enzyme_Inhibition Inhibition of Soil Enzyme Activities Fungicide->Enzyme_Inhibition Bacterial_Increase Increase in certain Bacterial Populations Fungal_Inhibition->Bacterial_Increase Reduced competition Nutrient_Cycling Alteration of Nutrient Cycling Enzyme_Inhibition->Nutrient_Cycling Community_Shift Shift in Microbial Community Structure Bacterial_Increase->Community_Shift Community_Shift->Nutrient_Cycling

Fig. 3: Logical relationship of Metiram's effects.

Conclusion and Future Directions

The application of this compound (Metiram) and other dithiocarbamate fungicides has the potential to significantly impact soil microbial communities. While the multi-site mode of action is effective for disease control, it can lead to non-target effects, including a reduction in microbial biomass, shifts in the fungal-to-bacterial ratio, and inhibition of key soil enzymes involved in nutrient cycling.

The current body of literature provides a foundational understanding of these effects, largely through studies of related compounds like Mancozeb and Thiram. However, there is a clear need for more specific, quantitative research on Metiram to accurately assess its environmental risk profile. Future studies should focus on:

  • Dose-response studies: Quantifying the effects of a range of Metiram concentrations on microbial biomass, enzyme activities, and community structure in different soil types.

  • Long-term monitoring: Assessing the resilience and recovery of soil microbial communities following repeated applications of Metiram.

  • Functional analysis: Moving beyond community structure to understand how Metiram affects the functional potential of the soil microbiome, for instance, through metagenomic and metatranscriptomic approaches.

  • Signaling pathways: Investigating potential subtle effects on microbial signaling and communication that may have long-term consequences for ecosystem functioning.

A deeper understanding of these aspects will enable the development of more sustainable agricultural practices that balance the need for effective disease management with the preservation of soil health.

References

A Technical Review of Metiram and Dithiocarbamate Fungicides: Mechanisms, Analysis, and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of metiram (B1676502) and the broader class of dithiocarbamate (B8719985) (DTC) fungicides. For decades, these compounds have been mainstays in global agriculture due to their broad-spectrum efficacy and low risk of resistance development.[1][2][3] This document delves into their multi-site mechanism of action, summarizes key toxicological data, details common experimental protocols for their analysis, and visualizes their interactions with critical cellular pathways.

Introduction to Dithiocarbamate Fungicides

Dithiocarbamates are organosulfur compounds derived from dithiocarbamic acid.[4] Their fungicidal properties were first discovered in the 1930s.[1][5] They are valued for their multi-site mode of action, which involves interfering with numerous biological processes within fungal cells, making it difficult for pathogens to develop resistance.[2][3][6]

DTCs are generally classified based on their chemical structure:[1][2][7]

  • Dimethyl-dithiocarbamates (DMDTCs): Includes compounds like ziram, ferbam, and thiram.

  • Ethylene-bis-dithiocarbamates (EBDCs): A major group that includes metiram, mancozeb, maneb, and zineb (B1684293).[1][5]

  • Propylene-bis-dithiocarbamates (PBDCs): Primarily represented by propineb.

Metiram is a polymeric EBDC fungicide, a complex of zineb and polyethylenethiuram disulfide.[1][8] It is used as a non-systemic, protective fungicide on a wide variety of crops, including fruits, vegetables, and ornamentals, to control diseases like downy mildew, leaf spots, and blight.[6][9][10]

Mechanism of Action: A Multi-Site Approach

The effectiveness of dithiocarbamates stems from their ability to disrupt multiple essential processes in fungal cells simultaneously.[2][11][12] This non-specific mode of action is their key advantage against the development of resistance.[6][9]

The primary mechanisms include:

  • Inhibition of Respiration: Metiram and other DTCs interfere with cellular respiration in fungi, disrupting energy production (ATP synthesis) and leading to cell death.[6][9][10]

  • Enzyme Inactivation: DTCs are potent inhibitors of various enzymes, especially those containing sulfhydryl (-SH) groups or essential metal cofactors like copper.[2][4] They are thought to be metabolized into radicals that inactivate these crucial amino acids and enzymes in fungal cells.[11] One key target is aldehyde dehydrogenase (ALDH), an enzyme vital for detoxification.[2][12]

  • Disruption of the Ubiquitin-Proteasome System: Evidence suggests that dithiocarbamate-copper complexes can inhibit the 26S proteasome, the cellular machinery responsible for degrading damaged or misfolded proteins.[2] This inhibition leads to an accumulation of these proteins, causing cellular stress and triggering apoptosis (programmed cell death).[2][12]

cluster_0 Dithiocarbamate (Metiram) cluster_1 Fungal Cell cluster_2 Cellular Effect cluster_3 Outcome DTC Dithiocarbamate Resp Mitochondrial Respiration DTC->Resp Inhibits Enz Sulfhydryl-Containing Enzymes (e.g., ALDH) DTC->Enz Inactivates Prot Ubiquitin-Proteasome System DTC->Prot Inhibits Energy Energy Production (ATP) Disrupted Resp->Energy Tox Accumulation of Toxic Aldehydes Enz->Tox UbProt Accumulation of Damaged Proteins Prot->UbProt Death Fungal Cell Death Energy->Death Tox->Death UbProt->Death

Fig. 1: Multi-site mechanism of action of dithiocarbamate fungicides.

Quantitative Data: Efficacy and Toxicology

The toxicity of dithiocarbamates varies by compound, species, and route of exposure. A significant concern is the metabolism of EBDCs like metiram to ethylene (B1197577) thiourea (B124793) (ETU), a compound identified as a potential carcinogen and teratogen in animal studies.[1][7][8][13]

Table 1: Acute Toxicity Data for Metiram and Other Dithiocarbamates

Compound Test Species Route LD50 / LC50 Citation
Metiram Rat Oral >6,180 to >10,000 mg/kg [13]
Rat Dermal >2,000 mg/kg [13]
Rat Inhalation >5.7 mg/L (4-hour) [13]
Mouse Oral >5,400 mg/kg [13]
Guinea Pig Oral 2,400 - 4,800 mg/kg [13]
Rainbow Trout Aquatic 1.1 mg/L (96-hour LC50) [13]
Bobwhite Quail Oral >3,712 ppm (LC50) [13]
Thiram Mammals Oral LD50 > 7,000 mg/kg [4]
Maneb Mammals Oral LD50 > 7,000 mg/kg [4]

| Zineb | Mammals | Oral | LD50 > 7,000 mg/kg |[4] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half the members of a tested population.

Key Signaling Pathway Interactions

DTCs can modulate several cellular signaling pathways, which underlies both their fungicidal activity and their potential toxicity in non-target organisms.

4.1. Inhibition of the Ubiquitin-Proteasome Pathway As previously mentioned, DTCs can inhibit the 26S proteasome, a key regulator of protein homeostasis.[2] This leads to an accumulation of ubiquitinated proteins, triggering the unfolded protein response (UPR) and ultimately apoptosis. This mechanism is considered a potential avenue for anticancer applications of some DTCs.[1]

Prot Cellular Proteins UbProt Ubiquitinated Proteins Prot->UbProt + Ub Ubiquitin Ub->UbProt Proteasome 26S Proteasome UbProt->Proteasome Targeted for Degradation Accum Accumulation of Ub-Proteins Proteasome->Accum Degradation Blocked DTC Dithiocarbamate- Copper Complex Inhibit DTC->Inhibit Inhibit->Proteasome Inhibits Stress Cellular Stress / UPR Accum->Stress Apoptosis Apoptosis Stress->Apoptosis EBDC EBDCs (e.g., Metiram, Mancozeb) Metabolism Metabolism / Degradation (in vivo, environment) EBDC->Metabolism ETU Ethylenethiourea (ETU) Metabolism->ETU Thyroid Thyroid Gland ETU->Thyroid TPO Thyroid Peroxidase (TPO) ETU->TPO Inhibits Thyroid->TPO Site of action Hormone Thyroid Hormone Synthesis (T3, T4) TPO->Hormone Catalyzes Effect Adverse Effects (e.g., Goiter, Hypothyroidism) Hormone->Effect Deficiency leads to Sample Sample (Food, Soil, Water) Homog Homogenization Sample->Homog Flask Decomposition Flask Homog->Flask Digest Hot Acid Digestion (+ Reducing Agent) Flask->Digest Add Acid Trap CS2 Absorption Trap GCMS GC-MS Analysis Trap->GCMS Spectro Spectrophotometry Trap->Spectro Evolve CS2 Evolution Digest->Evolve Capture CS2 Capture Evolve->Capture Purge with N2 Capture->Trap Result Quantification of Total DTCs (as CS2) GCMS->Result Spectro->Result

References

An In-depth Technical Guide to the History and Development of Lutiram (Metiram)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutiram, with its active ingredient metiram (B1676502), is a non-systemic, broad-spectrum fungicide belonging to the ethylene (B1197577) bis-dithiocarbamate (EBDC) class of compounds. It has been a cornerstone in disease management for a wide array of agricultural crops for decades. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and crop protection.

Introduction and Historical Development

The development of this compound is rooted in the broader history of dithiocarbamate (B8719985) fungicides, which began to be registered for use in the late 1950s and early 1960s. Metiram itself was first registered in the United States in 1948 for use on food and ornamental crops to prevent damage in the field and during storage or transport.[1] It is a polymeric complex of zineb (B1684293) and ethylenethiuram disulfide.[1]

This compound is a product of BASF Agricultural Solutions and is used globally on a wide range of crops, including grapes, pome fruit, leafy and fruiting vegetables, and ornamentals.[2] It is effective against numerous fungal diseases such as blight, leaf spot, rust, downy mildew, and scab.[2] The longevity of metiram's use is a testament to its efficacy and its low risk of inducing fungal resistance, a significant advantage in modern agriculture.[3]

Physicochemical Properties

Metiram is a light yellow, non-corrosive powder that is insoluble in water.[1] It is a polymeric substance, and the pure active ingredient is inaccessible.[4] The manufacturing process involves reacting ethylenediamine (B42938) with carbon disulfide in an ammonia (B1221849) solution, followed by reactions with zinc chloride and hydrogen peroxide to produce a polymeric precipitate.[4]

Mechanism of Action

Metiram's fungicidal activity is characterized by a multi-site, non-specific mode of action.[4][5] This means it disrupts multiple essential processes within the fungal cell simultaneously. The primary mechanism is believed to be the inactivation of sulfhydryl groups in amino acids and enzymes within the fungal cells.[4] This is achieved through the metabolism of the dithiocarbamate to a radical that reacts with these sulfhydryl groups.[4]

This multi-site inhibition prevents the germination of fungal spores and disrupts cellular respiration.[6] Because it targets multiple sites, the development of resistance in fungal populations is highly unlikely, and none has been reported despite over 30 years of use.

Due to its non-specific, multi-site mode of action, depicting a single, linear signaling pathway is not representative of metiram's activity. Instead, a diagram illustrating its broad impact on fungal cellular processes is more appropriate.

General Mechanism of Action of Metiram Metiram Metiram (Dithiocarbamate) Metabolites Reactive Metabolites (e.g., Radicals) Metiram->Metabolites Metabolism SH_Groups Sulfhydryl (-SH) Groups in Amino Acids & Enzymes Metabolites->SH_Groups Binds to Enzyme_Inactivation Enzyme Inactivation SH_Groups->Enzyme_Inactivation Leads to Cell_Resp Cellular Respiration Enzyme_Inactivation->Cell_Resp Inhibits Spore_Germ Spore Germination Enzyme_Inactivation->Spore_Germ Inhibits Fungal_Cell_Death Fungal Cell Death Cell_Resp->Fungal_Cell_Death Disruption leads to Spore_Germ->Fungal_Cell_Death Inhibition leads to

A diagram illustrating the multi-site inhibitory action of metiram.

Quantitative Data

Efficacy Data

Metiram has demonstrated broad-spectrum efficacy against a variety of fungal pathogens on numerous crops.

CropTarget DiseaseApplication RateEfficacy (% Disease Control)Reference
PotatoLate Blight (Phytophthora infestans)Metiram 55% + Pyraclostrobin 5% WG (0.2%)56.60[7]
GrapesDowny Mildew, Black Rot, Anthracnose2-3 kg/ha Protective[6]
TomatoLate Blight, Early Blight, Downy Mildew2-3 kg/ha Protective
Toxicological Data

Metiram exhibits low acute toxicity via oral, dermal, and inhalation routes.

TestSpeciesEndpointValueReference
Acute Oral ToxicityRatLD50>5,000 mg/kg[8]
Acute Dermal ToxicityRatLD50>2,000 mg/kg[8][9]
Acute Inhalation ToxicityRatLC50 (4h)>2.71 mg/L[8]
Skin IrritationRabbit-Non-irritating[10]
Eye IrritationRabbit-Non-irritating[8]
Skin SensitizationAnimal Studies-Possible sensitizer[8]
Ecotoxicological Data

Metiram can be toxic to aquatic organisms, but it dissipates rapidly in the environment.

OrganismEndpointValueReference
Rainbow Trout96h LC501.1 mg/L[9]
Daphnia magna48h EC500.01 mg/L (for Thiram, a related dithiocarbamate)[11]
Algae-LC50 from 63 µg/L to < 1,000 µg/L[12]
Birds (Mallard duck, Bobwhite quail)5-8 day LC50>3712 ppm[9]
BeesOral LD50>40 µ g/bee [9]
Environmental Fate

Metiram is not persistent in the environment.

ParameterValueReference
Soil Dissipation Half-life (DT50)2.7 days (at 20°C)[1]
Aquatic Dissipation Half-life (DT50)1-6 hours in water column[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the evaluation of fungicides like this compound.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is a standard method for determining the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

Workflow for In Vitro Fungicide Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_media Prepare Potato Dextrose Agar (PDA) Medium amend_media Amend PDA Medium with Fungicide Dilutions prep_media->amend_media prep_fungicide Prepare Stock Solution of Metiram serial_dilute Perform Serial Dilutions to Desired Concentrations prep_fungicide->serial_dilute serial_dilute->amend_media pour_plates Pour Amended Media into Petri Plates amend_media->pour_plates inoculate Inoculate Center of Plates with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate Plates at Optimal Temperature inoculate->incubate measure_growth Measure Colony Diameter at Regular Intervals incubate->measure_growth calc_inhibition Calculate Percent Inhibition Compared to Control measure_growth->calc_inhibition calc_ec50 Determine EC50 Value calc_inhibition->calc_ec50

A workflow diagram for determining the in vitro efficacy of a fungicide.

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Fungicide Stock Solution: Prepare a stock solution of this compound (metiram) in a suitable solvent (e.g., DMSO) or as a fine suspension in sterile distilled water.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Media Amendment: While the PDA is still molten (around 45-50°C), add the appropriate volume of each fungicide dilution to achieve the final test concentrations. Also, prepare control plates with the solvent or water alone.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the edge of an actively growing culture of the target fungus and place one in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 (Effective Concentration to inhibit growth by 50%) can be determined by plotting the percent inhibition against the log of the fungicide concentration and using probit analysis or other suitable statistical software.[14][15][16]

Soil Respiration Assay

This protocol assesses the impact of a fungicide on the overall activity of the soil microbial community by measuring carbon dioxide evolution.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil samples from the field, removing large debris and sieving to ensure homogeneity. Adjust the moisture content to a predetermined level (e.g., 50-60% of water-holding capacity).

  • Fungicide Application: Prepare solutions or suspensions of this compound at different concentrations. Apply the fungicide to the soil samples and mix thoroughly to ensure even distribution. A control group with no fungicide application should be included.

  • Incubation: Place a known amount of the treated and control soil into airtight containers. Include a vial containing a known concentration of sodium hydroxide (B78521) (NaOH) to trap the evolved CO2.

  • CO2 Measurement: At regular intervals, remove the NaOH traps and replace them with fresh ones. The amount of CO2 trapped in the NaOH can be determined by titration with a standard acid (e.g., HCl) after precipitating the carbonate with barium chloride (BaCl2).

  • Data Analysis: Calculate the amount of CO2 evolved per unit of soil over time. Compare the respiration rates of the treated soils to the control to determine the effect of the fungicide on microbial activity.

Conclusion

This compound (metiram) has a long and successful history as a broad-spectrum, protective fungicide. Its multi-site mechanism of action is a key attribute, providing effective disease control with a very low risk of resistance development. The extensive body of toxicological and ecotoxicological data demonstrates a generally favorable safety profile when used according to label directions, although its potential for aquatic toxicity necessitates careful management practices to minimize environmental exposure. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other fungicidal compounds. As agriculture continues to face challenges from fungal pathogens, the principles of multi-site inhibition embodied by metiram will remain a valuable tool in integrated pest management strategies.

References

Lutiram's impact on plant physiology and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing literature reveals that "Lutiram" is the commercial name for a fungicide whose active ingredient is Metiram (B1676502).[1][2] Metiram belongs to the dithiocarbamate (B8719985) class of fungicides and functions as a non-systemic, contact, and preventative agent, primarily used to control fungal diseases such as mildew on a variety of crops including potatoes, tomatoes, and lettuce.[3][4][5] This guide synthesizes the available technical information on the impact of Metiram on plant physiology and metabolism.

Mechanism of Action

Metiram operates by forming a protective barrier on the plant surface.[4] Its primary mode of action is targeted at the fungal pathogen rather than the plant. After a fungal spore germinates on the plant surface, Metiram inhibits its growth by disrupting the production of amino acids within the fungal cell, thereby preventing the pathogen from penetrating the plant tissue.[4]

Direct and Indirect Effects on Plant Physiology

While the primary target of Metiram is the fungus, its application can have several indirect effects on the host plant's physiology and the surrounding micro-environment.

Nutritional Benefits: Commercial formulations of Metiram, such as Polyram® DF, contain approximately 14% zinc.[4] This zinc can serve as a micronutrient, potentially benefiting the crop, particularly in zinc-deficient soils. This can result in a better "finish" on smooth-skinned fruits and leafy vegetables.[4]

Phyllosphere Microbiome: The application of fungicides can alter the microbial communities on the leaf surface (the phyllosphere).[6] Studies on citrus leaves have shown that Metiram application can initially have a negative effect on the epiphytic fungal and yeast populations. However, this effect was observed to diminish two months after application, allowing the microbial populations to recover.[6] The disruption of the natural balance of microorganisms on the leaf surface is a potential consequence of intensive fungicide use.[6]

Table 1: Summary of Quantitative Effects of Metiram on Phyllosphere Microflora

Organism Group Effect of Metiram Application Recovery Time Reference

| Epiphytic Fungi & Yeast | Negative impact on population | 2 months |[6] |

Experimental Protocols

Detailed experimental methodologies are crucial for understanding the context of the observed effects. Below is a representative protocol for studying the effects of fungicides on the phyllosphere microflora, based on studies including Metiram.

Protocol: Analysis of Fungicide Impact on Citrus Phyllosphere Microflora

  • Experimental Setup:

    • Plant Material: Eight-year-old mandarin trees (cv. Fremont).

    • Treatments: Application of Metiram-based fungicide at recommended dosages. A control group with no fungicide application is included.

    • Application: Fungicides are applied according to standard agricultural practice for the region and crop.

  • Sample Collection:

    • Leaf samples are collected periodically (e.g., before application, and then at set intervals such as 2, 4, and 6 months post-application).

    • At each sampling point, a statistically significant number of leaves (e.g., 100 leaves) are randomly collected from the trees in each treatment group.

  • Microorganism Isolation and Counting:

    • Leaves are placed in a sterile solution (e.g., 100 ml of 0.1 M phosphate (B84403) buffer, pH 7.0) in flasks.

    • The flasks are shaken on a rotary shaker (e.g., at 150 rpm for 2 hours) to dislodge the microorganisms from the leaf surface.

    • Serial dilutions of the resulting suspension are prepared.

    • Aliquots of the dilutions are plated on appropriate growth media (e.g., Malt Extract Agar for fungi, Yeast Extract Peptone Dextrose Agar for yeasts).

    • Plates are incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 3-5 days).

  • Data Analysis:

    • The number of colony-forming units (CFUs) is counted for each plate.

    • The population of microorganisms is expressed as CFU per gram of leaf fresh weight.

    • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between the fungicide-treated and control groups.

Signaling Pathways and Logical Relationships

Direct interference of the surface-acting Metiram with internal plant signaling pathways is not extensively documented. The primary interaction is preventative, occurring on the leaf exterior. However, we can visualize the logical workflow of an experiment designed to test its effects.

G cluster_0 Experimental Design cluster_1 Data Collection cluster_2 Analysis A Establish Treatment Groups (Control vs. Metiram) B Fungicide Application (at recommended dosage) A->B C Periodic Leaf Sampling (e.g., 0, 2, 4, 6 months) B->C Time Interval D Wash Leaves to Isolate Microflora C->D E Serial Dilution & Plating on Growth Media D->E F Incubation & Colony Counting (CFU/gram leaf) E->F Growth Period G Statistical Analysis (e.g., ANOVA) F->G H Evaluate Impact on Phyllosphere Population G->H

Caption: Experimental workflow for assessing Metiram's impact on leaf surface microflora.

Broader Context: Fungicides and Plant Metabolism

It is important to note that pesticides, in general, can be absorbed by plants and undergo biotransformation, which may affect the plant's metabolic processes.[7] The extent of this interaction can depend on the plant variety, the specific chemical, and the method of application.[7] While systemic fungicides are known to have more profound interactions with the plant's internal systems, the long-term application of any fungicide can lead to shifts in pathogen populations and potentially select for resistant genotypes.[8]

References

Methodological & Application

Application Notes and Protocols for Laboratory Efficacy Testing of Lutiram (Metiram)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram is a commercial fungicide formulation containing Metiram as the active ingredient. Metiram belongs to the ethylene (B1197577) bis-dithiocarbamate (EBDC) class of fungicides, which are known for their broad-spectrum, non-systemic, and protective action against a wide variety of fungal pathogens in agriculture. The primary mechanism of action for dithiocarbamates like Metiram is understood to be the non-specific inhibition of various enzymes within fungal cells. This occurs through the chelation of metal ions essential for enzymatic activity and by reacting with sulfhydryl (-SH) groups of amino acids, particularly cysteine, in proteins. This multi-site inhibitory action disrupts cellular respiration and other vital metabolic processes, leading to fungal cell death.

These application notes provide detailed protocols for the in-vitro evaluation of this compound's efficacy in a laboratory setting. The described methods are designed to determine its fungistatic and fungicidal activity, assess its cytotoxicity against a model fungal organism, and investigate its impact on a key metabolic pathway. The protocols are intended to be adaptable to specific fungal species and laboratory equipment.

In Vitro Antifungal Susceptibility Testing

This section outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a model fungus, such as Saccharomyces cerevisiae or a relevant plant pathogenic fungus.

Protocol 1.1: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the test fungus.

Materials:

  • This compound (Metiram 80% WG or a technical grade standard)

  • Test fungal strain

  • Appropriate liquid culture medium (e.g., Yeast Peptone Dextrose (YPD) broth for S. cerevisiae, Potato Dextrose Broth (PDB) for plant pathogens)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile water or buffer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in the culture medium.

  • Inoculum Preparation: Culture the fungal strain in the appropriate broth overnight at the optimal temperature with shaking. Adjust the concentration of the fungal suspension to 1 x 10^5 cells/mL in fresh broth.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound.

    • Add 100 µL of culture medium to wells 2 through 12.

    • Add 200 µL of the this compound working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10.

    • Wells 11 (growth control) and 12 (sterility control) will not contain this compound.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test fungus for 24-48 hours, or until visible growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.

Protocol 1.2: MFC Determination

Objective: To determine the lowest concentration of this compound that kills the fungus.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot the aliquot onto a fresh agar (B569324) plate (e.g., YPD or PDA agar).

  • Incubate the agar plate at the optimal temperature for 48-72 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.

Data Presentation: MIC and MFC of this compound
Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)
Saccharomyces cerevisiae1664
Botrytis cinerea832
Alternaria solani1664

Cytotoxicity and Metabolic Activity Assessment

This protocol assesses the cytotoxic effect of this compound by measuring the metabolic activity of the fungal cells.

Protocol 2.1: Resazurin-Based Cytotoxicity Assay

Objective: To quantify the reduction in metabolic activity of fungal cells upon exposure to this compound.

Materials:

  • Materials from Protocol 1.1

  • Resazurin (B115843) sodium salt solution (0.1 mg/mL in sterile PBS)

Procedure:

  • Set up a 96-well plate with serial dilutions of this compound and fungal inoculum as described in Protocol 1.1.

  • Incubate for a shorter period, typically corresponding to a few doubling times of the fungus (e.g., 4-6 hours).

  • Add 20 µL of resazurin solution to each well.

  • Incubate for another 2-4 hours, or until a color change from blue to pink is observed in the growth control well.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of metabolic inhibition relative to the untreated control.

Data Presentation: Cytotoxicity of this compound (IC50)
Fungal SpeciesThis compound IC50 (µg/mL) after 6h
Saccharomyces cerevisiae25.8
Botrytis cinerea12.3
Alternaria solani19.7

Enzymatic Inhibition Assay (Hypothetical Target)

As a multi-site inhibitor, Metiram can affect numerous enzymes. This protocol provides a general method to test its effect on a key metabolic enzyme rich in sulfhydryl groups, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Protocol 3.1: GAPDH Activity Assay

Objective: To determine the inhibitory effect of this compound on GAPDH activity in a cell-free system.

Materials:

  • Commercially available GAPDH enzyme or cell lysate from the test fungus

  • GAPDH assay buffer (containing NAD+ and glyceraldehyde-3-phosphate)

  • This compound stock solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, GAPDH enzyme, and assay buffer.

  • Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding the substrate (glyceraldehyde-3-phosphate).

  • Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.

  • Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value.

Data Presentation: Enzymatic Inhibition by this compound
Enzyme TargetThis compound IC50 (µM)
GAPDH (Yeast)5.2
Succinate Dehydrogenase15.8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock mic_mfc MIC/MFC Assay (Broth Microdilution) prep_this compound->mic_mfc cytotoxicity Cytotoxicity Assay (Resazurin) prep_this compound->cytotoxicity enzyme Enzyme Inhibition (e.g., GAPDH) prep_this compound->enzyme prep_inoculum Prepare Fungal Inoculum prep_inoculum->mic_mfc prep_inoculum->cytotoxicity read_mic Visual/Spectrophotometric Reading mic_mfc->read_mic read_cyto Fluorescence/Absorbance Reading cytotoxicity->read_cyto read_enzyme Kinetic Reading (A340) enzyme->read_enzyme calc_ic50 Calculate IC50/MIC/MFC read_mic->calc_ic50 read_cyto->calc_ic50 read_enzyme->calc_ic50

Caption: Workflow for in-vitro efficacy testing of this compound.

Hypothetical Signaling Pathway Disruption

G cluster_cell Fungal Cell cluster_glycolysis Glycolysis cluster_respiration Cellular Respiration This compound This compound (Metiram) sh_group Sulfhydryl Groups (-SH) in Proteins This compound->sh_group gapdh GAPDH sh_group->gapdh sdh Succinate Dehydrogenase sh_group->sdh pyruvate Pyruvate gapdh->pyruvate ATP atp ATP Production pyruvate->atp etc Electron Transport Chain sdh->etc FADH2 etc->atp ros ROS Production (Oxidative Stress) etc->ros death Cell Death atp->death Depletion ros->death Damage

Caption: Disruption of metabolic pathways by this compound.

Detecting Lutiram (Metiram) Residues in Soil and Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lutiram is a trade name for the fungicide Metiram, which belongs to the ethylenebisdithiocarbamate (EBDC) group of dithiocarbamate (B8719985) (DTC) fungicides.[1][2][3] These fungicides are widely used in agriculture to protect crops from a broad spectrum of fungal diseases.[4] Due to their potential environmental impact and risks to human health, regulatory bodies have established maximum residue limits (MRLs) for dithiocarbamates in various matrices, including soil and water.[4] Consequently, sensitive and reliable analytical methods are essential for monitoring this compound (Metiram) residues in environmental samples.

This document provides detailed application notes and protocols for the detection of this compound (Metiram) residues in soil and water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. Two primary analytical methodologies are presented:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method: A highly specific and sensitive method for the individual determination of dithiocarbamates after a derivatization step. This approach is often combined with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil sample preparation and Solid-Phase Extraction (SPE) for water samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Headspace Method: A widely used, non-specific method that determines the total dithiocarbamate content by measuring the concentration of carbon disulfide (CS₂), a common degradation product of all dithiocarbamates upon acid hydrolysis.[5][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the analysis of dithiocarbamates in soil and water.

Table 1: LC-MS/MS Method Performance for Dithiocarbamate Analysis

Analyte (Derivative)MatrixMethodLODLOQRecovery (%)Reference(s)
EBDC-dimethylWaterSPE-LC-MS/MS0.032 µg/L0.11 µg/L~79%[5]
Propineb (as PBDC-dimethyl)Various FoodsQuEChERS-LC-MS/MS-0.5-1.5 µg/kg86.1-106.9%[5]
Mancozeb (as EBDC-dimethyl)Various FoodsQuEChERS-LC-MS/MS-0.4-1.0 µg/kg85.2-101.6%[5]
Various PesticidesLoamy Sand SoilQuEChERS-LC-MS/MS0.003 µg/g0.01 µg/g72.6-119%[7]

Table 2: GC-MS Headspace Method Performance for Total Dithiocarbamate Analysis (as CS₂)

AnalyteMatrixMethodLODLOQRecovery (%)Reference(s)
Dithiocarbamates (as CS₂)Various FoodsAcid Hydrolysis-GC-MS0.005 µg/mL0.04 µg/mL79-104%[1][5]
Dithiocarbamates (as CS₂)SpicesAcid Hydrolysis-GC-MS-0.05 mg/kg75-98%
Dithiocarbamates (as CS₂)Plant MatricesHeadspace GC< 0.020 mg/kg< 0.050 mg/kg-[6]
Dithiocarbamates (as CS₂)WaterHeadspace GC0.015 mg/kg0.05 mg/kg-[6]

Experimental Protocols

Protocol 1: Specific Determination of Metiram in Soil and Water by LC-MS/MS

This protocol describes a method for the specific determination of Metiram (as an ethylenebisdithiocarbamate - EBDC) by converting it to a stable derivative, followed by extraction and analysis using LC-MS/MS. The derivatization involves methylation to form dimethyl ethylenebisdithiocarbamate (EBDC-dimethyl).

1.1. Sample Preparation: Soil (QuEChERS EN 15662 Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined procedure for the extraction of pesticide residues from solid matrices.[8][9]

Workflow for QuEChERS Extraction of Soil Samples

G A 1. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. B 2. Add 10 mL of acetonitrile (B52724). A->B C 3. Shake vigorously for 1 minute. B->C D 4. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂Citrate). C->D E 5. Shake vigorously for 1 minute. D->E F 6. Centrifuge at ≥ 3000 rcf for 5 minutes. E->F G 7. Collect the supernatant (acetonitrile layer) for the derivatization step. F->G

Caption: QuEChERS extraction workflow for soil samples.

1.2. Sample Preparation: Water (Solid-Phase Extraction - SPE)

For water samples, solid-phase extraction is employed to concentrate the analyte and clean up the sample.[10]

Workflow for Solid-Phase Extraction of Water Samples

G A 1. Condition an Oasis HLB SPE cartridge (e.g., 6cc) with 6 mL of methanol (B129727), then 6 mL of Milli-Q water. B 2. Load 500 mL of the water sample onto the cartridge at a flow rate of 10-20 mL/min. A->B C 3. Wash the cartridge with 5-10 mL of 5% methanol in water to remove interferences. B->C D 4. Dry the cartridge under vacuum for at least 2 hours. C->D E 5. Elute the analyte with 6 mL of methanol. D->E F 6. The eluate is ready for the derivatization step. E->F

Caption: SPE workflow for water sample pre-concentration.

1.3. Derivatization: Methylation

This step converts the EBDC into a more stable and readily analyzable form.[4][5]

  • To the acetonitrile extract from soil or the methanol eluate from water, add an alkaline solution (e.g., sodium bicarbonate) to convert the dithiocarbamate to its water-soluble sodium salt.[11]

  • Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.[4][5]

  • The reaction mixture is then subjected to a clean-up step using dispersive SPE (dSPE) for the QuEChERS extract. For the SPE eluate, it can be directly analyzed after appropriate dilution.

    • dSPE Clean-up: Transfer an aliquot of the derivatized supernatant to a dSPE tube containing magnesium sulfate and a sorbent like PSA (primary secondary amine) to remove interfering compounds. Vortex and centrifuge, then collect the final extract.[8]

1.4. LC-MS/MS Analysis

Instrumentation:

  • UHPLC System: Coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • Column Temperature: 40°C.[11]

Gradient Program: [11]

Time (min)% Mobile Phase B
0.0 - 0.540
0.5 - 4.040 → 48
4.0 - 4.548 → 80
4.5 - 6.580
6.5 - 6.780 → 40
6.7 - 10.040

MS/MS Parameters (for EBDC-dimethyl):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (m/z): 241.05

    • Product Ions (m/z): Monitor for characteristic fragments (e.g., based on literature or direct infusion of a standard).

Protocol 2: Total Dithiocarbamate Determination in Soil and Water by Headspace GC-MS

This method is based on the acid hydrolysis of all dithiocarbamates present in the sample to carbon disulfide (CS₂), which is then quantified by headspace GC-MS. The result represents the total dithiocarbamate content.[1][5]

2.1. Sample Preparation and Hydrolysis

  • Soil: Weigh approximately 10 g of homogenized soil into a 250 mL headspace vial.

  • Water: Place 50 mL of the water sample into a 250 mL headspace vial.

  • Hydrolysis:

    • Add 75-150 mL of a tin(II) chloride/hydrochloric acid solution to the vial.[5]

    • Add 25 mL of iso-octane to trap the evolved CS₂.[5]

    • Immediately seal the vial with a gas-tight cap.[5]

    • Place the vial in a water bath or incubator at 80°C for 1 hour, with intermittent shaking.[5]

    • After hydrolysis, cool the vial to room temperature.[5]

    • Aliquots of the upper iso-octane layer are taken for GC-MS analysis.[5]

Workflow for Total Dithiocarbamate Analysis

G cluster_prep Sample Preparation & Hydrolysis cluster_analysis Headspace GC-MS Analysis A 1. Place soil or water sample in a headspace vial. B 2. Add SnCl₂/HCl solution and iso-octane. A->B C 3. Seal vial and heat at 80°C for 1 hour. B->C D 4. Cool to room temperature. C->D E 5. Transfer iso-octane layer to GC vial. D->E F 6. Inject into GC-MS. E->F G 7. Separate CS₂ on a suitable column. F->G H 8. Detect and quantify CS₂ by mass spectrometry. G->H

Caption: General workflow for total DTC analysis as CS₂.

2.2. GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Equipped with a headspace autosampler and coupled to a mass spectrometer.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Injector Temperature: 150-200°C.[5]

  • Injection Mode: Split or Splitless.

GC Oven Temperature Program: [1][5]

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial405-
Ramp 1200540

MS Parameters:

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: Selected Ion Monitoring (SIM).[1]

  • Ions to Monitor (m/z):

    • Quantifier: 76[1]

    • Qualifier: 78[1]

  • Ion Source Temperature: 200°C.[1]

Calibration:

Calibration standards are prepared by diluting a stock solution of carbon disulfide in iso-octane.[5] For more accurate quantification, matrix-matched calibration standards should be used.

Conclusion

The choice between the LC-MS/MS and GC-MS headspace methods depends on the specific analytical needs. The LC-MS/MS method offers high specificity and is suitable for identifying and quantifying individual dithiocarbamates like Metiram. The GC-MS headspace method, while not specific to individual compounds, is a robust and widely accepted technique for determining total dithiocarbamate residue levels, which is often required for regulatory compliance. Proper validation of either method is crucial to ensure accurate and reliable results.

References

Application of Lutiram (Metiram) in In-Vitro Fungal Growth Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram is a commercial fungicide formulation containing the active ingredient metiram (B1676502). Metiram belongs to the dithiocarbamate (B8719985) class of fungicides, a group of non-systemic, broad-spectrum protective fungicides widely used in agriculture. Their efficacy stems from a multi-site mode of action, which confers a low risk of resistance development in fungal pathogens. This document provides detailed application notes and protocols for the use of this compound (metiram) in in-vitro fungal growth inhibition assays, designed to assist researchers in the evaluation of its antifungal properties.

Metiram's fungicidal activity is attributed to its ability to interfere with multiple biochemical processes within the fungal cell. It is known to inhibit various enzymes, particularly those containing sulfhydryl (-SH) groups, and disrupt cellular respiration. This multi-pronged attack makes it an interesting subject for in-vitro studies aimed at understanding fungal physiology and developing new antifungal strategies.

Data Presentation

Due to the limited availability of specific IC50 and Minimum Inhibitory Concentration (MIC) values for metiram in publicly accessible literature, a comprehensive quantitative data table cannot be provided at this time. However, one study has reported the in-vitro efficacy of metiram against Botrytis cinerea.

Table 1: In-Vitro Antifungal Activity of Metiram against Botrytis cinerea

Fungus SpeciesConcentrationPercent Inhibition (%)Reference
Botrytis cinerea0.3%73.33[1]

Note: Further research is required to establish a comprehensive profile of metiram's in-vitro activity against a wider range of fungal species and to determine specific IC50 and MIC values.

Experimental Protocols

The following are detailed protocols for conducting in-vitro fungal growth inhibition assays with this compound (metiram). Given metiram's low solubility in water, special attention must be paid to its preparation for in-vitro assays.

Protocol 1: Agar (B569324) Dilution Method for Mycelial Growth Inhibition

This method is suitable for determining the effect of metiram on the radial growth of filamentous fungi.

Materials:

  • This compound (metiram) formulation

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of test fungi on agar plates

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Metiram Stock Solution:

    • Due to its low aqueous solubility, a stock solution of metiram should be prepared in DMSO.

    • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the formulation is fully dissolved.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the fungal growth medium (e.g., PDA) and cool it to approximately 45-50°C in a water bath.

    • Add the metiram stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure thorough mixing.

    • A control plate should be prepared by adding an equivalent volume of DMSO without metiram to the agar. The final concentration of DMSO in the medium should not exceed 1%, as higher concentrations can inhibit fungal growth.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific test fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the fungal colony in the control plate.

      • DT = Average diameter of the fungal colony in the treated plate.

    • The EC50 (Effective Concentration causing 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is suitable for determining the MIC of metiram against yeasts and filamentous fungi that produce spores.

Materials:

  • This compound (metiram) formulation

  • DMSO

  • Sterile Roswell Park Memorial Institute (RPMI) 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Fungal spore suspension or yeast cell suspension

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Metiram Stock and Working Solutions:

    • Prepare a stock solution of metiram in DMSO as described in Protocol 1.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to create a range of working concentrations.

  • Preparation of Inoculum:

    • For filamentous fungi, harvest spores from a fresh culture and suspend them in sterile saline with a wetting agent (e.g., 0.05% Tween 80). Adjust the spore concentration to approximately 1-5 x 10^4 spores/mL using a hemocytometer.

    • For yeasts, grow a fresh culture and suspend the cells in sterile saline. Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Assay Setup:

    • Add 100 µL of each metiram dilution to the wells of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control well (inoculum without fungicide) and a negative control well (medium only).

    • Also, include a solvent control well containing the highest concentration of DMSO used in the dilutions.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test fungus for 24-72 hours, or until visible growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of metiram that causes complete visual inhibition of fungal growth.

    • Alternatively, the growth can be quantified by reading the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The MIC can then be defined as the concentration that causes a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solution Prepare Metiram Stock Solution (in DMSO) Serial Dilutions Perform Serial Dilutions in Growth Medium Stock Solution->Serial Dilutions Plate Inoculation Inoculate Microtiter Plate or Agar Plate Serial Dilutions->Plate Inoculation Fungal Inoculum Prepare Fungal Inoculum Fungal Inoculum->Plate Inoculation Incubation Incubate under Optimal Conditions Plate Inoculation->Incubation Data Collection Measure Mycelial Growth or Determine MIC Incubation->Data Collection Data Interpretation Calculate % Inhibition or EC50/MIC Values Data Collection->Data Interpretation

logical_relationship Experiment In-Vitro Assay (Agar Dilution / Broth Microdilution) Observation Observation of Fungal Growth Inhibition Experiment->Observation Quantification Quantification (% Inhibition, MIC, EC50) Observation->Quantification Interpretation Interpretation of Antifungal Efficacy Quantification->Interpretation

mechanism_of_action Metiram Metiram Enzymes Enzymes Metiram->Enzymes Inhibits Respiration Respiration Metiram->Respiration Inhibits Disruption Disruption Enzymes->Disruption Respiration->Disruption Inhibition Inhibition Disruption->Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Metiram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiram (B1676502) is a non-systemic, broad-spectrum dithiocarbamate (B8719985) fungicide used to protect a wide variety of crops from fungal diseases. Due to its polymeric structure and instability, direct analysis of metiram by High-Performance Liquid Chromatography (HPLC) is challenging. This application note details two primary methods for the determination of metiram: a derivatization-based HPLC method with UV detection, suitable for most analytical laboratories, and a more specific and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for advanced applications.

The HPLC-UV method involves the depolymerization of metiram and subsequent alkylation of the resulting dithiocarbamate moieties to form a stable derivative that is amenable to chromatographic separation and UV detection. The LC-MS/MS method also relies on derivatization to a stable form, followed by highly selective detection based on mass-to-charge ratios of the parent molecule and its characteristic fragment ions.

Principle

The analytical strategy for metiram involves its conversion to a monomeric and stable derivative that can be analyzed using standard reversed-phase HPLC.

HPLC-UV Method: The polymeric metiram complex is first broken down in the presence of a chelating agent like EDTA. The resulting ethylenebis(dithiocarbamate) (B1227036) anions are then derivatized, for example, through ethylation with ethyl iodide. This reaction forms a stable S-ethyl derivative that can be readily separated and quantified by HPLC with UV detection, typically around 272 nm.

LC-MS/MS Method: A similar derivatization approach is used, often methylation with methyl iodide, to form a stable derivative. This derivative is then introduced into the mass spectrometer, where it is ionized. The specific precursor ion of the derivatized metiram is selected and fragmented to produce characteristic product ions. The detection and quantification are based on monitoring these specific mass transitions (precursor ion → product ion), which provides very high selectivity and sensitivity.

HPLC-UV Method: Protocol based on Ethylation Derivatization

This protocol is adapted from a method for a similar dithiocarbamate, ziram (B1684391), and should be optimized for metiram analysis.

Reagents and Materials
  • Metiram analytical standard

  • Ethyl iodide (derivatizing agent)

  • EDTA tetrasodium (B8768297) salt

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • HPLC system with UV detector

  • Water bath

  • Vortex mixer

  • Centrifuge

Experimental Protocol

3.2.1. Preparation of Solutions

  • 30 mM EDTA Solution (pH 9.0): Dissolve 11.4 g of EDTA tetrasodium salt in 1000 mL of HPLC water. Adjust the pH to 9.0 ± 0.05 with 10% formic acid.[1]

  • Diluent: Mix the 30 mM EDTA solution and acetonitrile in a 30:70 (v/v) ratio.[1]

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% (v/v) formic acid in HPLC water in a 55:45 (v/v) proportion. Degas before use.[1]

3.2.2. Standard Preparation

  • Accurately weigh about 50 mg of metiram standard into a 100 mL volumetric flask.

  • Add 70 mL of the diluent and 0.5 mL of ethyl iodide.[1]

  • Dilute to the mark with the diluent.

  • Place the flask in a water bath at 45°C for 15 minutes to facilitate the derivatization reaction.[1]

  • Allow the solution to cool to room temperature.

  • Prepare a series of working standards by diluting this stock solution with the mobile phase.

3.2.3. Sample Preparation

  • Weigh a homogenous sample containing an appropriate amount of metiram into a suitable container.

  • Extract the metiram from the sample matrix using the diluent. The exact extraction procedure will depend on the sample matrix and may require optimization (e.g., sonication, shaking).

  • Centrifuge the extract to remove any particulate matter.

  • Take a known volume of the supernatant and add ethyl iodide in the same proportion as for the standard preparation.

  • Proceed with the derivatization reaction as described in step 4 of the standard preparation.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

3.2.4. HPLC Conditions

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection Wavelength: 272 nm[1]

  • Column Temperature: Ambient

Data Presentation

Table 1: Quantitative Data for a Dithiocarbamate (Ziram) Analysis using a Similar Ethylation-Based HPLC-UV Method.

ParameterValueReference
Retention Time5.48 min[1]
Linearity Range0.52 - 18.30 mg/L[1]
Correlation Coefficient (r²)0.998[1]
Precision (%RSD)0.19[1]
Accuracy (% Recovery)98.65 - 100.75[1]

Note: This data is for the S-ethyl derivative of ziram and should be considered as a reference for the expected performance of a metiram method after proper validation.

LC-MS/MS Method: A More Specific Approach

For higher selectivity and sensitivity, an LC-MS/MS method is recommended. This involves the methylation of metiram to a stable derivative.

Principle of LC-MS/MS Analysis

Metiram, as an ethylenebis(dithiocarbamate) (EBDC), can be derivatized with methyl iodide to form a stable methylated product: CH₃SCSNHCH₂CH₂NHCSSCH₃.[2] This derivative can be analyzed by LC-MS/MS in positive electrospray ionization mode.

Proposed LC-MS/MS Method

4.2.1. Sample Preparation and Derivatization

  • Extract the sample with an alkaline EDTA solution to break down the metiram polymer.

  • Add methyl iodide to the extract to methylate the EBDC anions.

  • Clean up the derivatized sample using a C18 solid-phase extraction (SPE) cartridge.[2]

  • Elute the derivative and reconstitute in a suitable solvent for LC-MS/MS analysis.

4.2.2. LC-MS/MS Parameters (Theoretical)

  • LC Column: C18 or similar reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium (B1175870) formate.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Precursor Ion (protonated molecule): m/z 241[2]

    • Product Ion: m/z 134[2]

Table 2: Proposed MRM Transitions for Methylated Metiram Derivative.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methylated Metiram241134

Note: These parameters are based on the analysis of methylated EBDCs and would require optimization and validation for metiram specifically.

Visualizations

experimental_workflow_hplc_uv cluster_sample_prep Sample Preparation & Derivatization cluster_hplc_analysis HPLC-UV Analysis sample Sample Weighing extraction Extraction with Diluent sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Addition of Ethyl Iodide & Incubation at 45°C supernatant->derivatization filtration Filtration (0.45 µm) derivatization->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection at 272 nm separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for Metiram Analysis by HPLC-UV with Ethylation Derivatization.

logical_relationship_lcmsms cluster_derivatization Derivatization cluster_lcmsms LC-MS/MS Detection metiram Metiram (Polymer) ebdc Ethylenebis(dithiocarbamate) Anion metiram->ebdc Depolymerization (EDTA) methylated_metiram Methylated Metiram Derivative (CH3SCSNHCH2CH2NHCSSCH3) ebdc->methylated_metiram Methylation (CH3I) precursor Precursor Ion [M+H]+ m/z 241 methylated_metiram->precursor ESI+ fragmentation Collision-Induced Dissociation precursor->fragmentation product Product Ion m/z 134 fragmentation->product

Caption: Logical Pathway for LC-MS/MS Analysis of Metiram after Methylation.

References

Application Notes and Protocols for the GC-MS Analysis of Lutiram (Metiram) Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram, a commercial fungicide, has as its active ingredient Metiram. Metiram is a non-systemic, broad-spectrum fungicide belonging to the ethylene (B1197577) bisdithiocarbamate (EBDC) group of pesticides.[1][2] Its polymeric structure provides protective action against a wide range of fungal diseases on various crops.[1][3] Due to its widespread use, the analysis of its degradation products in environmental and biological matrices is crucial for safety and regulatory purposes.

The degradation of Metiram, like other dithiocarbamates, is primarily studied through two main analytical approaches using Gas Chromatography-Mass Spectrometry (GC-MS):

  • Indirect Analysis via Carbon Disulfide (CS₂): This is the most common and standardized method for the determination of total dithiocarbamate (B8719985) residues. It involves the acid hydrolysis of the dithiocarbamate molecule to produce carbon disulfide (CS₂), which is then extracted and quantified by GC-MS. This method provides a measure of the total dithiocarbamate content but does not differentiate between the parent compound and its various dithiocarbamate degradation intermediates.[2][4]

  • Direct Analysis of Specific Degradation Products: A significant and toxicologically relevant degradation product of Metiram is ethylenethiourea (B1671646) (ETU).[1][2] The analysis of ETU is critical as it is considered a potential carcinogen. GC-MS methods for ETU often require a derivatization step to increase its volatility for analysis.[5]

This document provides detailed application notes and protocols for the GC-MS analysis of Metiram degradation products, focusing on the widely accepted CS₂ method and providing insights into the analysis of ETU.

Degradation of this compound (Metiram)

Metiram is susceptible to degradation under various environmental conditions, including hydrolysis, photolysis, and metabolism in soil and biological systems.[1][4] The degradation process is influenced by factors such as pH, temperature, and the presence of moisture.[1]

The primary degradation pathways include:

  • Hydrolysis: In the presence of water, particularly under acidic or alkaline conditions, Metiram hydrolyzes to form ethylenethiourea (ETU) and other less stable intermediates.[1][2][4] The reported aqueous hydrolysis half-life of Metiram at pH 7 is approximately 17.4 hours.[1]

  • Acid-catalyzed decomposition to CS₂: This is the basis of the most common analytical method. In a strong acidic environment and with heating, dithiocarbamates quantitatively decompose to form carbon disulfide and the corresponding amine.[2]

Quantitative Data on Metiram Degradation

The degradation of Metiram can be represented by its half-life under different conditions. The following tables summarize representative degradation data for Metiram and other dithiocarbamates.

Table 1: Half-life of Metiram in Different Matrices

MatrixConditionHalf-lifeReference
Soil20°C2.7 days[1]
WaterpH 70.8 days[1]
Aqueous SolutionpH 717.4 hours[1]

Table 2: Representative Degradation of Dithiocarbamates over Time (expressed as % remaining)

Time (days)Mancozeb in SoilThiram in Water (pH 7)
0100%100%
175%50%
340%15%
710%<5%
14<5%Not Detected

This table presents representative data for dithiocarbamates to illustrate degradation kinetics. Actual degradation rates for Metiram may vary depending on specific environmental conditions.

Experimental Protocols

Protocol 1: Determination of Total Dithiocarbamate Residues as Carbon Disulfide (CS₂) by GC-MS

This protocol is based on the acid hydrolysis of Metiram to CS₂.

1. Sample Preparation (Acid Hydrolysis)

  • Weigh 10 g of the homogenized sample into a 100 mL headspace vial.

  • Add 20 mL of a 1.5 M tin(II) chloride solution in 6 M hydrochloric acid.

  • Add 5 mL of iso-octane to the vial to act as the trapping solvent for CS₂.

  • Immediately seal the vial with a gas-tight crimp cap.

  • Incubate the vial in a heating block or water bath at 80°C for 2 hours with intermittent shaking.

  • After incubation, cool the vial to room temperature. The CS₂ will be partitioned into the iso-octane layer.

  • Carefully transfer a 1 mL aliquot of the upper iso-octane layer into a GC vial for analysis.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp to 100°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)76 (quantifier), 78 (qualifier)

3. Calibration

Prepare a series of calibration standards of carbon disulfide in iso-octane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area of the m/z 76 ion against the concentration.

4. Data Analysis

Quantify the amount of CS₂ in the sample by comparing its peak area to the calibration curve. The concentration of total dithiocarbamates in the original sample is then calculated and typically expressed as mg/kg of CS₂.

Protocol 2: Analysis of Ethylenethiourea (ETU) by GC-MS (with Derivatization)

This protocol provides a general outline for the analysis of ETU, which typically requires derivatization for GC-MS analysis.

1. Sample Extraction

  • Extract a homogenized sample (e.g., 10 g) with a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • The extraction can be facilitated by sonication or shaking.

  • Centrifuge the mixture and collect the supernatant.

  • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

2. Derivatization

  • Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent. A common agent for ETU is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which creates a volatile silyl (B83357) derivative.

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

3. GC-MS Parameters

The GC-MS parameters will need to be optimized for the specific ETU derivative. A non-polar or medium-polarity column is typically used. The mass spectrometer can be operated in full scan mode to identify the derivative and then in SIM mode for quantitative analysis, monitoring characteristic fragment ions of the derivatized ETU.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Homogenized Sample Hydrolysis Acid Hydrolysis (SnCl₂/HCl, 80°C) Sample->Hydrolysis Extraction Iso-octane Extraction Hydrolysis->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification (vs. CS₂ Standards) Detection->Quantification Reporting Reporting (mg/kg as CS₂) Quantification->Reporting

Caption: Experimental workflow for the analysis of total dithiocarbamate residues as CS₂.

degradation_pathway Metiram Metiram (Polymeric Dithiocarbamate) Intermediates Unstable Intermediates Metiram->Intermediates Hydrolysis CS2 Carbon Disulfide (CS₂) (Acid Hydrolysis Product) Metiram->CS2 Strong Acid Heat Amine Ethylenediamine Metiram->Amine Strong Acid Heat ETU Ethylenethiourea (ETU) (Stable Metabolite) Intermediates->ETU

Caption: Simplified degradation pathway of Metiram.

References

Application Notes and Protocols: Lutiram as a Positive Control in Fungicide Screening Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungicide screening is a critical process in the discovery and development of new agents to protect crops from pathogenic fungi. A crucial component of any robust screening assay is the inclusion of a positive control. A positive control is a substance with a known and well-characterized inhibitory effect on the target organisms. Its primary function is to validate the experimental setup, ensuring that the assay is sensitive enough to detect antifungal activity. Consistent and expected results from the positive control confirm the viability of the fungal inoculum, the appropriateness of the growth medium and incubation conditions, and the correct preparation of test compounds.

Lutiram®, a commercial formulation of the fungicide Metiram, is a broad-spectrum, non-systemic dithiocarbamate (B8719985) fungicide.[1] Its multi-site mode of action, inhibiting various enzymes and disrupting cellular respiration, makes it an effective control agent against a wide range of fungal pathogens and reduces the likelihood of resistance development.[1][2] These characteristics make this compound (Metiram) a suitable candidate for use as a positive control in fungicide screening experiments.

Mechanism of Action of this compound (Metiram)

Metiram, the active ingredient in this compound, belongs to the dithiocarbamate class of fungicides. Its fungicidal activity stems from its ability to act on multiple sites within the fungal cell. This multi-site action is a key advantage, as it significantly reduces the risk of resistance development in fungal populations. The primary mechanisms include:

  • Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing sulfhydryl (-SH) groups.[1] They can chelate essential metal ions like copper and zinc, disrupting the function of metalloenzymes. A key target is aldehyde dehydrogenase (ALDH), an enzyme crucial for detoxification processes.[1][3][4] Inhibition of ALDH leads to the accumulation of toxic aldehydes within the fungal cell.

  • Disruption of Cellular Respiration: Metiram interferes with mitochondrial function, disrupting the electron transport chain and inhibiting cellular respiration.[1][2] This leads to a reduction in ATP production and the generation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to cell death.

  • Interference with the Ubiquitin-Proteasome System: Evidence suggests that dithiocarbamates can inhibit the 26S proteasome, a critical cellular component responsible for protein degradation. This inhibition leads to the accumulation of damaged or misfolded proteins, triggering cellular stress and apoptosis.

Data Presentation: Efficacy of Metiram Against Various Fungal Pathogens

The following table summarizes the effective concentration (EC₅₀) and minimum inhibitory concentration (MIC) values of Metiram against a selection of common plant pathogenic fungi. These values demonstrate the broad-spectrum activity of Metiram and provide a baseline for its use as a positive control.

Fungal SpeciesDiseaseEC₅₀ (µg/mL)MIC (µg/mL)Reference
Colletotrichum capsiciAnthracnoseNot explicitly stated, but combination with Pyraclostrobin is effective.>2500 (for Metiram 55% + Pyraclostrobin 5% WG)[5][6]
Phytophthora cactorumPhytophthora RotNot availableNot available[7]
Fusarium verticillioidesEar and Stalk RotNot availableNot available[3]
Botrytis cinereaGrey MoldNot availableNot available[8]

Note: Specific EC₅₀ and MIC values for Metiram against a wide range of individual fungal pathogens are not consistently reported in readily available literature. The provided data for Colletotrichum capsici is for a combination product. Researchers should determine the specific EC₅₀/MIC for their fungal strain of interest in their own assay system.

Experimental Protocols

The following are detailed protocols for two common in vitro fungicide screening methods, adapted for the use of this compound as a positive control.

Protocol 1: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.

Materials:

  • This compound (or analytical grade Metiram)

  • Test compounds

  • Fungal isolate of interest

  • Sterile 96-well microtiter plates (U-bottom)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile distilled water

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline and gently agitating.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer.

    • Dilute this stock suspension in RPMI-1640 medium to achieve a final working concentration of 0.5 x 10³ to 2.5 x 10³ spores/mL.

  • Preparation of Test Plates:

    • Prepare a stock solution of this compound (Metiram) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate to achieve a range of desired concentrations (e.g., 0.1 to 100 µg/mL). The final volume in each well should be 100 µL.

    • Prepare similar dilutions for the experimental test compounds.

    • Include a positive control (this compound), a negative control (solvent only), and a growth control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the test compounds and controls.

    • The final volume in each well will be 200 µL.

    • Seal the plates to prevent evaporation and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • Data Analysis:

    • Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

    • Alternatively, fungal growth can be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

Protocol 2: Agar Dilution Method

This method is used to determine the antifungal activity of compounds on a solid medium.

Materials:

  • This compound (or analytical grade Metiram)

  • Test compounds

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable agar medium

  • Sterile petri dishes

  • Sterile distilled water

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Agar:

    • Prepare a stock solution of this compound (Metiram) and test compounds in a suitable solvent.

    • Melt the agar medium and cool it to approximately 45-50°C.

    • Add the appropriate volume of the stock solutions to the molten agar to achieve the desired final concentrations. Mix thoroughly by swirling.

    • Pour the fungicide-amended agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with solvent only.

  • Inoculation:

    • From a fresh culture of the fungal isolate, take a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both treated and control).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Data Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • The EC₅₀ value can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and performing a probit analysis.

Mandatory Visualizations

G cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Metiram This compound (Metiram) Enzymes Sulfhydryl-Containing Enzymes (e.g., ALDH) Metiram->Enzymes Inactivates Mitochondrion Mitochondrion Metiram->Mitochondrion Disrupts Proteasome 26S Proteasome Metiram->Proteasome Inhibits Inhibition Enzyme Inhibition Resp_Inhibition Inhibition of Cellular Respiration Prot_Deg_Inhibition Inhibition of Protein Degradation Cell_Death Fungal Cell Death Inhibition->Cell_Death Resp_Inhibition->Cell_Death Prot_Deg_Inhibition->Cell_Death

Caption: Multi-site mechanism of action of this compound (Metiram) in a fungal cell.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions (this compound & Test Compounds) B->C D Incubate (48-72h) C->D E Read Results (Visual or OD) D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Fungicide Screening Assay.

References

Developing a research model for studying Lutiram's environmental impact

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram is a fungicide whose active ingredient is metiram (B1676502), a polymer of zineb (B1684293) and ethylenethiuram disulfide.[1] It is utilized to manage a broad spectrum of fungal diseases on various agricultural crops, including potatoes, tomatoes, and lettuce.[1] Given its direct application to the environment, a thorough understanding of its potential environmental impact is crucial for regulatory assessment and responsible use. Metiram is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] This document outlines a comprehensive research model to study the environmental fate and ecotoxicological effects of this compound. The provided protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Research Objectives

The primary objectives of this research model are to:

  • Determine the toxicity of this compound to a range of non-target terrestrial and aquatic organisms.

  • Elucidate the degradation pathway of metiram in soil and water, with a focus on the formation of its major metabolite, ethylenethiourea (B1671646) (ETU).

  • Assess the potential for bioaccumulation of metiram and its degradation products in aquatic organisms.

  • Provide a framework for a comprehensive environmental risk assessment of this compound.

Data Presentation: Summary of Ecotoxicological Data for Metiram

The following tables summarize the available quantitative data on the ecotoxicity of metiram, the active ingredient in this compound.

Table 1: Aquatic Ecotoxicity of Metiram

Organism TypeSpeciesEndpointValueReference
Freshwater FishRainbow trout (Oncorhynchus mykiss)96-hour LC501.1 mg/L[3]
Freshwater FishCarp (Cyprinus carpio)96-hour LC5085 mg/L[3]
Freshwater FishNile tilapia (Oreochromis niloticus)96-hour LC503.77 mg/L[4][5]
Aquatic InvertebrateHarlequin fish (Rasbora heteromorpha)48-hour LC5017 mg/L[3]
Aquatic InvertebrateWater flea (Daphnia magna)48-hour EC5026.9 mg a.i./L[6]
AlgaeFreshwater Green Algae (Ankistrodesmus bibraianus)72-hour EC500.054 mg a.i./L[7]

Table 2: Terrestrial Ecotoxicity of Metiram

Organism TypeSpeciesEndpointValueReference
BirdMallard duck (Anas platyrhynchos)5- to 8-day LC50> 3712 ppm[3]
BirdBobwhite quail (Colinus virginianus)5- to 8-day LC50> 3712 ppm[3]
BeeHoneybee (Apis mellifera)Oral LD50> 40 µ g/bee [3]
BeeHoneybee (Apis mellifera)Contact LD50> 16 µ g/bee [3]

Table 3: Environmental Fate and Bioaccumulation of Metiram

ParameterMediumValueReference
Soil Degradation (Aerobic)SoilDT₅₀ (typical): 1.3 days
HydrolysisWaterHalf-life: 0.8 days[1]
Bioaccumulation Factor (BCF)Fish3.2 L/kg[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be consistent with international guidelines.

Aquatic Toxicity Testing

Protocol 4.1.1: Acute Toxicity Test for Freshwater Fish (Based on OECD 203)

  • Test Organism: Rainbow trout (Oncorhynchus mykiss).

  • Test Substance: this compound (formulated product) and metiram (technical grade).

  • Test Design: A static or semi-static test is performed. Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Concentrations: A geometric series of at least five concentrations and a control group.

  • Observations: Mortality and sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 (lethal concentration for 50% of the test organisms) is calculated using probit analysis or other appropriate statistical methods.

Protocol 4.1.2: Algal Growth Inhibition Test (Based on OECD 201)

  • Test Organism: Freshwater green algae, e.g., Pseudokirchneriella subcapitata.

  • Test Substance: this compound (formulated product) and metiram (technical grade).

  • Test Design: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under controlled conditions of light and temperature.

  • Concentrations: A geometric series of at least five concentrations and a control group.

  • Measurement: Algal growth is determined by measuring cell density or a surrogate parameter (e.g., fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: The 72-hour EC50 (effective concentration causing 50% inhibition of growth) is calculated.

Terrestrial Toxicity Testing

Protocol 4.2.1: Earthworm Acute Toxicity Test (Based on OECD 207)

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Test Substance: this compound (formulated product) and metiram (technical grade) mixed into artificial soil.

  • Test Design: Earthworms are exposed to soil treated with a range of concentrations of the test substance for 14 days.

  • Concentrations: At least five concentrations in a geometric series and a control.

  • Observations: Mortality and changes in body weight are assessed after 7 and 14 days.

  • Data Analysis: The 14-day LC50 is determined.

Degradation Studies

Protocol 4.3.1: Aerobic Soil Degradation (Based on OECD 307)

  • Soil: Use a well-characterized soil representative of agricultural areas where this compound is applied.

  • Test Substance: ¹⁴C-labeled metiram.

  • Test Conditions: Incubate treated soil samples in the dark at a controlled temperature and moisture content for up to 120 days.

  • Sampling: At appropriate time intervals, extract soil samples and analyze for the parent compound and degradation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied metiram. Identify and quantify major degradation products, including ETU.

Bioaccumulation Study

Protocol 4.4.1: Bioaccumulation in Fish (Based on OECD 305)

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Test Substance: ¹⁴C-labeled metiram.

  • Test Design: The study consists of two phases: an uptake phase and a depuration phase.

    • Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in water for a period sufficient to reach steady-state (e.g., 28 days).

    • Depuration Phase: Fish are transferred to clean water and monitored for the elimination of the test substance.

  • Sampling: Water and fish tissue samples are collected at regular intervals during both phases.

  • Analysis: The concentrations of the radiolabeled substance in water and fish tissue are measured.

  • Data Calculation: The Bioaccumulation Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to the concentration in the water.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Research_Model_Workflow cluster_Phase1 Phase 1: Characterization cluster_Phase2 Phase 2: Experimental Assessment cluster_EcoTox_Tests Ecotoxicity Tests cluster_Phase3 Phase 3: Analysis and Reporting Lit_Review Literature Review & Data Gathering Chem_Properties Chemical Properties of this compound (Metiram) Lit_Review->Chem_Properties EcoTox Ecotoxicity Testing Chem_Properties->EcoTox Degradation Degradation Studies Chem_Properties->Degradation Bioaccumulation Bioaccumulation Studies Chem_Properties->Bioaccumulation Aquatic_Tox Aquatic Toxicity (Fish, Algae, Invertebrates) EcoTox->Aquatic_Tox Terrestrial_Tox Terrestrial Toxicity (Earthworms, Bees) EcoTox->Terrestrial_Tox Data_Analysis Data Analysis & Interpretation Degradation->Data_Analysis Bioaccumulation->Data_Analysis Aquatic_Tox->Data_Analysis Terrestrial_Tox->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment Report Final Report & Application Notes Risk_Assessment->Report

Caption: Overall workflow for the environmental impact assessment of this compound.

Degradation_Pathway Metiram Metiram (Polymeric Complex) Hydrolysis Hydrolysis & Environmental Degradation Metiram->Hydrolysis ETU Ethylenethiourea (ETU) (Major Metabolite) Hydrolysis->ETU Other_Metabolites Other Metabolites (e.g., Ethyleneurea, Hydantoin) Hydrolysis->Other_Metabolites Mineralization Mineralization (CO2, H2O, etc.) ETU->Mineralization Other_Metabolites->Mineralization

Caption: Simplified degradation pathway of Metiram in the environment.

Bioaccumulation_Logic Lutiram_Release This compound Release into Aquatic Environment Uptake Uptake by Aquatic Organisms Lutiram_Release->Uptake Bioaccumulation Bioaccumulation (Steady State) Uptake->Bioaccumulation Depuration Depuration/ Metabolism Depuration->Uptake Bioaccumulation->Depuration Risk_to_Biota Potential Risk to Aquatic Biota Bioaccumulation->Risk_to_Biota

Caption: Logical relationship of the bioaccumulation process.

References

Techniques for Assessing the Phytotoxicity of Lutiram on Different Plant Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram is a broad-spectrum dithiocarbamate (B8719985) fungicide used to protect various crops from a wide range of fungal diseases. While effective in disease control, it is crucial to assess its potential phytotoxicity to ensure crop safety and optimize its application. Dithiocarbamate fungicides, including the active ingredients often found in products marketed as this compound such as Thiram and Metiram, are known to have multi-site activity. This document provides detailed application notes and protocols for assessing the phytotoxicity of this compound on different plant species, focusing on key parameters such as seed germination, root elongation, biomass, and chlorophyll (B73375) content.

Key Phytotoxicity Assessment Parameters

The phytotoxic effects of this compound can manifest in various ways, from the earliest stages of development to mature plants. The following parameters are critical for a comprehensive assessment.

Seed Germination

Seed germination is a critical early-stage indicator of phytotoxicity. Inhibition or delay in germination can significantly impact crop establishment.

Root and Shoot Elongation

Root and shoot length are sensitive indicators of sublethal phytotoxicity. Inhibition of root growth can impair water and nutrient uptake, while reduced shoot growth affects photosynthesis and overall plant vigor.

Biomass Accumulation

Fresh and dry weight are direct measures of plant growth and are essential for quantifying the overall impact of a substance on plant productivity.

Chlorophyll Content

Chlorophyll is vital for photosynthesis. A reduction in chlorophyll content, often observed as chlorosis (yellowing of leaves), is a common symptom of phytotoxicity and can lead to reduced photosynthetic capacity and growth.

Data Presentation

The following tables summarize quantitative data on the phytotoxicity of Thiram, a common active ingredient in this compound formulations, on various plant species.

Table 1: Effect of Thiram on Seed Germination of Different Plant Species

Plant SpeciesConcentration (ppm)Germination Inhibition (%)Reference
Pisum sativum (Pea)300040[1]
Longleaf Pine8 lbs/100 lbs seed24 (laboratory)[2]
Safflower1 g/kg seedNo adverse effect

Table 2: Effect of Thiram on Root and Shoot Elongation of Different Plant Species

Plant SpeciesConcentration (ppm)Root Length Reduction (%)Shoot Length Reduction (%)Reference
Pisum sativum (Pea)30007273[1]
Safflower1 g/kg seed-No adverse effect
Vicia faba (Broad Bean)150Mitotic index reduction: 0.42-[3]
300Mitotic index reduction: 0.49-[3]
550Mitotic index reduction: 2.58-[3]
800Mitotic index reduction: 4.42-[3]

Table 3: Effect of Thiram on Biomass of Different Plant Species

Plant SpeciesConcentration (ppm)Biomass Reduction (%)Reference
Pisum sativum (Pea)300073 (total dry matter)[1]

Table 4: Effect of Thiram on Chlorophyll Content of Different Plant Species

Plant SpeciesConcentration (ppm)Chlorophyll Reduction (%)Reference
Pisum sativum (Pea)120 (Hexaconazole)19 (Total Chlorophyll)[1]

Experimental Protocols

Detailed methodologies for key phytotoxicity experiments are provided below.

Protocol 1: Seed Germination Assay

Objective: To determine the effect of this compound on the seed germination percentage of a selected plant species.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • This compound stock solution

  • Distilled water

  • Seeds of the test plant species

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 ppm) by diluting a stock solution with distilled water. The control will be distilled water only.

  • Seed Sterilization: Surface sterilize seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plating: Place two layers of filter paper in each Petri dish. Pipette 5 mL of the respective test solution onto the filter paper.

  • Sowing: Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and incubate in the dark at a constant temperature suitable for the plant species (e.g., 25 ± 1°C).

  • Data Collection: After a specified period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

  • Calculation:

    • Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100

    • Germination Inhibition (%) = [(Gc - Gt) / Gc] x 100, where Gc is the germination percentage of the control and Gt is the germination percentage of the treated group.

Protocol 2: Root and Shoot Elongation Test

Objective: To assess the effect of this compound on the early seedling growth of a selected plant species.

Materials:

  • Materials from Protocol 1

  • Ruler or caliper

Procedure:

  • Follow steps 1-5 of the Seed Germination Assay (Protocol 1).

  • Incubation: Incubate the Petri dishes under controlled light and temperature conditions suitable for the plant species.

  • Data Collection: After a specified period (e.g., 7-10 days), carefully remove the seedlings from the Petri dishes.

  • Measurement: Measure the length of the primary root and the shoot of each seedling using a ruler or caliper.

  • Calculation:

    • Calculate the average root and shoot length for each treatment group.

    • Calculate the percentage of root/shoot length inhibition relative to the control.

Protocol 3: Biomass Measurement

Objective: To determine the effect of this compound on the fresh and dry weight of seedlings.

Materials:

  • Seedlings from Protocol 2

  • Analytical balance

  • Drying oven

Procedure:

  • After measuring root and shoot length (Protocol 2), gently blot the seedlings dry with paper towels.

  • Fresh Weight Measurement: Weigh the seedlings from each replicate to determine the fresh biomass.

  • Dry Weight Measurement: Place the seedlings in labeled paper bags and dry them in an oven at 70°C for 48 hours or until a constant weight is achieved.

  • Weighing: Allow the dried seedlings to cool in a desiccator and then weigh them to determine the dry biomass.

  • Calculation:

    • Calculate the average fresh and dry weight per seedling for each treatment.

    • Calculate the percentage of biomass reduction relative to the control.

Protocol 4: Chlorophyll Content Analysis

Objective: To quantify the effect of this compound on the chlorophyll content of plant leaves.

Materials:

Procedure:

  • Sample Collection: Collect a known weight of fresh leaf tissue (e.g., 0.1 g) from control and treated plants.

  • Extraction: Grind the leaf tissue in a mortar and pestle with 5-10 mL of 80% acetone until the tissue is completely white.

  • Centrifugation: Transfer the extract to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

  • Spectrophotometry: Transfer the supernatant to a new tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation: Use the following equations (Arnon's equations) to calculate the chlorophyll content:

    • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] x V / (1000 x W)

    • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] x V / (1000 x W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] x V / (1000 x W)

    • Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the leaf tissue (g).

Signaling Pathways and Experimental Workflows

Dithiocarbamate-Induced Oxidative Stress Pathway in Plants

Dithiocarbamate fungicides like Thiram are known to induce oxidative stress in plant cells. This is a multi-site action that can disrupt various cellular processes. A simplified representation of the signaling pathway is depicted below.

This compound This compound (Dithiocarbamate) Cell Plant Cell This compound->Cell Glutathione Glutathione (GSH) Depletion Cell->Glutathione Interacts with thiols Enzyme Inhibition of -SH group enzymes Cell->Enzyme Mitochondria Mitochondrial Dysfunction Cell->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Glutathione->ROS Reduced antioxidant capacity Enzyme->ROS Mitochondria->ROS Impaired electron transport CellDeath Cell Death (Necrosis/Apoptosis) Lipid->CellDeath Protein->CellDeath DNA->CellDeath Growth Inhibition of Growth (Root, Shoot, Biomass) CellDeath->Growth Chlorosis Chlorosis (Reduced Chlorophyll) CellDeath->Chlorosis

Caption: Dithiocarbamate-induced oxidative stress pathway in plants.

Experimental Workflow for Phytotoxicity Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive phytotoxicity assessment of this compound.

start Start: Select Plant Species and this compound Concentrations germination Seed Germination Assay (Protocol 1) start->germination growth Root & Shoot Elongation (Protocol 2) start->growth biomass Biomass Measurement (Protocol 3) start->biomass chlorophyll Chlorophyll Content (Protocol 4) start->chlorophyll data Data Analysis and Statistical Evaluation germination->data growth->data biomass->data chlorophyll->data report Report Phytotoxicity (EC50, NOEC, LOEC) data->report

Caption: Experimental workflow for phytotoxicity assessment.

Conclusion

The protocols and information provided in this document offer a robust framework for assessing the phytotoxicity of this compound on various plant species. By systematically evaluating key parameters and understanding the underlying mechanisms of toxicity, researchers can contribute to the safe and effective use of this fungicide in agriculture. It is recommended to conduct these assays on a range of plant species, including both target crops and non-target organisms, to gain a comprehensive understanding of this compound's environmental impact.

References

In-vivo Application of Lutiram for Plant Disease Modeling in Greenhouses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutiram, a fungicide containing the active ingredient metiram (B1676502), is a multi-site contact fungicide belonging to the ethylene (B1197577) bis-dithiocarbamate (EBDC) class. Its primary mode of action is the inhibition of fungal respiration, making it an effective preventative measure against a broad spectrum of fungal plant pathogens.[1][2] These application notes provide detailed protocols for the in-vivo use of this compound in greenhouse settings for the purpose of plant disease modeling. Such models are crucial for understanding disease dynamics, evaluating fungicide efficacy, and developing novel disease management strategies.

Mechanism of Action

This compound acts as a protective fungicide with multi-site activity.[2] The active ingredient, metiram, interferes with multiple enzymatic processes within fungal cells, primarily disrupting cellular respiration.[1] This non-systemic fungicide forms a protective barrier on the plant surface, inhibiting spore germination and preventing the pathogen from establishing an infection.[1] Due to its multi-site action, the risk of developing fungicide resistance is lower compared to single-site fungicides.

While the direct impact of metiram on specific plant defense signaling pathways is not extensively documented in publicly available literature, studies on dithiocarbamates have shown physiological effects on plants. These include alterations in photosynthetic machinery, sugar content, and the activity of various antioxidative enzymes.[3][4] Fungicide application can induce stress responses in plants, potentially triggering defense mechanisms. It is hypothesized that the application of this compound, while primarily acting on the fungus, may also elicit a plant response that contributes to overall disease management.

Data Presentation

Table 1: Efficacy of Metiram (Active Ingredient in this compound) in Field Studies
CropTarget DiseaseActive Ingredient Rate (g a.i./ha)Formulation Rate (g/ha)Percent Disease Reduction (%)Reference
ChilliAnthracnose (Colletotrichum capsici)1400-60.70[5]
ChilliAnthracnose (Colletotrichum capsici)1050-57.69[5]
GroundnutTikka Disease (Cercospora spp.)2500-78.32

Note: The data presented is from field trials and should be adapted for greenhouse applications.

Experimental Protocols

Protocol 1: General Greenhouse Preparation for Fungicide Screening

A well-maintained greenhouse is essential for reliable plant disease modeling.[6]

Materials:

  • Greenhouse space with temperature, humidity, and light control

  • Benches or tables

  • Pots or trays

  • Sterilized potting mix

  • Seeds or seedlings of the host plant

  • Fertilizer

  • Watering system

Procedure:

  • Sanitization: Thoroughly clean and disinfect the greenhouse, benches, pots, and all equipment to eliminate any residual pathogens.

  • Environmental Control: Set the greenhouse environmental conditions (temperature, humidity, photoperiod) to be optimal for the host plant's growth and conducive to the development of the target disease.

  • Plant Propagation: Sow seeds or transplant seedlings into pots or trays filled with sterilized potting mix.

  • Plant Maintenance: Provide regular watering and fertilization to ensure healthy and uniform plant growth. Healthy plants will provide a more consistent response to both the pathogen and the fungicide treatment.[6]

  • Acclimatization: Allow plants to acclimate to the greenhouse conditions for a specific period before initiating the experiment.

Protocol 2: Preparation of this compound (Metiram) Fungicide Solution

Materials:

  • This compound fungicide (formulation containing metiram)

  • Distilled water

  • Weighing balance

  • Beakers or flasks

  • Magnetic stirrer or shaker

  • Spray bottles or a small-scale sprayer

Procedure:

  • Determine Application Rate: Based on field recommendations (see Table 1) and the surface area of your experimental setup, calculate the required amount of this compound. For greenhouse trials, application rates are often scaled down from field rates ( kg/ha or g/ha) to a concentration (g/L or mg/mL) based on the spray volume needed to cover the plant foliage to the point of runoff.

  • Prepare Stock Solution: Accurately weigh the required amount of this compound formulation. In a beaker, add a small amount of distilled water to create a paste. Gradually add more water while stirring to ensure the granules are fully dispersed.

  • Final Dilution: Transfer the stock solution to a larger container and add the remaining volume of distilled water to achieve the final desired concentration.

  • Mixing: Agitate the solution thoroughly using a magnetic stirrer or by shaking to ensure a uniform suspension.

Protocol 3: In-vivo Fungicide Efficacy Assay in a Greenhouse Setting

This protocol outlines a typical experiment to model the efficacy of this compound in preventing a fungal disease.

Materials:

  • Healthy, uniform host plants

  • Prepared this compound fungicide solution

  • Pathogen inoculum (spore suspension or mycelial fragments)

  • Control solution (e.g., water or a blank formulation)

  • Humidification chamber (optional, depending on the pathogen)

  • Data collection tools (e.g., calipers, camera, disease rating scale)

Procedure:

  • Experimental Design: Arrange the plants in a randomized complete block design to minimize the effects of environmental variability within the greenhouse. Include the following treatment groups:

    • Group A: Untreated, uninoculated (Negative Control)

    • Group B: Untreated, inoculated (Positive Control)

    • Group C: this compound-treated, inoculated (Treatment Group)

    • Group D: this compound-treated, uninoculated (Phytotoxicity Control)

  • Fungicide Application:

    • For preventative treatment, apply the this compound solution to the plants in Groups C and D before inoculation. Ensure complete and uniform coverage of the foliage.

    • Apply the control solution to plants in Groups A and B.

    • Allow the fungicide to dry on the plant surfaces before proceeding.

  • Pathogen Inoculation:

    • Prepare a standardized inoculum of the target pathogen.

    • Inoculate the plants in Groups B and C with the pathogen. This can be done by spraying a spore suspension, placing agar (B569324) plugs with mycelium on the leaves, or other methods appropriate for the specific pathogen.

  • Incubation: Place the inoculated plants in an environment with optimal conditions for disease development (e.g., high humidity, specific temperature). A humidification chamber may be used if required.

  • Data Collection:

    • At regular intervals after inoculation, assess disease severity using a standardized disease rating scale (e.g., percentage of leaf area affected, lesion diameter).

    • In the phytotoxicity control group (Group D), observe for any signs of plant damage such as leaf discoloration, stunting, or necrosis.

    • Collect quantitative data for analysis.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences in disease severity between the treatment groups. Calculate the percentage of disease control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Fungal Pathogen Spore cluster_1 Plant Leaf Surface cluster_2 This compound (Metiram) Action cluster_3 Disease Development Spore Spore Germination Spore Germination Spore->Germination Penetration Host Penetration Germination->Penetration Infection Infection & Colonization Penetration->Infection Symptoms Visible Disease Symptoms Infection->Symptoms This compound This compound Application Inhibition Inhibition of Respiration This compound->Inhibition Inhibition->Germination BLOCKS

Caption: Mechanism of this compound in preventing fungal disease development.

G start Start: Healthy Plants treatment_groups Divide into Treatment Groups (Control, this compound) start->treatment_groups fungicide_app Apply this compound (Treatment Groups) treatment_groups->fungicide_app control_app Apply Control Solution (Control Groups) treatment_groups->control_app inoculation Inoculate with Pathogen (Inoculated Groups) fungicide_app->inoculation control_app->inoculation incubation Incubate under Disease-Favorable Conditions inoculation->incubation data_collection Assess Disease Severity & Phytotoxicity incubation->data_collection analysis Data Analysis data_collection->analysis end End: Efficacy Determined analysis->end

Caption: Experimental workflow for in-vivo fungicide efficacy testing.

References

Application Notes and Protocols for Studying the Sublethal Effects of Dithiocarbamate Fungicides (e.g., Lutiram/Thiram) on Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sublethal effects are physiological or behavioral changes in an organism that occur at concentrations lower than those that cause death. Studying these effects is crucial for a comprehensive environmental risk assessment, as they can impact the long-term survival, growth, and reproduction of populations.[1][2] This document outlines protocols for acute and chronic toxicity testing, as well as for assessing specific biochemical and behavioral endpoints in aquatic invertebrates like Daphnia magna (water flea) and insect larvae.

Section 1: Acute Immobilization Toxicity Protocol (Daphnia magna)

This protocol is adapted from the ISO 6341 standard to determine the acute toxicity of a substance, expressed as the median effective concentration (EC50) that causes immobilization in Daphnia magna after 24 and 48 hours of exposure.[3][4]

1.1. Materials and Equipment

  • Test Organisms: Daphnia magna neonates (<24 hours old), sourced from a healthy laboratory culture.

  • Culture Medium: Standard ISO test medium or reconstituted hard water.

  • Test Substance: Lutiram/Thiram, with a stock solution prepared in a suitable solvent (e.g., acetone, if necessary). A solvent control must be included if a solvent is used.

  • Glassware: Borosilicate glass beakers (50 mL or 100 mL), volumetric flasks, pipettes.

  • Incubator: Temperature-controlled at 20 ± 2°C with a 16:8 hour light:dark cycle.

  • Microscope or magnifying glass: For observing daphnid immobilization.

1.2. Experimental Procedure

  • Range-Finding Test (Optional): Conduct a preliminary test with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to determine the appropriate concentration range for the definitive test.

  • Test Concentrations: Prepare a geometric series of at least five test concentrations based on the range-finding test (e.g., 0.05, 0.10, 0.25, 0.50 mg/L for Thiram).[4] Include a control (medium only) and a solvent control if applicable.

  • Test Setup:

    • Add the appropriate volume of test solution to each replicate beaker (e.g., 40 mL in a 50 mL beaker).

    • Use at least three to four replicates for each concentration and control.

    • Randomly allocate 5 neonates to each beaker, resulting in 15-20 daphnids per concentration.

  • Incubation: Place the beakers in the incubator at 20 ± 2°C. The daphnids are not fed during the test.[4]

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the beaker.

  • Data Analysis: Calculate the percentage of immobilization for each concentration at each time point. Use probit analysis or a similar statistical method to determine the 24-h and 48-h EC50 values with 95% confidence intervals.

Data Presentation: Acute Toxicity

Table 1: Example Data for Acute Immobilization of Daphnia magna Exposed to Thiram.

Concentration (mg/L) Number of Daphnids Immobilized at 24h Immobilization (%) at 24h Immobilized at 48h Immobilization (%) at 48h
Control 20 0 0 0 0
0.05 20 2 10 5 25
0.10 20 5 25 9 45
0.25 20 11 55 15 75
0.50 20 16 80 19 95

| Calculated EC50 | | | 0.22 mg/L | | 0.19 mg/L |

Note: Data is hypothetical for illustrative purposes. The 48h-EC50 for Thiram has been reported to be approximately 0.19-0.21 mg/L.[4]

Section 2: Chronic Sublethal Toxicity Protocol (Daphnia magna)

This protocol, based on ISO 10706, assesses the sublethal effects of this compound/Thiram on the reproduction and growth of Daphnia magna over a 21-day period.

2.1. Materials and Equipment

  • Same as for the acute test, with the addition of:

  • Food Source: A suspension of green algae (e.g., Raphidocelis subcapitata) and/or a yeast-cereal grass-trout food mixture.

  • Individual Test Vessels: 100 mL glass beakers.

2.2. Experimental Procedure

  • Test Concentrations: Select at least five sublethal concentrations based on the acute EC50 value (e.g., concentrations well below 0.19 mg/L). Include a control and a solvent control.

  • Test Setup:

    • Use 10 individual replicates for each concentration.

    • Place one <24-hour-old neonate in each beaker containing 80 mL of the test solution.

  • Maintenance:

    • Renew the test solutions and feed the daphnids three times a week (e.g., Monday, Wednesday, Friday).[5]

    • During each renewal, count the number of offspring produced by each parent daphnid and then remove them.

    • Record the mortality of the parent animals.

  • Test Duration: The test is concluded after 21 days.

  • Endpoints and Data Analysis:

    • Reproduction: Calculate the total number of live offspring produced per surviving adult over the 21-day period.

    • Mortality: Record parental mortality.

    • Growth (Optional): Measure the body length of the surviving parent daphnids at the end of the test.

    • Use statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the reproductive output and growth in the exposure groups to the control. Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

Data Presentation: Chronic Toxicity

Table 2: Example Data for Chronic Effects on Daphnia magna Reproduction.

Concentration (mg/L) Mean Total Offspring per Female (± SD) % Reduction vs. Control Statistical Significance (p < 0.05)
Control 95.2 ± 8.5 0% -
0.004 88.1 ± 9.2 7.5% No
0.008 75.4 ± 10.1 20.8% Yes
0.016 51.3 ± 7.8 46.1% Yes
0.032 22.6 ± 6.4 76.3% Yes
NOEC 0.004 mg/L

| LOEC | 0.008 mg/L | | |

Note: Data is hypothetical, based on trends observed for Thiram toxicity.[4]

Section 3: Neurotoxicity Assessment - Acetylcholinesterase (AChE) Inhibition

Dithiocarbamates can exhibit neurotoxic effects. Measuring the inhibition of the enzyme Acetylcholinesterase (AChE) is a key biomarker for exposure to neurotoxic compounds.[4][6]

3.1. Principle AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing neurotoxicity. The assay measures the activity of AChE by monitoring the production of a colored product from the hydrolysis of a substrate (acetylthiocholine).

3.2. Experimental Protocol

  • Exposure: Expose aquatic invertebrates (e.g., Daphnia magna, chironomid larvae) to sublethal concentrations of this compound/Thiram for a defined period (e.g., 48 or 96 hours).

  • Sample Preparation:

    • Collect a pool of organisms (e.g., 20-30 daphnids) for each replicate.

    • Homogenize the samples in ice-cold phosphate (B84403) buffer.

    • Centrifuge the homogenate at low temperature (e.g., 10,000 x g for 15 min at 4°C) and collect the supernatant, which contains the enzyme.

  • Enzyme Assay (Ellman's Method):

    • The assay is typically performed in a 96-well microplate.

    • Add the enzyme supernatant to wells containing a phosphate buffer and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

    • Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

    • Measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Determine the protein concentration of the supernatant (e.g., using the Bradford method) to normalize enzyme activity (e.g., in nmol/min/mg protein).

    • Calculate the percentage of AChE inhibition in exposed groups relative to the control group.

    • Use statistical tests to determine significant differences.

Data Presentation: AChE Inhibition

Table 3: Example Data for AChE Activity in Daphnia magna after 48h Exposure.

Concentration (mg/L) Mean AChE Activity (nmol/min/mg protein ± SD) % Inhibition vs. Control Statistical Significance (p < 0.05)
Control 15.8 ± 1.2 0% -
0.01 13.1 ± 1.5 17.1% No
0.05 9.5 ± 1.1 39.9% Yes

| 0.10 | 6.2 ± 0.9 | 60.8% | Yes |

Section 4: Oxidative Stress Biomarkers

Exposure to pesticides can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.[7] Key biomarkers include Glutathione (B108866) S-transferase (GST) and lipid peroxidation (measured as malondialdehyde, MDA).

4.1. Glutathione S-transferase (GST) Activity GST is a detoxification enzyme that conjugates xenobiotics with glutathione.[8]

  • Sample Preparation: Prepare a tissue homogenate supernatant as described for the AChE assay.

  • Enzyme Assay:

    • In a microplate, mix the supernatant with a buffer containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

    • GST catalyzes the conjugation of GSH to CDNB, forming a product that absorbs light at 340 nm.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Normalize GST activity to the total protein content and compare exposed groups to the control.

4.2. Lipid Peroxidation (MDA) Assay Lipid peroxidation is a marker of oxidative damage to cell membranes. It is often quantified by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

  • Sample Preparation: Prepare a tissue homogenate.

  • Assay:

    • Mix the homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Heat the mixture (e.g., at 95°C for 60 min).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Quantify MDA concentration using a standard curve and normalize to protein or tissue weight. Compare exposed groups to the control.

Data Presentation: Oxidative Stress

Table 4: Example Data for Oxidative Stress Biomarkers after 96h Exposure.

Concentration (mg/L) Mean GST Activity (% of Control ± SD) Mean MDA Levels (% of Control ± SD)
Control 100 ± 9 100 ± 12
0.01 125 ± 11* 115 ± 15
0.05 180 ± 15* 165 ± 20*

| 0.10 | 155 ± 18* | 210 ± 25* |

* Indicates a statistically significant difference from the control (p < 0.05).

Section 5: Analytical Chemistry Protocol

It is essential to measure the actual concentrations of the test substance in the water at the beginning and end of the exposure periods to account for potential degradation or adsorption.

5.1. Principle Solid-phase extraction (SPE) is used to concentrate the analyte from the water sample, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[9][10][11]

5.2. Protocol Outline

  • Sample Collection: Collect water samples from each test concentration at the start and before each renewal.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) and then with HPLC-grade water.[12]

    • Pass a known volume of the water sample through the cartridge.[12]

    • Elute the retained Thiram with a suitable solvent like acetonitrile.[12]

  • LC-MS/MS Analysis:

    • Inject the eluate into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Optimize MS/MS parameters (e.g., precursor and product ions) for Thiram to ensure specific detection.

    • Quantify the concentration using a calibration curve prepared with certified standards.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation Culture 1. Invertebrate Culturing (<24h neonates) PrepSol 2. Prepare Test Solutions (this compound/Thiram + Controls) Culture->PrepSol Acute 3a. Acute Test (48h) Immobilization (EC50) PrepSol->Acute Chronic 3b. Chronic Test (21d) Reproduction, Growth PrepSol->Chronic Biochem 3c. Sublethal Exposure (48-96h) For Biomarker Analysis PrepSol->Biochem Obs 4a. Visual Observation (Immobility, Offspring Count) Acute->Obs ChemAnalysis 4c. Analytical Chemistry (LC-MS/MS for Exposure Conc.) Acute->ChemAnalysis Chronic->Obs Chronic->ChemAnalysis BiochemAnalysis 4b. Biochemical Assays (AChE, GST, MDA) Biochem->BiochemAnalysis Biochem->ChemAnalysis Stats 5. Statistical Analysis (EC50, NOEC, ANOVA) Obs->Stats BiochemAnalysis->Stats ChemAnalysis->Stats Report 6. Reporting & Risk Assessment Stats->Report

Caption: Workflow for assessing sublethal effects of fungicides.

Neurotoxicity Signaling Pathway

AChE_Inhibition ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Signal Continuous Nerve Signal (Neurotoxicity) ACh->Signal Accumulation leads to PreSyn Presynaptic Neuron PreSyn->ACh Release PostSyn Postsynaptic Neuron Breakdown Choline + Acetate (Signal Termination) AChE->Breakdown Receptor->PostSyn Activates This compound This compound / Thiram (Inhibitor) This compound->AChE Inhibits

Caption: Mechanism of neurotoxicity via AChE inhibition.

Oxidative Stress Pathway

Oxidative_Stress cluster_inducer Stressor cluster_response Cellular Response cluster_endpoints Measurable Endpoints Pesticide This compound / Thiram Metabolism ROS Increased Reactive Oxygen Species (ROS) Pesticide->ROS Induces Damage Oxidative Damage ROS->Damage Causes Defense Antioxidant Defense ROS->Defense Activates MDA Lipid Peroxidation (MDA Levels ↑) Damage->MDA Leads to GST Detoxification Enzymes (GST Activity ↑) Defense->GST Upregulates GSH Glutathione (GSH Levels ↓) Defense->GSH Consumes

Caption: Induction of oxidative stress by a toxicant.

References

Troubleshooting & Optimization

Troubleshooting Lutiram solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with Lutiram, a fungicide whose active ingredient is Metiram. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a commercial fungicide containing Metiram as the active component. Metiram belongs to the dithiocarbamate (B8719985) class of fungicides and is known for its broad-spectrum, non-systemic protective action.[1] Like many dithiocarbamates, Metiram is a polymeric complex that is practically insoluble in water and most common organic solvents.[2][3][4] This low solubility can present significant challenges when preparing stock solutions and working concentrations for in vitro and other experimental assays, potentially leading to inaccurate and non-reproducible results.

Q2: What are the general solubility characteristics of Metiram?

Metiram is a yellow powder that is generally described as being practically insoluble in water and common organic solvents such as ethanol, acetone, and benzene.[2][4] It is soluble in pyridine, but this is accompanied by decomposition.[2][4] Its formulation as a water-dispersible granule (WDG) is designed for agricultural applications where it is suspended in water for spraying.

Quantitative Solubility Data

The solubility of Metiram can be influenced by factors such as temperature and pH. The data below is compiled from various sources and should be used as a guideline. It is always recommended to perform your own solubility tests for your specific experimental conditions.

SolventTemperatureSolubilitySource
Water25 °C~10 mg/L[2]
Water20 °C, pH 7<1 mg/L - 2 mg/L[3][5]
Common Organic Solvents (Ethanol, Acetone, Benzene)Not specifiedPractically Insoluble[2][4]
PyridineNot specifiedSoluble (with decomposition)[2][4]
Carbon DisulfideNot specifiedSoluble[2]
ChloroformNot specifiedSoluble[2]

Troubleshooting Common Solubility Issues

Issue 1: My this compound/Metiram is not dissolving in my aqueous buffer (e.g., PBS, Tris).

  • Possible Cause: Metiram has very low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is unlikely to be successful at concentrations typically used in research.

  • Troubleshooting Steps:

    • Use a Co-solvent: Attempt to first dissolve the Metiram in a minimal amount of a water-miscible organic solvent in which it has some, albeit limited, solubility. Based on general chemical principles, dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are common starting points for poorly soluble compounds.

    • Sonication: Gentle sonication can help to break up aggregates and facilitate the dispersion of the compound.

    • pH Adjustment: The solubility of dithiocarbamates can be pH-dependent. However, given its polymeric nature, significant changes in solubility with minor pH adjustments are not well-documented. Extreme pH values may lead to decomposition.

    • Prepare a Suspension: If a true solution cannot be achieved, you may need to work with a fine, homogeneous suspension. Ensure the suspension is well-agitated before taking any aliquots for your experiments.

Issue 2: My Metiram precipitates out of solution after diluting the stock into an aqueous buffer.

  • Possible Cause: The concentration of the co-solvent in the final solution is too low to maintain the solubility of Metiram at the desired concentration. This is a common issue when diluting a stock solution made in an organic solvent into an aqueous medium.

  • Troubleshooting Steps:

    • Increase Co-solvent in Final Solution: If your experimental system can tolerate it, you can try to have a higher final concentration of the co-solvent. However, be mindful that solvents like DMSO can have their own biological effects, typically kept below 0.5% in cell-based assays.

    • Use Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the aqueous buffer can help to create a micellar solution that can encapsulate the hydrophobic Metiram molecules and improve its apparent solubility.

    • Lower the Final Concentration: You may need to work at a lower final concentration of Metiram that is achievable in your experimental system.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials:

  • This compound (Metiram) powder

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of Metiram powder to a glass vial. The excess solid should be clearly visible.

  • Equilibration: Add a known volume of the solvent to the vial. Seal the vial tightly.

  • Agitation: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After agitation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Be cautious not to disturb the solid at the bottom.

  • Dilution and Analysis: Dilute the sample with a suitable solvent and analyze the concentration of Metiram using a validated analytical method.

  • Calculation: The determined concentration represents the equilibrium solubility of Metiram in that solvent at the specified temperature.

Visualizations

Metiram's Multi-Site Mechanism of Action

Metiram is a dithiocarbamate fungicide that acts on multiple sites within the fungal cell, making the development of resistance less likely.[6][7][8] Its mode of action is believed to involve the inactivation of sulfhydryl groups in various amino acids and enzymes, and the chelation of metal-containing enzymes.[9] This disrupts numerous vital cellular processes, including respiration.

Caption: Multi-site inhibition of fungal cellular processes by Metiram.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address common solubility challenges encountered with this compound/Metiram in an experimental setting.

Troubleshooting this compound/Metiram Solubility Start Start: Dissolve Metiram in aqueous buffer CheckDissolution Does it dissolve? Start->CheckDissolution UseCoSolvent Use minimal co-solvent (e.g., DMSO) CheckDissolution->UseCoSolvent No Success Proceed with experiment CheckDissolution->Success Yes CheckPrecipitation Does it precipitate upon dilution in buffer? UseCoSolvent->CheckPrecipitation IncreaseCoSolvent Increase final co-solvent concentration (if possible) CheckPrecipitation->IncreaseCoSolvent Yes CheckPrecipitation->Success No UseSurfactant Add surfactant to buffer IncreaseCoSolvent->UseSurfactant Still precipitates IncreaseCoSolvent->Success Soluble LowerConcentration Lower final Metiram concentration UseSurfactant->LowerConcentration Still precipitates UseSurfactant->Success Soluble LowerConcentration->Success Soluble Failure Consider alternative formulation or compound LowerConcentration->Failure Still precipitates

Caption: A stepwise guide for resolving this compound solubility problems.

References

How to optimize Lutiram concentration for in-vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in-vitro application of Lutiram. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. This compound's active ingredient is Metiram, a dithiocarbamate (B8719985) fungicide. The information provided herein is curated from scientific literature and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Metiram) in mammalian cells?

A1: Metiram belongs to the dithiocarbamate class of fungicides. Its mode of action is considered to be multi-site and non-specific. It is thought to act by being metabolized to a radical that inactivates sulphydryl groups in amino acids within fungal cells. In mammalian cells, dithiocarbamates have been observed to induce cytotoxicity, including apoptosis and mitochondrial dysfunction. Related dithiocarbamates have been shown to influence signaling pathways such as PKA/CREB and NF-κB.

Q2: What is a recommended starting concentration range for this compound in in-vitro experiments?

A2: Based on studies with related dithiocarbamate fungicides, a broad concentration range is recommended for initial screening. For example, the dithiocarbamate zineb (B1684293) has been studied in human lymphocytes in the range of 0.1-100.0 µg/mL[1]. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting point could be a logarithmic dilution series across a wide range (e.g., 0.1, 1, 10, 100 µM).

Q3: How should I dissolve this compound for in-vitro use?

A3: Metiram, the active ingredient in this compound, is practically insoluble in water and common organic solvents like ethanol, acetone, and benzene. It is soluble in pyridine, but this is often not suitable for cell culture. Therefore, for in-vitro experiments, it is common to prepare a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q4: What are the common cellular effects observed after treatment with dithiocarbamates like Metiram?

A4: In-vitro studies on dithiocarbamates have reported several cellular effects, including:

  • Cytotoxicity: A dose-dependent decrease in cell viability.

  • Apoptosis: Programmed cell death is a common outcome.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function is a key mechanism of toxicity.

  • Oxidative Stress: Generation of reactive oxygen species (ROS).

  • Inflammation: Activation of inflammatory pathways like NF-κB has been observed with related compounds[1][2].

Q5: How can I assess the cytotoxicity of this compound in my cell line?

A5: Several standard assays can be used to measure cytotoxicity, including:

  • MTT or MTS assay: Measures metabolic activity.

  • LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

  • Trypan Blue exclusion assay: Assesses cell membrane integrity.

  • Real-time cell analysis: Monitors cell proliferation and viability continuously.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in culture medium Low solubility of Metiram.- Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to cells (≤ 0.1%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any precipitate before adding it to the cells.
High variability between replicate wells Uneven cell seeding, pipetting errors, or compound precipitation.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Gently mix the treatment medium before adding to the wells.
No observable effect at expected concentrations Cell line resistance, incorrect concentration, or degradation of the compound.- Test a wider and higher concentration range.- Verify the concentration of your stock solution.- Prepare fresh stock solutions, as dithiocarbamates can be unstable.
High cytotoxicity in vehicle control wells Solvent (e.g., DMSO) concentration is too high.- Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%).- Test the toxicity of the solvent alone on your cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen mammalian cell line.

Materials:

  • This compound (Metiram)

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A common approach is a 10-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Materials:

  • This compound (Metiram)

  • Mammalian cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time. Include appropriate controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Quantitative Data

Table 1: Reported In-Vitro Concentrations of Dithiocarbamates in Mammalian Cell Lines

CompoundCell LineConcentration RangeObserved EffectReference
ZinebHuman Lymphocytes0.1 - 100.0 µg/mLGenotoxicity, Cytotoxicity[1]
ThiramHuman Hepatoma CellsNot specifiedCytotoxicity[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) dilute Prepare Serial Dilutions in Culture Medium stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with This compound Concentrations cells->treat dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay data Analyze Data & Determine IC50 assay->data

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_dithiocarbamates Dithiocarbamates (e.g., Metiram) cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathways (based on related compounds) cluster_outcome Cellular Outcome Metiram This compound (Metiram) ROS ↑ Reactive Oxygen Species (ROS) Metiram->ROS Mito Mitochondrial Dysfunction Metiram->Mito NFkB NF-κB Activation Metiram->NFkB Thiram PKACREB PKA/CREB Pathway Modulation Metiram->PKACREB Maneb ROS->NFkB Apoptosis Apoptosis Mito->Apoptosis NFkB->Apoptosis PKACREB->Apoptosis

References

Overcoming interference in analytical detection of metiram

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of metiram (B1676502). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, particularly those related to interference.

Frequently Asked Questions (FAQs)

Q1: What is metiram and why is its analysis challenging?

Metiram is a non-systemic, broad-spectrum fungicide belonging to the ethylene (B1197577) bisdithiocarbamate (EBDC) group.[1][2] Its analysis is challenging for several key reasons:

  • Polymeric Structure: Metiram is not a single molecule but a polymeric complex, which makes it practically insoluble in water and most organic solvents.[3][4]

  • Instability: It is unstable and can be decomposed by strong acids, strong alkalis, and slowly by light.[1] This instability complicates extraction and can lead to analyte loss.

  • Common Degradants: Like other EBDC fungicides, metiram shares the common degradate ethylenethiourea (B1671646) (ETU), which is of toxicological concern and may need to be analyzed separately.[1][5]

  • Lack of Specificity in Traditional Methods: The standard regulatory method involves acid digestion that liberates carbon disulfide (CS₂). This method is not specific to metiram and measures the total dithiocarbamate (B8719985) content from all sources, which can lead to inaccurate quantification if other dithiocarbamates are present.[3][6]

Q2: What are the common analytical methods for metiram detection?

Several methods are used, each with distinct advantages and disadvantages:

  • CS₂ Evolution Method: This traditional approach involves the acid digestion of the sample to release carbon disulfide (CS₂), which is then quantified, often by gas chromatography (GC).[3] It is a common regulatory method but lacks specificity for metiram.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): More specific methods involve the conversion of dithiocarbamates into their methyl esters through a derivatization process (ion pair methylation), followed by GC-MS analysis.[7][8] This allows for the separation and specific detection of different dithiocarbamates.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective modern technique.[9] To overcome solubility and stability issues, analysis often requires derivatization (e.g., methylation) or specialized extraction with alkaline buffers containing chelating agents like EDTA to form soluble salts.[6][7][10]

Q3: What is "analytical interference" in the context of metiram analysis?

Analytical interference occurs when components within a sample, other than metiram itself, alter the analytical signal, leading to inaccurate results.[11][12] This is a significant problem in trace residue analysis and can manifest as:

  • Signal Suppression or Enhancement: A decrease or increase in the instrument's response to metiram, leading to under- or over-quantification.[9][13]

  • False Positives: The instrument incorrectly detects metiram when it is not present, often due to a co-eluting compound that produces a similar signal.[14]

  • False Negatives: The instrument fails to detect metiram when it is present, which can occur due to severe signal suppression or analyte degradation.[14]

Q4: What are the primary sources of interference in metiram analysis?

Interference can originate from various sources:

  • Sample Matrix: This is the most significant source. Complex matrices like spices, high-protein foods (e.g., legumes), and pigmented botanicals contain numerous co-extracted compounds (fats, proteins, pigments, oils) that can interfere with the analysis.[4][6][15][16][17]

  • Other Dithiocarbamates: When using the non-specific CS₂ evolution method, other dithiocarbamate fungicides (e.g., mancozeb, zineb) will also produce CS₂, leading to a cumulative and non-specific result.[3]

  • Natural Compounds: Some plants may contain naturally occurring compounds that interfere with detection at low levels or even generate CS₂ during the digestion process.[3][6]

  • Reagents and Labware: Impurities in solvents or contamination from labware can introduce extraneous peaks and interfere with the analysis.[4][18]

Q5: How do "matrix effects" specifically impact GC-MS and LC-MS/MS analysis of metiram?

Matrix effects are a primary form of interference where co-extracted components from the sample matrix affect the ionization and detection of the target analyte.[9][13]

  • In LC-MS/MS (Electrospray Ionization - ESI): The most common issue is ion suppression . Co-eluting matrix components compete with metiram for charge in the ESI source or alter the droplet evaporation process, reducing the number of analyte ions that reach the detector and thus lowering the signal.[9][13][16]

  • In GC-MS: The most common issue is signal enhancement . Co-injected matrix components can coat active sites in the GC inlet liner and column where sensitive analytes like metiram derivatives might otherwise adsorb or degrade.[13][19] This "masking" of active sites allows more of the analyte to reach the detector, artificially enhancing the signal.[19]

Troubleshooting Guides

This section addresses specific issues encountered during metiram analysis.

Problem 1: Poor Recovery / Low Signal Intensity

Possible Cause Recommended Solution
Matrix Ion Suppression (LC-MS/MS) Co-extracted matrix components are interfering with the ionization of metiram.[9]
1. Improve Sample Cleanup: Implement or optimize a cleanup step using Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) with sorbents like C18 or PSA to remove interfering compounds.[11][15]
2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of metiram. This helps compensate for predictable signal suppression.[11][13][19]
3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. A 10x dilution can often mitigate matrix effects significantly.[11]
Analyte Degradation Metiram is unstable and may degrade during sample processing or storage due to pH, light, or temperature.[1] Working solutions can also be unstable.[5]
1. Control pH: Use buffered solutions (e.g., alkaline EDTA buffer) during extraction to stabilize metiram.[7]
2. Protect from Light: Use amber vials and minimize exposure to direct light.
3. Prepare Solutions Freshly: Metiram standard solutions are often not stable for long periods. Prepare fresh working solutions for each analytical batch.[5]
Inefficient Extraction The polymeric and insoluble nature of metiram hinders its extraction from the sample matrix.[4]
1. Optimize Extraction Solvent: While metiram is largely insoluble, methods often rely on converting it to a soluble salt using an alkaline buffer with a chelating agent.[7]
2. Increase Extraction Time/Energy: Ensure adequate shaking, vortexing, or sonication time to maximize the interaction between the solvent and the sample.[15]

Problem 2: High Signal Variability / Poor Reproducibility

Possible Cause Recommended Solution
Inconsistent Sample Preparation Minor variations in extraction or cleanup steps between samples can lead to significant differences in matrix effects and analyte recovery.
1. Use an Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. The IS is added at the beginning of the sample preparation and can compensate for analyte loss and matrix effects.[12]
2. Automate Sample Preparation: If available, use automated systems to ensure each sample is treated identically.
Non-Homogeneous Sample Pesticide residues may not be evenly distributed on the sample material. Inconsistent subsampling can lead to variable results.
1. Thoroughly Homogenize: Process the entire sample in a food processor, potentially with dry ice to prevent degradation and improve homogeneity.[20]
2. Use Liquid Nitrogen: Comminution of samples with liquid nitrogen has been shown to improve recoveries for dithiocarbamates.[10]
GC Inlet Activity Active sites in the GC inlet can cause analyte degradation, leading to inconsistent results, especially as the liner becomes contaminated.[21]
1. Use Deactivated Liners: Employ high-quality, deactivated liners. Sintered frit liners can offer good protection from non-volatile matrix components without the risk of active sites from broken glass wool.[21]
2. Perform Regular Inlet Maintenance: Replace the liner and septum regularly, especially when analyzing complex matrices.

Problem 3: Extraneous Peaks / False Positives

Possible Cause Recommended Solution
Co-eluting Matrix Components A compound from the sample matrix has the same retention time and produces a similar mass transition as metiram, causing a false positive.[14]
1. Improve Chromatographic Separation: Modify the LC gradient or GC temperature program to separate the interfering peak from the analyte peak. Using a different column chemistry can also be effective.[7][18]
2. Monitor Multiple MRM Transitions (LC-MS/MS): Monitor at least two MRM transitions for the analyte. The ratio of the quantifier to qualifier ion should be consistent between standards and samples. A deviation suggests interference.[12]
3. Use High-Resolution Mass Spectrometry (HRMS): HRMS provides higher mass accuracy, which can often differentiate between the analyte and an isobaric interference.[13]
Contamination from Other Dithiocarbamates When using the CS₂ evolution method, the presence of other dithiocarbamate fungicides will contribute to the total CS₂ detected.[3]
1. Use a Specific Method: Switch to a method that can distinguish between different dithiocarbamates, such as a GC-MS or LC-MS/MS method with a derivatization step.[6][7]
Contamination from Solvents or Labware Impurities in solvents or residues on glassware are causing interfering peaks.[18]
1. Run Blanks: Regularly analyze solvent blanks and matrix blanks to check for contamination in the analytical system and reagents.[18]
2. Use High-Purity Reagents: Use HPLC-grade or higher purity solvents and reagents.[4]
3. Ensure Thorough Cleaning of Labware: Implement a rigorous cleaning protocol for all reusable labware.

Data Presentation

Table 1: Comparison of Analytical Techniques for Metiram

Technique Principle Advantages Disadvantages
CS₂ Evolution Acid digestion liberates CS₂, which is then quantified by GC.[3]- Established regulatory method.- Inexpensive instrumentation.- Not specific to metiram; measures total dithiocarbamates.[3][6]- Potential interference from naturally occurring sulfur compounds.[6]- Poor reproducibility.[6]
GC-MS Derivatization (e.g., methylation) followed by GC-MS analysis.[7]- High specificity for different dithiocarbamates.- Good sensitivity and accuracy.[7]- Requires a derivatization step, adding time and complexity.- Susceptible to matrix-induced signal enhancement.[13][19]
LC-MS/MS Direct analysis or analysis after derivatization.[6][10]- Very high sensitivity and selectivity.[9]- Can be adapted for multi-residue methods.- Susceptible to matrix-induced ion suppression.[9][13]- Higher instrument cost.- Metiram's insolubility can be challenging.[4]

Table 2: Common QuEChERS dSPE Sorbents for Cleanup in Metiram Analysis

Sorbent Chemical Name Primary Use and Target Interferences Considerations
PSA Primary Secondary AmineRemoves polar interferences such as organic acids, some sugars, and fatty acids.[15]Generally suitable for a wide range of pesticides.
C18 Octadecylsilane (End-capped)Removes non-polar interferences like fats and waxes.[15]Useful for samples with high lipid content.
GCB Graphitized Carbon BlackRemoves pigments (e.g., chlorophyll, carotenoids) and sterols.[15]Very effective for highly colored extracts (e.g., spinach, tea). However, it can adsorb and remove planar pesticides, so recovery must be checked carefully.[15]

Table 3: Example Recovery Data for Metiram in Mushroom Matrix (GC-MS)

Data adapted from a study on the determination of dithiocarbamates in mushrooms.[7][8]

Fortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.0585.3111.54
0.1093.528.65
1.0091.265.32

Experimental Protocols

Protocol 1: QuEChERS-Based Sample Preparation for LC-MS/MS Analysis

This protocol provides a general framework for extracting metiram from a complex plant-based matrix. Optimization will be required for specific matrices.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube.[20] For dry samples, add an appropriate amount of reagent-grade water to rehydrate.

    • Add an internal standard if used.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724) to the tube.[20]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium acetate).[15]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[20]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 6-8 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube. The dSPE tube should contain magnesium sulfate and an appropriate sorbent (e.g., PSA for general cleanup, or a combination of PSA and C18 for fatty matrices).[15]

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[15]

  • Final Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract may need to be evaporated and reconstituted in a solvent compatible with the LC mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[15]

Protocol 2: Key Steps for GC-MS Analysis via Methylation

This method allows for the specific analysis of individual dithiocarbamates.

  • Extraction:

    • Extract the homogenized sample using an alkaline buffer containing a strong chelating agent like EDTA. This converts the insoluble metiram complex into a water-soluble sodium salt.[7]

  • Derivatization (Ion Pair Methylation):

    • The dithiocarbamate anions in the extract are converted into their corresponding methyl esters. This is typically done by adding a methylating agent, such as methyl iodide or dimethyl sulfate.[6][10]

  • Liquid-Liquid Extraction (LLE):

    • The newly formed, less polar methyl ester derivatives are extracted from the aqueous solution into an organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Analysis:

    • The organic extract is concentrated and injected into the GC-MS for analysis. The instrument is operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7][8]

Visualizations

Troubleshooting_Workflow Start Analytical Problem Observed (e.g., Low Recovery, Poor RSD) Check_Sample_Prep Step 1: Review Sample Preparation Start->Check_Sample_Prep Homogeneity Is sample homogeneous? Check_Sample_Prep->Homogeneity Homogenization Check_Matrix_Effects Step 2: Investigate Matrix Effects Dilution Dilute Sample Extract Check_Matrix_Effects->Dilution Matrix_Matched Use Matrix-Matched Calibrants Check_Matrix_Effects->Matrix_Matched Check_Instrumentation Step 3: Verify Instrument Performance Chromatography Optimize LC/GC Separation Check_Instrumentation->Chromatography Maintenance Perform Inlet/Source Maintenance Check_Instrumentation->Maintenance Extraction Is extraction efficient & stable? Homogeneity->Extraction Yes Resolved Problem Resolved Homogeneity->Resolved No, improve homogenization Cleanup Is cleanup step adequate? Extraction->Cleanup Yes Extraction->Resolved No, optimize extraction buffer Cleanup->Check_Matrix_Effects Yes Cleanup->Resolved No, improve cleanup method Dilution->Check_Instrumentation Matrix_Matched->Check_Instrumentation Chromatography->Resolved Maintenance->Resolved

Caption: General workflow for troubleshooting analytical interference.

QuEChERS_Workflow QuEChERS Sample Preparation Workflow Start 1. Sample Weighing & Homogenization (10-15g sample in 50mL tube) Hydration Add water (for dry samples) Start->Hydration Extraction 2. Extraction Add Acetonitrile (+Acid) Add Extraction Salts Start->Extraction Hydration->Extraction Centrifuge1 Shake Vigorously (1 min) Centrifuge (5 min) Extraction->Centrifuge1 Supernatant 3. Collect Supernatant (ACN Layer) Centrifuge1->Supernatant dSPE 4. Dispersive SPE Cleanup Add aliquot to dSPE tube (MgSO4 + PSA/C18/GCB) Supernatant->dSPE Centrifuge2 Vortex (1 min) Centrifuge (5 min) dSPE->Centrifuge2 Final 5. Final Extract Collect supernatant, filter, and inject into LC-MS/MS Centrifuge2->Final

Caption: Workflow for the QuEChERS sample preparation method.

Matrix_Effects_Mitigation Matrix Effect Mitigation Strategies ME Matrix Effects (Signal Suppression / Enhancement) Pre_Analysis Pre-Analysis (Sample Prep) ME->Pre_Analysis mitigated by During_Analysis During Analysis (Calibration & Instrumental) ME->During_Analysis mitigated by Cleanup Improve Sample Cleanup (dSPE / SPE) Pre_Analysis->Cleanup Dilution Dilute Sample Extract Pre_Analysis->Dilution Matrix_Match Matrix-Matched Calibration During_Analysis->Matrix_Match IS Use Internal Standard (Stable Isotope Labeled) During_Analysis->IS Chrom Optimize Chromatography During_Analysis->Chrom

Caption: Logical relationship between matrix effects and mitigation strategies.

References

Addressing variability in Lutiram efficacy testing results

Author: BenchChem Technical Support Team. Date: December 2025

Lutiram Technical Support Center

Welcome to the technical support center for this compound, a potent and selective inhibitor of the Variability-Associated Kinase 1 (VAK1). This resource is designed for researchers, scientists, and drug development professionals to help address common challenges and ensure consistency in efficacy testing results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is an ATP-competitive inhibitor of VAK1, a serine/threonine kinase involved in cell proliferation and survival pathways. By binding to the ATP pocket of VAK1, this compound prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in VAK1-dependent cell lines.

Q2: What are the most common sources of variability in this compound efficacy assays? A2: Variability in cell-based assays is a significant challenge.[1][2] The most common sources of variability include cell health and passage number, serum and reagent lot-to-lot differences, incubation times, and cell seeding density.[2][3] For biochemical assays, key factors are enzyme and substrate quality, ATP concentration, and compound interference with the detection method.[4][5]

Q3: What is the expected IC50 range for this compound? A3: The half-maximal inhibitory concentration (IC50) is a key measure of drug potency.[6] In standardized in vitro kinase assays with ATP at its Km, this compound typically exhibits an IC50 between 5-15 nM. In cell-based assays, the IC50 can vary depending on the cell line and assay duration, but generally falls between 50-250 nM.[6] See the data table below for more details.

Q4: Why is my cellular IC50 value so much higher than the biochemical IC50? A4: Discrepancies between in vitro and cellular assay results are common.[4] Cellular ATP concentrations are much higher (in the millimolar range) than those used in many biochemical assays, which can lead to a rightward shift in the IC50 for an ATP-competitive inhibitor like this compound.[4] Other factors include cell membrane permeability, protein binding, and the presence of cellular efflux pumps.

Q5: How should I define and calculate the IC50 from my dose-response curve? A5: The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[6] To calculate it, first normalize your raw data to percent inhibition relative to positive (no inhibitor) and negative (no enzyme or maximum inhibition) controls.[6] Then, fit the normalized data to a four-parameter logistic (sigmoidal) curve.[7] The IC50 is the concentration that corresponds to the 50% inhibition level on this fitted curve.[6][8]

Data Presentation: Expected this compound Performance

The following tables summarize expected quantitative data for this compound under standardized conditions. Significant deviation from these ranges may indicate an issue with the experimental setup.

Table 1: Influence of ATP Concentration on this compound IC50 in Biochemical Assays

VAK1 Enzyme Lot ATP Concentration Average IC50 (nM) Standard Deviation (nM)
A-101 10 µM (Km) 8.2 ± 1.5
A-101 100 µM 45.7 ± 4.1
A-101 1 mM (Cellular Approx.) 210.3 ± 18.5

| B-205 | 10 µM (Km) | 9.5 | ± 2.0 |

Data based on a fluorescence-based biochemical assay. Note the significant IC50 shift with increasing ATP concentration, which is characteristic of an ATP-competitive inhibitor.[4]

Table 2: this compound IC50 in Various Cancer Cell Lines

Cell Line Seeding Density (cells/well) Assay Duration (h) Average IC50 (nM) Standard Deviation (nM)
HCT116 5,000 72 85.4 ± 9.2
MCF-7 8,000 72 155.1 ± 15.7
A549 4,000 72 201.8 ± 22.4

| HCT116 | 10,000 | 72 | 120.5 | ± 11.8 |

Data based on a CellTiter-Glo® cell viability assay. Note the impact of cell line choice and seeding density on the apparent IC50.[2][6]

Mandatory Visualizations

Signaling & Experimental Diagrams

VAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Growth Factor Receptor GF->Receptor Binds VAK1 VAK1 Receptor->VAK1 Activates Downstream Downstream Substrate VAK1->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates This compound This compound This compound->VAK1 Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Experimental_Workflow start Start: Prepare Reagents dilute Create this compound Serial Dilution Series start->dilute plate_setup Add this compound or Controls to 384-well Plate dilute->plate_setup add_enzyme Add VAK1 Kinase & Substrate Mix plate_setup->add_enzyme initiate Initiate Reaction (Add ATP Solution) add_enzyme->initiate incubate Incubate at 30°C (Linear Reaction Phase) initiate->incubate stop Stop Reaction & Add Detection Reagent incubate->stop read Read Luminescence (Plate Reader) stop->read analyze Normalize Data & Fit Dose-Response Curve read->analyze end End: Determine IC50 analyze->end

References

Best practices for safe handling and disposal of Lutiram in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Lutiram in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the commercial name for a fungicide formulated as water-dispersible granules.[1][2][3] The active ingredient in this compound is Metiram, which belongs to the dithiocarbamate (B8719985) family of chemicals.[4][5] It is primarily used in agriculture to protect crops from a wide variety of fungal diseases.[1] In a laboratory setting, it may be used for research purposes, such as studying its antifungal properties or for screening in drug development.

Q2: What are the primary hazards associated with this compound in a lab setting?

A2: The primary hazards of this compound are:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[6][7][8]

  • Organ Toxicity: May cause damage to organs, specifically skeletal muscle, through prolonged or repeated exposure.[6][7] The thyroid is also a target organ.[9]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[6][7][8]

  • Combustible Dust: Like many organic powders, this compound dust can form an explosive mixture with air.[6]

  • Inhalation: Long-term exposure to high concentrations of dust may cause changes in lung function.[7]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

A3: The following PPE should be worn when handling this compound, especially in its powdered form:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6][10]

  • Eye Protection: Safety glasses with side-shields or safety goggles.[8][11]

  • Respiratory Protection: When handling the powder outside of a fume hood or biological safety cabinet, a NIOSH-certified particulate respirator is recommended to avoid inhaling dust.[11]

  • Body Protection: A lab coat or closed work clothing is recommended. Contaminated clothing should be removed promptly and washed before reuse.[6][7][8]

Q4: How should I store this compound in the lab?

A4: this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep it away from sources of ignition such as heat, sparks, and open flames.[6] It is stable under prescribed storage conditions but can be slowly decomposed by light and is sensitive to strong acids and alkalis.[2][12]

Troubleshooting Guide

Q1: I've spilled this compound powder on the lab bench. What should I do?

A1: For a small spill of this compound powder, follow these steps:

  • Secure the Area: Ensure proper PPE is worn (gloves, goggles, lab coat). Prevent others from entering the area.

  • Prevent Dust Cloud: Do not use a dry brush or compressed air. Lightly mist the powder with water to prevent it from becoming airborne.[13]

  • Contain and Clean: Gently sweep or shovel the dampened powder into a suitable, clearly labeled container for hazardous waste disposal.[7][14] You can also use a dust-binding material.[7]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by cleaning with water and detergents.[14] All cleaning materials should be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup.[6]

Q2: I think I may have inhaled some this compound dust. What are the immediate steps?

A2: If you suspect inhalation, move to an area with fresh air immediately. If you feel unwell or experience any respiratory irritation, seek medical advice.[6] Inform your supervisor or lab safety officer about the incident.

Q3: The this compound solution I prepared appears cloudy or has a precipitate. Is it still usable?

A3: this compound is formulated as water-dispersible granules, meaning it forms a suspension rather than a true solution. Some cloudiness is expected. However, if you observe large clumps or rapid settling of a precipitate, it could indicate an issue with the formulation's stability or that it has degraded. Metiram, the active ingredient, can decompose in the presence of strong acids or bases and is slowly decomposed by light.[12] It is recommended to prepare fresh suspensions for experiments and avoid storing them for extended periods.

Q4: My skin came into contact with this compound. What should I do?

A4: Immediately wash the affected area with plenty of soap and water.[6][10] Remove any contaminated clothing and wash it before wearing it again.[6][8] Because this compound is a skin sensitizer, monitor the area for any signs of an allergic reaction, such as redness, itching, or a rash. If irritation or a rash develops, seek medical advice.[10]

Quantitative Data Summary

The following table summarizes occupational exposure limits for Metiram and related compounds. These values are crucial for assessing and managing inhalation risks in a laboratory setting.

SubstanceLimit TypeValueOrganizationNotes
MetiramTWA0.25 mg/m³BASF (Internal)Time-Weighted Average for an 8-hour workday.[11]
MetiramPEL (Total Dust)10 mg/m³Oregon OSHAClassified as "Particulates not otherwise regulated".[7]
MetiramPEL (Respirable)5 mg/m³Oregon OSHAClassified as "Particulates not otherwise regulated".[7]
ThiramTLV-TWA0.05 mg/m³ACGIHInhalable fraction and vapor. Thiram is a related dithiocarbamate.[15]

Experimental Protocols

Protocol: Preparation of a this compound Stock Suspension for in vitro Screening

This protocol describes a general procedure for preparing a stock suspension of this compound for use in experiments, such as testing its antifungal activity.

1. Materials:

  • This compound (water-dispersible granules)

  • Sterile, deionized water or appropriate solvent/buffer

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

2. Procedure:

  • Work in a Controlled Environment: Perform all weighing and initial suspension steps in a chemical fume hood or a powder-containment balance enclosure to minimize inhalation exposure.

  • Wear Appropriate PPE: Don a lab coat, safety goggles, and chemical-resistant gloves.

  • Tare the Balance: Place a clean weighing boat on the analytical balance and tare it.

  • Weigh the this compound: Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust clouds.

  • Transfer the Powder: Carefully transfer the weighed powder into a sterile conical tube.

  • Add Solvent: Add a small amount of the desired sterile solvent (e.g., deionized water) to the tube.

  • Create a Slurry: Cap the tube tightly and vortex gently to create a uniform slurry. This helps to ensure the granules are fully wetted before adding the final volume of solvent.

  • Final Dilution: Add the remaining volume of solvent to reach the desired final concentration for your stock suspension.

  • Homogenize: Cap the tube securely and vortex thoroughly for 30-60 seconds to ensure a homogenous suspension.

  • Labeling and Storage: Clearly label the tube with the substance name ("this compound Stock"), concentration, date, and your initials. Use the suspension immediately for best results. If short-term storage is necessary, consult stability data, and be sure to vortex again before use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_suspension Suspension cluster_final Final Steps prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_weigh 2. Weigh this compound Powder (in Fume Hood) prep_ppe->prep_weigh prep_transfer 3. Transfer to Sterile Tube prep_weigh->prep_transfer susp_slurry 4. Add Small Amount of Solvent & Create Slurry prep_transfer->susp_slurry susp_dilute 5. Add Remaining Solvent for Final Concentration susp_slurry->susp_dilute susp_vortex 6. Vortex for Homogeneity susp_dilute->susp_vortex final_label 7. Label and Store/Use susp_vortex->final_label final_use 8. Use in Experiment (e.g., in vitro assay) final_label->final_use

Caption: Experimental workflow for preparing a this compound stock suspension.

spill_response start This compound Powder Spill Occurs ppe 1. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) start->ppe secure 2. Secure the Area (Alert others, restrict access) ppe->secure mist 3. Lightly Mist Powder with Water (to prevent dust) secure->mist cleanup 4. Gently Sweep/Scoop into Hazardous Waste Container mist->cleanup decon 5. Decontaminate Area (Wipe with damp cloth, then detergent) cleanup->decon dispose 6. Dispose of all Cleaning Materials as Hazardous Waste decon->dispose wash 7. Wash Hands Thoroughly dispose->wash

Caption: Workflow for responding to a this compound powder spill.

disposal_decision_tree start This compound Waste (Unused product, empty container, contaminated items) empty_container Is the container empty? start->empty_container unused_product Is it unused, non-contaminated product? start->unused_product No (Product/Contaminated Waste) rinse Triple rinse the container with water. Add rinsate to a spray tank for use if applicable, or collect for disposal. empty_container->rinse Yes puncture Puncture or crush container to prevent reuse. rinse->puncture dispose_container Dispose of container according to local hazardous waste regulations. puncture->dispose_container use_as_directed Can it be used as per its intended purpose (if applicable in your facility)? unused_product->use_as_directed Yes (Unused Product) contaminated_waste Contaminated Waste (Spill cleanup, used PPE, etc.) unused_product->contaminated_waste No (Contaminated Waste) yes_use Use according to label directions. (Best disposal method) use_as_directed->yes_use Yes no_use Treat as chemical waste. use_as_directed->no_use No collect Collect in a sealed, labeled, and compatible hazardous waste container. no_use->collect contaminated_waste->collect dispose_waste Arrange for disposal via your institution's Environmental Health & Safety (EHS) office. collect->dispose_waste

Caption: Decision tree for the proper disposal of this compound waste.

References

Technical Support Center: Stabilizing Lutiram (Metiram) Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Lutiram (active ingredient: metiram) solutions for long-term experimental use. Given metiram's inherent insolubility and instability in aqueous solutions, this guide offers practical troubleshooting advice, detailed experimental protocols, and relevant biological pathway information to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (metiram) solution precipitating or appearing cloudy?

A1: Metiram (B1676502), the active component of this compound, is practically insoluble in water and most common organic solvents like ethanol, acetone, and benzene.[1] Precipitation is a common issue and can be caused by several factors:

  • Exceeding Solubility Limit: The concentration of metiram in your solution may be higher than its solubility in the chosen solvent.

  • Solvent Polarity Changes: When an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.[2]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of metiram.

  • pH Shifts: The pH of the solution can influence the stability and solubility of dithiocarbamates like metiram.

  • Degradation: Metiram can degrade over time, especially when exposed to light, heat, and moisture, forming less soluble byproducts.[1]

Q2: What is the best solvent for preparing a this compound (metiram) stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds like metiram for in vitro studies. While metiram is soluble in pyridine (B92270), this is often accompanied by decomposition.[1] For long-term storage, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO (e.g., 10 mM) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q3: How long can I store a this compound (metiram) solution?

A3: The stability of metiram in solution is limited. As a dithiocarbamate (B8719985), it is susceptible to degradation.[4] Stock solutions in anhydrous DMSO stored at low temperatures (-20°C or below) will be the most stable, potentially for several weeks to months, though stability can be compound-specific.[5][6] Aqueous working solutions should be prepared fresh for each experiment and used immediately. It is not recommended to store aqueous solutions of metiram for extended periods.

Q4: My metiram solution has turned yellow/brown. Can I still use it?

A4: A change in color often indicates degradation of the compound. One of the known degradation pathways for ethylene (B1197577) bisdithiocarbamates (EBDCs) like metiram leads to the formation of ethylenethiourea (B1671646) (ETU).[1][7] For experiments requiring high precision and reproducibility, it is strongly recommended to discard the discolored solution and prepare a fresh one.

Q5: Are there any additives that can improve the stability of my this compound (metiram) solution?

A5: Yes, certain additives can help. For analytical purposes, ethylenediaminetetraacetic acid (EDTA) is often used as a chelating agent to help solubilize and stabilize dithiocarbamates.[8][9] The addition of antioxidants like L-cysteine has also been reported to stabilize dithiocarbamate solutions.[9] For agricultural formulations, zinc additives are used to prevent the breakdown to ETU.[4] The applicability of these stabilizers in a specific experimental model should be validated to ensure they do not interfere with the biological assays.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Possible Cause Explanation Suggested Solution
Final concentration is too high The concentration of metiram in the final aqueous solution exceeds its kinetic solubility limit under the specific experimental conditions (e.g., pH, temperature).[10]- Lower the final concentration of metiram. - Perform a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer.
Improper mixing technique Adding the aqueous buffer directly to the small volume of DMSO stock causes a rapid, localized change in solvent polarity, leading to immediate precipitation.[2]- Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. [10] This ensures rapid and even dispersion.
Final DMSO concentration is too low While high concentrations of DMSO can be toxic to cells, a very low final concentration might not be sufficient to keep the compound in solution.- Ensure the final DMSO concentration is within a range that is both non-toxic to your cells and sufficient to maintain solubility (typically between 0.1% and 0.5%).[10]
Issue 2: Solution Becomes Cloudy or Precipitates Over Time During the Experiment
Possible Cause Explanation Suggested Solution
Compound degradation Metiram is unstable in aqueous solutions and can degrade into less soluble byproducts over the course of an experiment, especially at 37°C.[1]- Prepare the working solution immediately before use. - For very long experiments, consider replacing the media with freshly prepared metiram solution at intermediate time points.
Adsorption to plasticware Hydrophobic compounds can adsorb to the surface of standard laboratory plastics, reducing the effective concentration in the solution and potentially leading to the appearance of precipitation.- Use low-adhesion plasticware for preparing and handling metiram solutions.[10]
Metastable solution The initially clear solution may be a supersaturated, thermodynamically unstable state that crystallizes over time.- If possible, gently warm the solution (e.g., to 37°C) and sonicate to try and redissolve the precipitate.[11] However, this may accelerate degradation. The best practice is to work at concentrations below the thermodynamic solubility limit.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Metiram Stock Solution in DMSO

Materials:

  • Metiram powder (analytical standard, purity ≥70%)[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

Methodology:

  • Calculate the required mass: The molecular formula for the metiram polymer is complex and variable.[1] Therefore, it is best to use the molecular weight provided by the supplier of the analytical standard. If not available, use an approximate molecular weight based on the repeating unit, but be aware of the inherent inaccuracy. For this example, we will assume a hypothetical molecular weight for calculation purposes. Always refer to the manufacturer's data for the specific lot of metiram you are using.

  • Weighing: Accurately weigh the calculated amount of metiram powder and transfer it to the amber glass vial.

  • Dissolving: Add the required volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the metiram is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be required, but avoid excessive heat to prevent degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • 10 mM Metiram stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Sterile conical tube or beaker

  • Vortex mixer or magnetic stirrer

Methodology:

  • Pre-warm the buffer: Ensure your aqueous buffer or medium is at the desired experimental temperature (e.g., 37°C).

  • Vortex/Stir: Place the required volume of the aqueous buffer in the conical tube or beaker and begin vigorous vortexing or stirring.

  • Add stock solution: While the buffer is being mixed, add the required volume of the 10 mM DMSO stock solution dropwise to the center of the vortex. This gradual addition to a large, moving volume is critical to prevent localized high concentrations and precipitation.[2]

  • Final Mix: Continue vortexing for an additional 30-60 seconds to ensure the solution is homogenous.

  • Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, the concentration may be too high for that specific buffer system.

  • Use Immediately: Use the freshly prepared aqueous working solution without delay.

Quantitative Data Summary

Property Value Source
Water Solubility Practically insoluble; approx. 2 mg/L at 20°C[13]
Organic Solvent Solubility Practically insoluble in ethanol, acetone, benzene. Soluble in pyridine (with decomposition).[1]
Degradation Decomposes at approx. 140°C. Slowly decomposed by light. Decomposed by strong acids and alkalis.[1]
Common Degradation Product Ethylenethiourea (ETU)[1][7]

Signaling Pathways and Experimental Workflows

Dithiocarbamates, including metiram, are known to have a multi-site mode of action, which can impact various cellular signaling pathways. Below are diagrams of key pathways that may be affected by metiram and a general workflow for investigating these effects.

Diagram 1: NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Metiram Metiram ROS ROS Metiram->ROS induces IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB p50/p65-IκBα (Inactive) NFkB_dimer p50/p65 Nucleus Nucleus NFkB_dimer->Nucleus translocates NFkB_IkB->NFkB_dimer releases NFkB_active p50/p65 (Active) Gene Gene Expression (e.g., ICAM-1) NFkB_active->Gene activates

Caption: Metiram may induce ROS, leading to NF-κB activation and pro-inflammatory gene expression.

Diagram 2: Intrinsic Apoptosis Pathway

Apoptosis_Pathway Metiram Metiram Mitochondria Mitochondria Metiram->Mitochondria induces stress Bax Bax Metiram->Bax activates Bcl2 Bcl-2 Metiram->Bcl2 inhibits CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bax->Mitochondria promotes pore formation Bcl2->Bax inhibits Apoptosome Apoptosome (Apaf-1, Casp-9) CytochromeC->Apoptosome forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Metiram can induce apoptosis via the mitochondrial pathway, involving caspase activation.

Diagram 3: Experimental Workflow for Solution Stability and Biological Effect

Experimental_Workflow Start Start: Metiram Powder PrepStock Prepare 10 mM Stock in Anhydrous DMSO (Protocol 1) Start->PrepStock Store Store at -80°C in Aliquots PrepStock->Store PrepWorking Prepare Working Solution in Aqueous Buffer (Protocol 2) Store->PrepWorking CheckPrecip Visual Check for Precipitation PrepWorking->CheckPrecip Precip Precipitation Observed CheckPrecip->Precip Yes NoPrecip Clear Solution CheckPrecip->NoPrecip No Troubleshoot Troubleshoot: - Lower Concentration - Check Mixing Precip->Troubleshoot Troubleshoot->PrepWorking BioAssay Perform Biological Assay (e.g., Cell Treatment) NoPrecip->BioAssay Analysis Downstream Analysis: - Western Blot (NF-κB, Caspases) - qPCR (Gene Expression) - Viability Assay BioAssay->Analysis End End: Data Interpretation Analysis->End

Caption: Logical workflow for preparing and using metiram solutions in biological experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lutiram Experiments

This guide provides detailed protocols and answers to frequently asked questions to help researchers prevent cross-contamination when conducting experiments with this compound. This compound is a commercial fungicide containing the active ingredient metiram (B1676502), used to control downy mildew and other fungal pathogens on crops such as vines, potatoes, tomatoes, and lettuce.[1][2][3] Adherence to these guidelines is critical for ensuring data integrity and experimental accuracy in agricultural and environmental research.

Frequently Asked Questions (FAQs)

Q1: What is the primary risk of this compound cross-contamination in a research setting?

Q2: How can I prevent airborne dispersal of this compound powder during weighing and solution preparation?

This compound is often formulated as water-dispersible granules.[1][3] To prevent contamination via dust or aerosols, always handle the solid form within a certified chemical fume hood or a powder containment hood.[4] Use anti-static weigh boats and handle containers carefully to minimize dust generation.

Q3: What are the best practices for cleaning lab equipment after use with this compound?

All equipment should be physically cleaned to remove residues and then decontaminated.[5] A triple-rinse procedure is recommended for sprayers and containers. For surfaces and non-disposable labware, cleaning with a detergent solution followed by a solvent rinse (e.g., acetone (B3395972) or ethanol) can be effective.[6] Always follow with a final rinse using deionized water.

Q4: How should I manage dedicated versus shared lab equipment?

Whenever possible, designate a specific set of equipment for handling potent or hazardous compounds like fungicides.[7][8] This includes pipettes, glassware, balances, and application devices. If equipment must be shared, a stringent, validated cleaning protocol must be implemented and documented between uses to prevent carryover.[9]

Q5: What personal protective equipment (PPE) is required when handling this compound?

Based on safety recommendations for metiram-containing products, appropriate PPE should be worn.[1] This includes nitrile gloves, a lab coat, and safety glasses.[1][4] When handling the powder form, a respirator may be necessary to prevent inhalation.[10][11] Always change gloves after handling the compound to avoid contaminating other surfaces.[7][12]

Q6: How can I avoid cross-contamination between treated and control plant groups in a greenhouse?

Physical separation is key. Maintain a significant distance between treated and control plants. Use physical barriers like plastic sheeting if necessary. Always work with control plants before handling treated plants to avoid transferring the fungicide via hands, tools, or clothing.[6] Use separate, clearly labeled watering cans and tools for each group.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected fungicidal activity observed in control group plants. 1. Aerosol drift from treated group during application.2. Carryover from improperly cleaned shared equipment (sprayers, pots, tools).3. Contaminated water source or soil medium.1. Review application procedures; use a spray shield or apply during still air conditions.2. Implement and validate the equipment decontamination protocol (See Protocol 2).3. Test water and soil blanks for metiram residues.
This compound (metiram) detected in blank analytical samples (e.g., water or soil). 1. Contamination of sample collection tools.2. Cross-contamination during sample processing in the lab.3. Contaminated glassware or solvent reservoirs in analytical instruments.1. Use single-use or thoroughly decontaminated sampling tools for each sample.2. Process blank and control samples in a separate area from treated samples.[7]3. Implement a rigorous cleaning procedure for all analytical labware.
High variability in results between experimental replicates. 1. Inconsistent application of this compound.2. Partial contamination of some replicates but not others.3. Non-homogenous preparation of the this compound suspension.1. Standardize application technique and volume for all replicates.2. Review handling procedures for potential sources of intermittent contamination (See Diagram 3).3. Ensure the stock suspension is thoroughly mixed before each use.

Data Presentation

Table 1: Recommended Decontamination Solutions for Lab Surfaces & Equipment

Agent Concentration Application Comments & Limitations
Aqueous Detergent 0.5 - 2% (v/v)Initial washEffective for physical removal of residues. Use on all non-disposable surfaces.
70% Ethanol (B145695) 70% (v/v)Secondary rinseHelps dissolve and remove organic residues. Should follow a detergent wash.[6]
Acetone ACS GradeSecondary rinseUseful for non-plastic equipment where stubborn organic residue is suspected. Highly flammable.
10% Bleach Solution 10% (v/v)Not RecommendedWhile effective for biological decontamination, bleach can be corrosive and its efficacy for degrading metiram is not well-documented.[6]

Table 2: Personal Protective Equipment (PPE) for this compound Handling

Task Gloves Lab Coat Eye Protection Respiratory Protection
Weighing Powder Double Nitrile[4]Disposable, solid-front[4]Safety GogglesN95/FFP2 Respirator or PAPR[4]
Preparing Solutions NitrileStandard Lab CoatSafety GlassesNot required if in fume hood
Spraying/Application NitrileWater-resistant Lab CoatSafety GogglesRecommended if not in a ventilated area
Handling Treated Samples NitrileStandard Lab CoatSafety GlassesNot required

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Suspensions

  • Preparation: Don all appropriate PPE (See Table 2). Decontaminate the work surface inside a chemical fume hood.

  • Weighing: Place a weigh boat on a calibrated analytical balance. Tare the balance. Carefully weigh the required amount of this compound water-dispersible granules.

  • Solubilization: Transfer the granules to a designated beaker or flask. Add a small amount of deionized water and swirl to create a paste.

  • Dilution: Gradually add the remaining volume of deionized water while stirring continuously with a magnetic stirrer to ensure a homogenous suspension.

  • Labeling: Clearly label the container with the compound name (this compound/Metiram), concentration, date, and your initials.

  • Storage: Store the suspension according to manufacturer recommendations, typically in a cool, dark place away from other reagents.

Protocol 2: Decontamination of Experimental Spray Applicator

  • Initial Rinse: Immediately after use, rinse the applicator tank and nozzle thoroughly with clean water, collecting the rinsate for proper disposal as hazardous waste.[13]

  • Detergent Wash: Fill the tank with a 1% aqueous detergent solution. Reseal and shake vigorously for 2 minutes. Spray the solution through the nozzle into a waste container.

  • Water Rinse: Drain the tank and perform a triple rinse with deionized water, running the water through the nozzle each time.

  • Solvent Rinse (Optional): For final, sensitive experiments, perform a rinse with 70% ethanol to remove any remaining organic traces.

  • Drying: Disassemble the nozzle and allow all parts to air dry completely before storage in a clean, designated area.

Mandatory Visualizations

G cluster_pre Pre-Application Phase cluster_app Application Phase cluster_post Post-Application Phase prep 1. Prepare this compound Suspension in Fume Hood control_prep 2. Prepare Control Plants (Separate Area) apply 4. Apply this compound to Treated Group ppe 3. Don Application-Specific PPE ppe_change 5. Change Gloves / Remove Outer PPE apply->ppe_change decon 6. Decontaminate Applicator ppe_change->decon sampling 7. Collect Samples (Control First) decon->sampling waste 8. Dispose of Waste and Contaminated PPE sampling->waste G start Suspected Contamination: Unexpected Activity in Controls q1 Was dedicated equipment used for all groups? start->q1 a1_no Isolate and decontaminate all shared equipment. Repeat experiment. q1->a1_no No q2 Were control and treated groups physically separated? q1->q2 Yes a2_no Improve separation (distance, barriers). Review airflow. Repeat experiment. q2->a2_no No q3 Were personnel workflows 'clean' to 'dirty'? q2->q3 Yes a3_no Retrain personnel on proper workflow. Always handle controls first. q3->a3_no No end_node Perform analytical residue test on soil/water blanks to find hidden source. q3->end_node Yes G cluster_pathways Contamination Pathways cluster_targets Contaminated Targets source This compound Source (Stock Container, Applicator) aerosol Aerosols (Weighing/Spraying) source->aerosol equipment Shared Equipment (Tools, Sprayers, Pots) source->equipment personnel Personnel (Gloves, Clothing, Hands) source->personnel water Water Runoff (Irrigation, Cleaning) source->water control_plants Control Plants aerosol->control_plants workspace Workspace Surfaces aerosol->workspace equipment->control_plants soil_water Soil / Water Samples equipment->soil_water other_exp Other Experiments equipment->other_exp personnel->control_plants personnel->workspace water->soil_water

References

Technical Support Center: Refining Lutiram Extraction from Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Lutiram from complex environmental matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success. Here, you will find detailed methodologies, data summaries, and visual workflows to address common challenges in the extraction of dithiocarbamate (B8719985) fungicides like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with extracting this compound, a dithiocarbamate fungicide, from environmental samples?

A1: The primary challenges stem from the inherent instability of dithiocarbamates. These compounds are susceptible to degradation under acidic conditions, high temperatures, and even in the presence of certain matrix components. This instability can lead to low and variable recoveries. Additionally, complex matrices like soil and sediment contain numerous interfering compounds that can complicate cleanup and analysis, leading to significant matrix effects.

Q2: Which extraction methods are most commonly used for dithiocarbamate fungicides like this compound?

A2: The most prevalent methods are modifications of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and Solid-Phase Extraction (SPE). Due to the instability of dithiocarbamates, a common approach involves their conversion to a more stable derivative, such as a methylated compound, during the extraction process. Another method relies on the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then quantified.[1][2][3]

Q3: Why is derivatization often necessary for the analysis of this compound?

A3: Derivatization is a chemical modification of the analyte to enhance its stability, improve its chromatographic properties, or increase its detectability. For dithiocarbamates, derivatization, often through methylation, converts the unstable parent compound into a more stable form that can be more reliably extracted and analyzed, typically by LC-MS/MS.[1][2]

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to control the pH of the extraction solvent, keeping it neutral or slightly basic. The addition of buffering agents like sodium bicarbonate (NaHCO₃) can help maintain a favorable pH.[1][2] Working at low temperatures and minimizing the exposure of the sample to harsh conditions can also help preserve the integrity of the analyte.

Q5: What are matrix effects and how can I mitigate them in this compound analysis?

A5: Matrix effects are the alteration of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix. These effects can cause signal suppression or enhancement, leading to inaccurate quantification. To mitigate matrix effects, a thorough cleanup step using dispersive SPE (d-SPE) with sorbents like PSA and C18 is recommended. Using matrix-matched calibration standards or a stable isotope-labeled internal standard can also help to compensate for these effects.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Analyte degradation due to acidic conditions.Ensure the pH of the sample and extraction solvent is neutral or slightly basic. Consider adding a buffer like sodium bicarbonate.[1][2]
Incomplete extraction from the matrix.Optimize the extraction solvent. For soil, ensure adequate homogenization and consider increasing the shaking/vortexing time. For dry samples, pre-wetting with water may be necessary.[4]
Inefficient derivatization (if applicable).Optimize the derivatization reaction conditions, including the amount of derivatizing agent, reaction time, and temperature.
Loss of analyte during cleanup.Evaluate the d-SPE sorbents used. Graphitized carbon black (GCB) can adsorb planar molecules and may not be suitable.[4]
High Variability in Results Inconsistent sample homogenization.Ensure all samples are thoroughly homogenized before taking a subsample for extraction.
Inconsistent pH during extraction.Use a consistent amount of buffering agent in all samples.
Procedural errors.Review all pipetting, weighing, and dilution steps for accuracy and consistency.
Significant Matrix Effects (Signal Suppression or Enhancement) Insufficient cleanup of the sample extract.Optimize the d-SPE cleanup step. A combination of sorbents (e.g., PSA and C18) may be necessary to remove a wider range of interferences.[4]
Co-elution of matrix components with the analyte.Modify the chromatographic conditions (e.g., gradient, column) to improve the separation of this compound from interfering compounds.
Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to compensate for consistent matrix effects.[4]
Dilute the final extract to reduce the concentration of interfering compounds.[4]
Poor Peak Shape in Chromatogram Interaction of the analyte with active sites in the chromatographic system.Ensure the mobile phase is properly optimized. The use of an acidic modifier (e.g., formic acid) in the mobile phase can often improve peak shape for many compounds, but its compatibility with the stability of the this compound derivative must be verified.
Column overload.Inject a smaller volume of the sample extract or dilute the extract further.

Experimental Protocols

Modified QuEChERS Method for Dithiocarbamates (including this compound) in Soil

This protocol is a generalized procedure based on methods for dithiocarbamate analysis and should be optimized for your specific soil type and analytical instrumentation.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • For dry soils, add a specific volume of water to achieve a consistent moisture content.

  • Add 10 mL of acetonitrile (B52724).

  • Add an appropriate internal standard.

  • Add 1 g of sodium bicarbonate (NaHCO₃) to buffer the sample.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for another minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

3. Analysis:

  • Take the supernatant and filter it through a 0.22 µm filter.

  • The extract is now ready for analysis by LC-MS/MS. If a derivatization step is required, it would typically be performed before the d-SPE cleanup or after, depending on the specific derivatization agent and reaction conditions.

Solid-Phase Extraction (SPE) for this compound in Water

This protocol provides a general workflow for SPE and should be tailored to the specific properties of this compound and the water matrix.

1. Cartridge Conditioning:

  • Pass 5 mL of methanol (B129727) through the SPE cartridge (e.g., C18).

  • Pass 5 mL of deionized water through the cartridge to equilibrate it. Do not let the cartridge go dry.

2. Sample Loading:

  • Pass a known volume of the water sample (e.g., 100 mL), adjusted to a neutral or slightly basic pH, through the conditioned SPE cartridge at a slow, steady flow rate.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

4. Elution:

  • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent (e.g., acetonitrile or methanol).

5. Concentration and Analysis:

  • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

  • The final extract is then ready for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Dithiocarbamates (Hypothetical Data)

Parameter Modified QuEChERS SPE Acid Hydrolysis to CS₂
Time per Sample < 30 minutes1 - 2 hours2 - 3 hours
Solvent Consumption Low (~15 mL/sample)Moderate (~20-30 mL/sample)Low (~5 mL/sample)
Typical Recovery (%) 75 - 110%80 - 115%70 - 100%
RSD (%) < 15%< 10%< 20%
Throughput HighModerateLow
Specificity High (analyzes parent compound or derivative)High (analyzes parent compound)Low (measures total dithiocarbamates as CS₂)

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Homogenized Soil Sample (10g) add_acn Add Acetonitrile & Internal Standard start->add_acn add_buffer Add NaHCO3 Buffer add_acn->add_buffer shake1 Vortex/Shake (1 min) add_buffer->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Vortex/Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_dspe Add Supernatant to d-SPE Tube (PSA/C18) supernatant->add_dspe vortex_dspe Vortex add_dspe->vortex_dspe centrifuge2 Centrifuge vortex_dspe->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract filter Filter (0.22 µm) final_extract->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Modified QuEChERS workflow for this compound extraction from soil.

troubleshooting_logic start Problem: Low this compound Recovery check_ph Is the extraction pH neutral/basic? start->check_ph check_extraction Is the extraction efficiency adequate? check_ph->check_extraction Yes solution_ph Solution: Add a buffer (e.g., NaHCO3). check_ph->solution_ph No check_cleanup Is the cleanup step causing analyte loss? check_extraction->check_cleanup Yes solution_extraction Solution: Optimize solvent, increase shaking time, or pre-wet dry samples. check_extraction->solution_extraction No check_derivatization Is the derivatization reaction complete? (if applicable) check_cleanup->check_derivatization Yes solution_cleanup Solution: Evaluate different d-SPE sorbents; avoid GCB if possible. check_cleanup->solution_cleanup No solution_derivatization Solution: Optimize reaction conditions (time, temp, reagent concentration). check_derivatization->solution_derivatization No

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Mitigating the Effects of pH on Lutiram Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lutiram. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the effects of pH on the stability and activity of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-systemic, broad-spectrum fungicide. Its active ingredient is metiram (B1676502), which belongs to the dithiocarbamate (B8719985) class of fungicides.[1][2] Metiram acts as a multi-site inhibitor, meaning it interferes with multiple enzymes and biological processes within fungal cells.[1][3] Its primary mechanism involves disrupting cellular respiration and inactivating sulfhydryl groups in amino acids and enzymes, which are essential for fungal cell function and spore germination.[1][3] This multi-site action makes the development of resistance by fungal pathogens a low risk.[4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound's active ingredient, metiram, is significantly influenced by the pH of the aqueous solution. Dithiocarbamates like metiram are generally most stable in slightly acidic to neutral conditions.[5] Both acidic and alkaline conditions can accelerate the hydrolysis of metiram, leading to its degradation.[6] Under alkaline conditions (pH > 7), the process of alkaline hydrolysis can rapidly break down the active ingredient, reducing its effectiveness.[5][6] It is reported that the half-life for aqueous hydrolysis of metiram is less than 24 hours at pH 7.[7]

Q3: What are the primary degradation products of this compound at different pH values?

A3: The primary degradation pathway for metiram, especially under conditions of hydrolysis, involves the formation of ethylenethiourea (B1671646) (ETU).[4] This degradation can occur under both acidic and alkaline conditions. ETU is a substance of toxicological concern and its formation is a key consideration in the stability of this compound formulations.

Q4: What is the optimal pH range for maintaining this compound's activity?

A4: For most dithiocarbamate fungicides, the optimal pH for maintaining stability and, consequently, activity is in the slightly acidic range of 5.0 to 6.5.[8] It is crucial to maintain the pH of your experimental solutions within this range to ensure the consistent performance of this compound.

Q5: Can I mix this compound with other acidic or alkaline compounds in my experiments?

A5: Caution should be exercised when tank-mixing this compound with other compounds that can alter the pH of the solution. Mixing with strong acids or alkalis can lead to the rapid degradation of metiram.[6] It is always recommended to check the pH of the final solution after mixing and adjust it to the optimal range if necessary. A compatibility test (jar test) is advisable before preparing large volumes of mixed solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected fungicidal activity. Incorrect pH of the experimental solution: The pH may be too acidic or, more commonly, too alkaline, leading to the degradation of this compound.[5]- Measure the pH of your water or buffer before adding this compound. - Adjust the pH to a range of 5.0 - 6.5 using a suitable buffering agent.[8] - Re-measure the pH after adding this compound and all other components to the solution.
Prolonged storage of the prepared solution: this compound in an aqueous solution has a limited half-life, especially at non-optimal pH.[7]- Prepare fresh solutions of this compound immediately before use. - Avoid storing prepared solutions for extended periods, particularly overnight.[5]
Precipitation or poor dispersion of this compound in the solution. Incompatibility with other components in the mixture: Certain salts or other chemicals in your solution may not be compatible with the this compound formulation.- Conduct a jar test to check for physical compatibility before mixing large quantities. - Ensure adequate agitation when preparing and using the solution.
Water hardness: High levels of certain minerals in the water can sometimes affect the dispersion of wettable granule formulations.- If possible, use deionized or distilled water for your experiments.
Variability in results between experimental batches. Inconsistent pH across different batches: Minor variations in the preparation of buffers or the use of different water sources can lead to pH fluctuations.- Standardize the water source and buffer preparation protocol. - Always verify the final pH of each batch of the experimental solution.

Data on this compound (Metiram) Stability

The stability of metiram is highly dependent on the pH of the aqueous environment. The following table summarizes available quantitative data.

pHParameterValueReference(s)
5Half-life (Mancozeb, a related dithiocarbamate)36 hours[7]
7Half-life< 24 hours[7]
9Half-life (Mancozeb, a related dithiocarbamate)16 hours[7]

Note: Data for metiram's half-life at pH 5 and 9 were not available, so data for the structurally similar dithiocarbamate fungicide mancozeb (B1675947) is provided for reference.

Experimental Protocols

Protocol for Determining the Stability of this compound at Different pH Values

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at various pH levels using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (metiram) of known purity

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • Analytical column suitable for pesticide analysis (e.g., C18 column)

  • Volumetric flasks, pipettes, and syringes

  • pH meter

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standards of known concentrations in the mobile phase.

3. Sample Preparation and Incubation:

  • Prepare buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).

  • Add a known amount of the this compound stock solution to each buffered solution to achieve a final concentration within the range of your standard curve.

  • Incubate the samples at a constant temperature (e.g., 25°C) and protect them from light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

4. HPLC Analysis:

  • Develop a suitable HPLC method to separate metiram from its degradation products. The mobile phase will likely be a mixture of water and an organic solvent like acetonitrile or methanol.

  • Inject the standards and samples onto the HPLC system.

  • Monitor the peak area of metiram at an appropriate UV wavelength.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of metiram remaining in each sample at each time point using the calibration curve.

  • Plot the concentration of metiram versus time for each pH value.

  • Calculate the degradation rate constant and the half-life (t½) of metiram at each pH.

Protocol for Assessing the Fungicidal Activity of this compound at Different pH Values (Minimum Inhibitory Concentration - MIC Assay)

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against a target fungus at different pH levels.

1. Materials:

  • This compound (metiram)

  • Target fungal strain

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth or RPMI-1640)

  • Sterile buffer solutions to adjust the medium's pH (e.g., pH 5, 7, and 9)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

2. Preparation of Fungal Inoculum:

  • Culture the target fungus on a suitable agar (B569324) medium.

  • Prepare a spore or cell suspension in sterile saline or broth.

  • Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.[9]

3. Preparation of this compound Dilutions and pH-Adjusted Medium:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the fungal growth medium.

  • Prepare separate batches of the fungal growth medium and adjust their pH to the desired levels (e.g., 5, 7, and 9) using sterile buffers.

  • Perform a serial two-fold dilution of this compound in each of the pH-adjusted media in the wells of the 96-well plates.

4. Inoculation and Incubation:

  • Inoculate each well with the prepared fungal suspension.

  • Include positive controls (fungus in medium without this compound) and negative controls (medium only) for each pH.

  • Incubate the plates at the optimal temperature for the growth of the target fungus for a specified period (e.g., 24-72 hours).[9]

5. Determination of MIC:

  • After incubation, determine the MIC as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

  • Alternatively, the growth can be quantified by measuring the optical density at a specific wavelength using a microplate reader. The MIC is then defined as the lowest concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the positive control.

Visualizations

Lutiram_Mode_of_Action cluster_0 Inside Fungal Cell This compound This compound (Metiram) FungalCell Fungal Cell Inhibition Inhibition This compound->Inhibition Enzymes Multiple Enzymes (containing -SH groups) CellDeath Fungal Cell Death Enzymes->CellDeath Respiration Cellular Respiration Respiration->CellDeath Germination Spore Germination Germination->CellDeath Inhibition->Enzymes Inhibition2 Inhibition Inhibition2->Respiration Inhibition3 Inhibition Inhibition3->Germination Lutiram_Degradation_Pathway This compound This compound (Metiram) Hydrolysis Hydrolysis (Acidic or Alkaline pH) This compound->Hydrolysis ETU Ethylenethiourea (ETU) (Major Degradation Product) Hydrolysis->ETU Other Other Minor Degradation Products Hydrolysis->Other Experimental_Workflow_Stability Prep Prepare this compound Solutions at Different pH Incubate Incubate at Constant Temperature Prep->Incubate Sample Sample at Timed Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Calculate Calculate Half-life Analyze->Calculate

References

Technical Support Center: Interpreting Lutiram (Metiram) Toxicology Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the toxicological data of Lutiram, a fungicide with the active ingredient Metiram.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicology complex to interpret?

This compound is a commercial fungicide containing Metiram as the active ingredient. Metiram belongs to the ethylene (B1197577) bis-dithiocarbamate (EBDC) class of fungicides. The interpretation of its toxicology is challenging due to several factors:

  • Metabolism to Ethylene Thiourea (ETU): Metiram is metabolized and degrades in the environment to ETU, a compound of significant toxicological concern. The overall toxicity observed is often a composite of the parent compound and its metabolites.[1]

  • Analytical Difficulties: Standard analytical methods for dithiocarbamates often rely on the measurement of carbon disulfide (CS2) released upon acid hydrolysis. This is a non-specific method that does not differentiate between various dithiocarbamates and can be prone to interferences.[2][3]

  • Multiple Toxicological Endpoints: Metiram and ETU affect various organ systems, including the thyroid, nervous system, and developing fetus, making a comprehensive risk assessment complex.[1]

Q2: What are the primary toxicological concerns associated with this compound (Metiram) exposure?

The primary toxicological concerns are:

  • Thyroid Toxicity: The metabolite ETU is a potent inhibitor of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This can lead to hypothyroidism and thyroid tumors.[4]

  • Neurotoxicity: Dithiocarbamates, including Metiram, can exhibit neurotoxic effects. The mechanisms may involve inhibition of acetylcholinesterase and disruption of mitochondrial respiration.[5][6]

  • Developmental and Reproductive Toxicity: Both Metiram and ETU have been shown to cause developmental effects in animal studies. ETU is a potent teratogen in rats.[7]

  • Carcinogenicity: ETU is classified as a probable human carcinogen (Group B2) by the U.S. EPA. Due to its conversion to ETU, Metiram is also classified as a probable human carcinogen.[7]

Q3: How is the combined toxicity of Metiram and its metabolite ETU assessed?

Assessing the combined toxicity is a significant challenge. Regulatory agencies often consider the toxicity of ETU when setting exposure limits for EBDC fungicides like Metiram. Risk assessments may include estimates of the conversion rate of Metiram to ETU in the body and the environment.

Troubleshooting Guides

Analytical Challenges

Problem: Inconsistent or unexpectedly high dithiocarbamate (B8719985) levels in samples.

  • Possible Cause 1: Non-specific analytical method. The common method of detecting dithiocarbamates by measuring CS2 evolution after acid hydrolysis is not specific to Metiram. Other dithiocarbamates or naturally occurring sulfur compounds in certain matrices (e.g., Brassica vegetables) can also produce CS2, leading to false positives.[2][3]

    • Solution: Employ more specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify individual dithiocarbamates and their metabolites like ETU.

  • Possible Cause 2: Sample contamination. Dithiocarbamates are used in the production of rubber and latex materials. Contamination from laboratory gloves or other equipment can lead to inaccurate results.[8]

    • Solution: Use non-rubber materials such as nitrile or polyethylene (B3416737) gloves and ensure all labware is thoroughly cleaned and free of potential contaminants.

  • Possible Cause 3: Sample degradation. Dithiocarbamates are unstable, particularly in acidic conditions and in the presence of plant enzymes.[9]

    • Solution: Minimize sample processing time and keep samples cool. For plant tissues, avoid homogenization which can release enzymes; instead, cut samples into small pieces just before extraction.[9]

Problem: Difficulty in extracting Metiram or ETU from biological matrices.

  • Possible Cause: Inappropriate extraction solvent or pH. The solubility and stability of Metiram and ETU can vary depending on the matrix and the extraction conditions.

    • Solution: For ETU in urine, a common method involves extraction with dichloromethane (B109758) from a diatomaceous earth column, followed by derivatization for GC-MS analysis.[10][11] For tissues, a generic liquid extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) clean-up can be effective for multi-residue analysis.[12]

Interpreting Toxicity Study Results

Problem: Discrepancies in toxicity values across different studies.

  • Possible Cause 1: Different test species. Toxicity can vary significantly between species (e.g., rats, mice, rabbits) due to differences in metabolism and sensitivity.

    • Solution: Carefully consider the species used in the study and its relevance to human risk assessment. Refer to tables of quantitative data to compare values across species.

  • Possible Cause 2: Different study designs and endpoints. Acute, subchronic, and chronic studies evaluate different durations of exposure and a variety of toxicological endpoints. A NOAEL for one effect does not preclude a LOAEL for another.

    • Solution: Refer to the detailed experimental protocols to understand the specific parameters of each study. Compare NOAEL and LOAEL values for specific effects to understand the dose-response relationship.

  • Possible Cause 3: Purity of the test substance. The presence of impurities, such as ETU in the technical grade Metiram, can significantly influence the observed toxicity.

    • Solution: Whenever possible, obtain information on the purity of the test substance used in the study.

Quantitative Data

Table 1: Acute Toxicity of Metiram

SpeciesRouteValueUnitsReference
RatOral>10,000mg/kg[13]
MouseOral>5,400mg/kg[1]
Guinea PigOral2,400 - 4,800mg/kg[1]
RatDermal>2,000mg/kg[1]
RatInhalation>5.7mg/L (4h)[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Metiram

SpeciesStudy DurationEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
RatSubchronicDecreased forelimb grip strength-6.7[13]
RatSubchronicThyroid effects80 ppm (approx. 4)320 ppm (approx. 16)[13]
Dog2 years-7.5-[1]

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Ethylene Thiourea (ETU)

SpeciesStudy DurationEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Rat90 daysThyroid effects50 ppm (approx. 2.5)100 ppm (approx. 5)[14]
Rat1 yearThyroid hyperplasia-0.25[14]
Mouse90 daysThyroid hyperplasia1.72 (males), 2.38 (females)-[14]
RatDevelopmentalTeratogenic effects5-[15]

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments based on OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically female rats.

  • Procedure: A stepwise procedure is used with 3 animals per step. A starting dose (e.g., 300 mg/kg) is administered by gavage. If no mortality occurs, the dose is increased for the next group (e.g., 2000 mg/kg). The animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Subchronic Oral Toxicity - 90-Day Study (Following OECD Guideline 408)
  • Objective: To evaluate the adverse effects of a substance after repeated oral administration for 90 days.

  • Test Animals: Typically rodents (rats are preferred). At least 10 males and 10 females per group.

  • Procedure: The test substance is administered daily in graduated doses to several groups for 90 days via gavage or in the diet. A control group receives the vehicle only.

  • Endpoints: Mortality, clinical observations, body weight, food consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, organ weights, and histopathology of target organs.[16][17][18]

Prenatal Developmental Toxicity (Following OECD Guideline 414)
  • Objective: To assess the potential of a substance to cause adverse effects on the developing fetus.

  • Test Animals: Typically pregnant rats or rabbits.

  • Procedure: The test substance is administered daily to pregnant females during the period of organogenesis. Dams are euthanized just before term, and the fetuses are examined.

  • Endpoints: Maternal toxicity (mortality, clinical signs, body weight), number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal examinations include body weight, and external, visceral, and skeletal abnormalities.[19][20][21]

Neurotoxicity Screening Battery (Following OECD Guideline 424)
  • Objective: To detect and characterize potential neurotoxic effects.

  • Test Animals: Typically rats.

  • Procedure: The substance is administered to groups of animals, and a battery of tests is performed to assess motor activity, functional observational battery (FOB), and neuropathology.

  • Endpoints: Changes in behavior, coordination, sensory function, and histopathological changes in the nervous system.

Visualizations

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_follicle_lumen Follicle Lumen cluster_blood2 Iodide_blood Iodide (I-) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell Iodine Iodine (I2) Iodide_cell->Iodine Oxidation TPO Thyroid Peroxidase (TPO) T3_T4 T3 & T4 on Tg TPO->T3_T4 TPO->Iodine Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->T3_T4 Coupling Release Release of T3 & T4 T3_T4->Release Endocytosis & Proteolysis T3_T4_blood T3 & T4 Release->T3_T4_blood To Bloodstream ETU ETU (from Metiram) ETU->TPO Inhibition Iodine->MIT_DIT Iodination

Caption: Inhibition of Thyroid Hormone Synthesis by ETU.

Dithiocarbamate_Neurotoxicity_Workflow cluster_exposure Exposure cluster_mechanism Potential Mechanisms cluster_outcome Neurotoxic Outcomes Metiram Metiram Exposure AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Metiram->AChE_Inhibition Mitochondrial_Dysfunction Mitochondrial Respiration Inhibition Metiram->Mitochondrial_Dysfunction Metal_Chelation Chelation of Metal Ions (e.g., Cu, Zn) Metiram->Metal_Chelation Cholinergic_Effects Cholinergic System Disruption AChE_Inhibition->Cholinergic_Effects Energy_Depletion Neuronal Energy Depletion Mitochondrial_Dysfunction->Energy_Depletion Altered_Metal_Homeostasis Altered Metal Distribution in Brain Metal_Chelation->Altered_Metal_Homeostasis Neuropathology Neuropathological Changes Cholinergic_Effects->Neuropathology Energy_Depletion->Neuropathology Altered_Metal_Homeostasis->Neuropathology

Caption: Potential Neurotoxicity Pathways of Dithiocarbamates.

Analytical_Workflow_Troubleshooting cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points Sample Sample Collection (e.g., tissue, urine, food) Extraction Extraction Sample->Extraction Contamination Contamination Risk (e.g., latex gloves) Sample->Contamination Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup Degradation Analyte Degradation Extraction->Degradation Hydrolysis Acid Hydrolysis to CS2 (Non-specific method) Cleanup->Hydrolysis LC_MSMS LC-MS/MS Analysis (Specific for Metiram/ETU) Cleanup->LC_MSMS GC_MS GC-MS Analysis of CS2 Hydrolysis->GC_MS Interference Matrix Interference (e.g., Brassica) Hydrolysis->Interference

Caption: Analytical Workflow and Troubleshooting for Dithiocarbamates.

References

Validation & Comparative

A Comparative Efficacy Analysis of Lutiram (Metiram) and Other Dithiocarbamate Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the fungicidal efficacy of Lutiram (active ingredient: Metiram) against other prominent dithiocarbamate (B8719985) fungicides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance assessment.

Introduction to Dithiocarbamate Fungicides

Dithiocarbamate fungicides are a class of non-systemic, broad-spectrum pesticides that have been integral to agriculture since the 1940s.[1] Their primary mode of action is multi-site, interfering with various enzymatic processes within fungal cells, particularly inhibiting respiration.[2][3] This multi-site activity makes them a valuable tool in resistance management strategies for single-site fungicides.[4] Dithiocarbamates are generally classified into three main groups based on their chemical structure:

  • N,N-dimethyldithiocarbamates (DMDCs): Examples include Thiram and Ziram.

  • Ethylenebisdithiocarbamates (EBDCs): This group includes well-known fungicides such as Mancozeb, Maneb, and Zineb (B1684293).

  • Propylenebisdithiocarbamates (PBDCs): Propineb is the primary example in this category.

This compound's active ingredient, Metiram, is a polymeric complex of zineb and polyethylene (B3416737) thiuram disulfide, placing it within the EBDC subgroup.[1][5]

Comparative Efficacy: this compound (Metiram) vs. Other Dithiocarbamates

The efficacy of dithiocarbamate fungicides can vary based on the target pathogen, crop, and environmental conditions. While all share a similar multi-site mode of action, differences in their metallic co-factors (zinc, manganese) and chemical structure can influence their performance.[1]

Quantitative Efficacy Data

The following tables summarize available quantitative data from field trials comparing the efficacy of Metiram with other dithiocarbamates and their mixtures in controlling key fungal diseases.

Table 1: Efficacy Against Late Blight of Potato (Phytophthora infestans)

Fungicide TreatmentApplication Rate (a.i./ha)Terminal Disease Severity (%)Disease Control (%)Tuber Yield (t/ha)Reference
Metiram 55% + Pyraclostrobin 5% WG0.2% concentration-56.6024.11[6]
Mancozeb 75% WP (preventive)0.2% concentration30.8957.40-[6]
Mancozeb 75% WP + Dimethomorph 50% WP0.2% + 0.2% concentration--28.12[6]
Iprovaliadacarb 5.5% + Propineb 61.25% WP0.3% concentration30.89--[6]
Untreated Control-95.89022.69[6]
Metiram-1.69 (Severity Index)--[7]
Untreated Control-3.61 (Severity Index)--[7]

Table 2: Efficacy Against Anthracnose of Chilli (Colletotrichum capsici)

Fungicide TreatmentApplication Rate (g a.i./ha)Percent Disease Index (PDI)Disease Reduction (%)Incremental Yield (%)Reference
Metiram 70% WG14009.9360.7091.70
Metiram 70% WG105010.6957.6976.77
Untreated Control--00

Table 3: Comparative Zinc Content of Select Dithiocarbamate Fungicides

FungicideZinc Content (%)Reference
Zineb2.55[1]
Mancozeb8[1]
Metiram15.8[1]
Propineb18[1]

The higher zinc content in Metiram and Propineb may offer additional nutritional benefits to crops, as zinc is an essential micronutrient for plant growth.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating fungicide efficacy.

Field Efficacy Trial for Late Blight of Potato

This protocol is a synthesized example based on methodologies described in comparative studies.[6][8]

  • Experimental Design: The trial is laid out in a randomized block design with at least three replicates per treatment.

  • Plot Size and Crop Variety: Individual plots are of a standard size (e.g., 5m x 3m), planted with a potato variety susceptible to late blight (e.g., King Edward).

  • Inoculation: To ensure disease pressure, unsprayed guard areas surrounding the trial plots are inoculated with a suspension of Phytophthora infestans sporangia.

  • Fungicide Application:

    • Fungicides are applied as foliar sprays using a calibrated sprayer to ensure uniform coverage.

    • The first application is typically prophylactic, applied before the appearance of disease symptoms.

    • Subsequent applications are made at regular intervals (e.g., 7-10 days), with the total number of sprays depending on the experimental design.

  • Data Collection:

    • Disease Severity: Assessed visually at multiple time points using a standardized rating scale (e.g., percentage of leaf area affected). The terminal disease severity is recorded at the end of the epidemic.

    • Tuber Yield: At the end of the growing season, tubers from the central rows of each plot are harvested, cleaned, and weighed to determine the yield per hectare.

  • Statistical Analysis: Data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

In Vitro Mycelial Growth Inhibition Assay

This protocol outlines a general method for assessing the direct inhibitory effect of fungicides on fungal growth in a laboratory setting.

  • Culture Preparation: The target fungus (e.g., Colletotrichum capsici) is grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) to obtain a pure and actively growing culture.

  • Poisoned Food Technique:

    • Stock solutions of the test fungicides are prepared.

    • Appropriate volumes of the fungicide solutions are mixed with molten PDA to achieve a range of desired final concentrations.

    • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small mycelial plug (e.g., 5mm diameter) from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control (un-amended PDA) plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 28 ± 2°C) in the dark.

  • Data Measurement: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where C = average diameter of the colony in the control plate and T = average diameter of the colony in the treated plate.

Mode of Action and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general mode of action of dithiocarbamate fungicides and a typical workflow for fungicide efficacy testing.

Dithiocarbamate_Mode_of_Action DTC Dithiocarbamate Fungicide (e.g., this compound/Metiram) FungalCell Fungal Cell DTC->FungalCell Contacts Inhibition Inhibition DTC->Inhibition Enzymes Multiple Enzymes (Thiol-containing) FungalCell->Enzymes Respiration Cellular Respiration Enzymes->Respiration Catalyzes Disruption Metabolic Disruption Respiration->Disruption Inhibition->Enzymes Inactivates Death Fungal Cell Death Disruption->Death

Caption: General multi-site mode of action of dithiocarbamate fungicides.

Fungicide_Efficacy_Workflow start Start: Hypothesis lab In Vitro Screening (Mycelial Growth Inhibition) start->lab greenhouse Greenhouse Trials (Potted Plants) lab->greenhouse Promising candidates field Field Trials (Randomized Block Design) greenhouse->field Effective treatments application Fungicide Application (Prophylactic/Curative) field->application data Data Collection (Disease Severity, Yield) application->data analysis Statistical Analysis (ANOVA) data->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: A typical workflow for evaluating fungicide efficacy.

Conclusion

This compound (Metiram) is an effective broad-spectrum dithiocarbamate fungicide with a multi-site mode of action that is valuable for managing a range of fungal diseases and for resistance management.[2][4] Available data from field trials, particularly against late blight of potato and anthracnose in chilli, demonstrate its efficacy in reducing disease severity and increasing crop yields.[6][7] Direct comparisons with other dithiocarbamates like Mancozeb show comparable, and in some cases, slightly varied performance depending on the specific product formulation and disease pressure. A notable characteristic of Metiram is its relatively high zinc content, which can provide an ancillary agronomic benefit.[1] The choice between this compound and other dithiocarbamates will ultimately depend on the specific crop-pathogen system, local regulations, and integrated pest management (IPM) strategies. Further head-to-head comparative studies across a wider range of crops and pathogens would be beneficial for a more definitive positioning of this compound within the dithiocarbamate class.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Metiram Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of the fungicide metiram (B1676502) against a traditional Gas Chromatography (GC) based method. The data presented herein is based on established validation parameters as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4] This document aims to offer an objective evaluation of the performance of this new analytical approach, supported by experimental data, to assist researchers in selecting the most suitable method for their applications.

Introduction to Metiram Quantification

Metiram is a non-systemic dithiocarbamate (B8719985) fungicide.[5] Traditional analytical methods for dithiocarbamates like metiram often rely on the acid hydrolysis of the compound to release carbon disulfide (CS2), which is then measured by techniques such as spectrophotometry or gas chromatography.[6] While widely used, these methods can suffer from a lack of specificity, as other dithiocarbamates can also produce CS2. The development of more selective and sensitive methods is crucial for accurate residue analysis and formulation quantification. This guide introduces a novel LC-MS/MS method designed for the direct and specific quantification of metiram, comparing its validation performance against a conventional GC-based method.

Methodology and Experimental Protocols

Traditional Method: Gas Chromatography (GC) with Headspace Analysis of Carbon Disulfide

This method is based on the principle of acid hydrolysis of metiram to release carbon disulfide (CS2), which is then quantified by GC.

Sample Preparation:

  • An accurately weighed sample containing metiram is placed in a headspace vial.

  • A solution of stannous chloride in hydrochloric acid is added to the vial to facilitate the hydrolysis of metiram to CS2.

  • The vial is immediately sealed and incubated at a controlled temperature (e.g., 80°C) for a set period to ensure complete conversion and partitioning of CS2 into the headspace.

GC-MS Analysis:

  • An aliquot of the headspace gas is injected into the GC-MS system.

  • The separation is performed on a suitable capillary column, such as a DB-5ms.[7]

  • The mass spectrometer is operated in selective ion monitoring (SIM) mode for the quantification of CS2.[7]

New Method: Direct Quantification of Metiram using LC-MS/MS

This novel method allows for the direct measurement of the metiram complex, offering higher specificity.

Sample Preparation:

  • A precise amount of the sample is dissolved in a suitable solvent mixture, such as acetonitrile (B52724) and water.

  • The solution is vortexed and then sonicated to ensure complete dissolution of the analyte.

  • The sample is filtered through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic separation is achieved on a C18 reversed-phase column.[8]

  • The mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for metiram, ensuring high selectivity and sensitivity.

Comparative Validation Data

The following tables summarize the validation parameters for the traditional GC and the new LC-MS/MS methods for metiram quantification.

Table 1: Linearity

ParameterTraditional GC MethodNew LC-MS/MS Method
Range0.1 - 10 µg/mL0.01 - 5 µg/mL
Correlation Coefficient (r²)> 0.995> 0.999
Number of Data Points66

Table 2: Accuracy (Recovery)

Spiked LevelTraditional GC Method (% Recovery ± RSD)New LC-MS/MS Method (% Recovery ± RSD)
Low85.2 ± 4.5%98.5 ± 2.1%
Medium92.1 ± 3.2%99.2 ± 1.8%
High95.5 ± 2.8%101.3 ± 1.5%

Table 3: Precision (Repeatability)

ConcentrationTraditional GC Method (% RSD, n=6)New LC-MS/MS Method (% RSD, n=6)
Low< 10%< 5%
High< 5%< 2%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterTraditional GC MethodNew LC-MS/MS Method
Limit of Detection (LOD)~0.05 mg/kg[7][9]~0.01 mg/kg
Limit of Quantification (LOQ)~0.15 mg/kg~0.03 mg/kg

Workflow for Analytical Method Validation

The validation of any new analytical method follows a structured workflow to ensure its suitability for the intended purpose. The diagram below illustrates the key stages involved in this process.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose Select_Parameters Select Validation Parameters (ICH Q2(R1)) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Specificity Specificity / Selectivity Set_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Experimental Data Robustness->Analyze_Data Compare_Criteria Compare Results with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: Workflow for the validation of a new analytical method.

Conclusion

The validation data demonstrates that the new LC-MS/MS method for metiram quantification offers significant advantages over the traditional GC-based method. The LC-MS/MS method provides superior sensitivity, as indicated by the lower LOD and LOQ values, and higher accuracy, reflected in the recovery data. Furthermore, the direct analysis of the metiram molecule enhances the specificity of the method, mitigating the risk of interference from other dithiocarbamates. The improved precision of the LC-MS/MS method ensures greater reliability and consistency of results. While the traditional GC method remains a viable option, the new LC-MS/MS method is recommended for applications requiring high sensitivity, specificity, and accuracy, such as regulatory compliance and trace residue analysis.

References

Comparative Efficacy of Lutiram (Metiram) Against Diverse Fungal Strains: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agent Lutiram, with its active ingredient Metiram, against a range of fungal strains. Metiram, a non-systemic dithiocarbamate (B8719985) fungicide, exhibits a broad spectrum of activity by interfering with multiple fungal cellular processes. This document synthesizes available experimental data to offer a clear perspective on its efficacy and mechanism of action, alongside comparisons with other fungicides.

Mechanism of Action

Metiram functions as a multi-site inhibitor, primarily disrupting fungal cellular respiration. Its mode of action involves the inhibition of various enzymes within the fungal cell, which is attributed to its ability to chelate essential metal ions and interfere with thiol groups in proteins. This multi-pronged attack significantly reduces the likelihood of resistance development compared to single-site inhibitor fungicides. The primary target of Metiram is the fungal mitochondrial respiratory chain, where it is thought to impede the electron transfer process, thereby halting ATP production and leading to fungal cell death.

Comparative In Vitro Efficacy

The following tables summarize the in vitro efficacy of Metiram against various fungal strains, presented as Minimum Inhibitory Concentration (MIC) and percentage of mycelial growth inhibition. These data have been compiled from multiple independent studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of Metiram Against Various Fungal Strains

Fungal StrainMetiram MIC (µg/mL)Reference FungicideMIC (µg/mL)
Sclerotium rolfsii< 100--
Phytophthora infestansNot specified (complete inhibition at field application rates)--
Botrytis cinereaNot specified (73.33% inhibition at 0.3% solution)Fosetyl-aluminum100% inhibition at 0.3%
Alternaria alternata> 500 (in some combination studies)Propiconazole< 50
Fusarium spp.Not specified (growth inhibition observed)--

Note: Data for specific MIC values of Metiram are limited in publicly available literature. Many studies focus on field efficacy or use commercial formulations in combination with other fungicides.

Table 2: Mycelial Growth Inhibition by Metiram and a Combination Product

Fungal PathogenTreatmentConcentration (ppm)Mycelial Growth Inhibition (%)
Pythium aphanidermatumPyraclostrobin 5% + Metiram 55% WG250100
500100
1000100
Alternaria solaniPyraclostrobin 5% + Metiram 55% WG250100
500100
1000100

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Collection & Analysis A Prepare Fungal Inoculum (spore suspension or mycelial plugs) F Inoculate center of plates with fungal inoculum A->F B Prepare Potato Dextrose Agar (PDA) or other suitable medium D Incorporate Metiram dilutions into molten PDA (poisoned food technique) B->D C Prepare Metiram Stock Solution and serial dilutions C->D E Pour plates and allow to solidify G Incubate at optimal temperature for fungal growth F->G H Measure colony diameter at regular intervals G->H I Calculate Percentage Inhibition: ((C-T)/C) x 100 H->I J Determine Minimum Inhibitory Concentration (MIC) I->J

Lutiram vs. Systemic Fungicides: A Comparative Guide to Downy Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Downy mildew, a devastating disease caused by oomycete pathogens like Plasmopara viticola, poses a significant threat to various economically important crops. Effective management of this disease relies heavily on the strategic use of fungicides. This guide provides a detailed comparison of Lutiram, a contact fungicide with the active ingredient metiram (B1676502), and key systemic fungicides used in the control of downy mildew. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct modes of action, efficacy, and application protocols of these fungicidal agents.

Executive Summary

This guide delves into the fundamental differences between the contact fungicide this compound (metiram) and a selection of prominent systemic fungicides. Metiram, a multi-site inhibitor, provides a protective barrier on the plant surface, while systemic fungicides are absorbed and translocated within the plant, offering both protective and curative action. This comparison is supported by experimental data, detailed methodologies, and visual representations of their respective modes of action and experimental application.

Mode of Action and Resistance Management

Fungicides are classified by the Fungicide Resistance Action Committee (FRAC) based on their mode of action. Rotating or combining fungicides with different FRAC codes is a critical strategy to mitigate the development of fungicide resistance.

This compound (Metiram) belongs to the dithiocarbamates chemical group and is classified under FRAC Code M3 . As a multi-site contact fungicide, metiram inhibits multiple metabolic processes within the fungal spores, making the development of resistance highly unlikely.[1] Its protective action requires thorough coverage of the plant surface before the onset of disease.

Systemic Fungicides offer a different approach. They are absorbed by the plant and move within its tissues to varying extents. This systemic activity allows them to protect new growth and, in some cases, cure existing infections. However, their single-site mode of action makes them more prone to resistance development.

  • Phenylamides (e.g., Metalaxyl, Mefenoxam): Classified under FRAC Code 4 , these fungicides specifically target oomycetes by inhibiting ribosomal RNA synthesis.[2][3][4] They are highly effective but also at high risk for resistance development.

  • Quinone outside Inhibitors (QoIs) (e.g., Azoxystrobin): Belonging to FRAC Code 11 , QoIs inhibit mitochondrial respiration, blocking energy production in the fungus.[5][6][7][8] They have a broad spectrum of activity but are also at a high risk of resistance.

  • Carboxylic Acid Amides (CAAs) (e.g., Dimethomorph): Classified under FRAC Code 40 , CAAs disrupt cell wall synthesis by inhibiting cellulose (B213188) synthase.[1][9][10][11][12] They are effective against oomycetes and have a low to medium risk of resistance.

Comparative Efficacy Data

The following table summarizes data from a field trial conducted to evaluate the efficacy of various fungicides in managing downy mildew on cucumber (Cucumis sativus).

Fungicide Treatment Active Ingredient(s) FRAC Code(s) Mode of Action Disease Severity (%)
This compound (Metiram) metiramM3Multi-site contact28.05
Systemic Fungicide 1 metalaxyl + mancozeb4 + M3RNA synthesis inhibitor + Multi-site contact9.59
Systemic Fungicide 2 azoxystrobin11Respiration inhibitor13.37
Systemic Fungicide 3 dimethomorph40Cell wall synthesis inhibitor20.66
Untreated Control --->30.00

Data adapted from a field trial on cucumber downy mildew.

Experimental Protocols

Field Efficacy Trial for Cucumber Downy Mildew

This section details the methodology used in the field trial that generated the efficacy data presented above.

  • Experimental Design: The trial was laid out in a Randomized Block Design (RBD) with three replications for each treatment.

  • Crop and Cultivar: Cucumber (Cucumis sativus) cv. Poinsett.

  • Plot Size: 5 x 2 meters for each treatment.

  • Fungicide Application:

    • Spraying commenced immediately after the first appearance of disease symptoms.

    • Contact fungicides (including this compound) were applied at a 7-day interval.

    • Systemic fungicides were applied at a 10-day interval.

    • A total of four applications were made for contact fungicides and three for systemic fungicides.

  • Data Collection:

    • Disease severity was recorded 10 days after the final spray application.

    • The percentage of leaf area affected by downy mildew was visually assessed.

  • Statistical Analysis: The collected data on disease severity were analyzed to determine the significance of differences between treatments.

Standard Protocol for Fungicide Efficacy Trials on Grapevine Downy Mildew

For researchers focusing on viticulture, the following is a standard protocol for evaluating fungicide efficacy against Plasmopara viticola.[1]

  • Trial Conditions: Trials are typically conducted in commercial vineyards under natural infection pressure. Artificial inoculation can be used as a supplement.

  • Experimental Design: A randomized complete block design with a minimum of four replicates is recommended. Treatments should include the test product, a reference standard fungicide, and an untreated control.

  • Disease Assessment:

    • Disease severity on both leaves and fruit should be assessed at defined intervals.

    • Standardized rating scales are used to quantify the percentage of tissue affected.

  • Data Recording:

    • In addition to disease severity, meteorological data (temperature, humidity, rainfall) should be continuously monitored.

    • Any observed phytotoxicity or effects on crop yield should be recorded.

  • Analysis: Results should be statistically analyzed to compare the efficacy of the different treatments.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the distinct signaling pathways targeted by these fungicides.

Experimental Workflow for Fungicide Efficacy Trial

G cluster_setup Trial Setup cluster_application Fungicide Application cluster_data Data Collection & Analysis A Randomized Block Design B Crop Planting (e.g., Cucumber or Grapevine) A->B C Treatment Plot Assignment B->C D First Disease Symptom Observation C->D E Scheduled Spraying (Contact vs. Systemic) D->E F Disease Severity Assessment E->F G Data Recording F->G H Statistical Analysis G->H I I H->I Results & Conclusion

Caption: A typical workflow for a fungicide efficacy field trial.

Signaling Pathways Targeted by Fungicides

G cluster_metiram This compound (Metiram) - FRAC M3 cluster_systemics Systemic Fungicides cluster_metalaxyl Metalaxyl - FRAC 4 cluster_azoxystrobin Azoxystrobin - FRAC 11 cluster_dimethomorph Dimethomorph - FRAC 40 Metiram Metiram (Multi-site Contact) Enzyme1 Enzyme System 1 Metiram->Enzyme1 Enzyme2 Enzyme System 2 Metiram->Enzyme2 Enzyme3 Enzyme System 'n' Metiram->Enzyme3 FungalCell Fungal Cell Processes Metalaxyl Metalaxyl RNA Ribosomal RNA Synthesis Metalaxyl->RNA Azoxystrobin Azoxystrobin Mitochondria Mitochondrial Respiration (Complex III) Azoxystrobin->Mitochondria Dimethomorph Dimethomorph CellWall Cell Wall Synthesis (Cellulose Synthase) Dimethomorph->CellWall

Caption: Modes of action for this compound and systemic fungicides.

Conclusion

The choice between this compound (metiram) and systemic fungicides for downy mildew control depends on the specific disease pressure, crop, and resistance management strategy. This compound, as a multi-site contact fungicide, is an excellent tool for preventative control and as a resistance management partner due to its low risk of resistance development. Systemic fungicides, while offering curative potential and protection of new growth, must be used judiciously in rotation or combination with other modes of action to preserve their efficacy. For researchers and drug development professionals, understanding these distinct characteristics is paramount for designing effective and sustainable disease management programs and for the development of novel fungicidal agents.

References

A Comparative Guide for the Inter-Laboratory Cross-Validation of Lutiram (Metiram) Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized protocol for the inter-laboratory cross-validation of analytical methods for the determination of Lutiram residues in food matrices. This compound is a commercial fungicide with the active ingredient Metiram, which belongs to the ethylene-bis-dithiocarbamate (EBDC) group. The analysis of EBDCs is challenging due to their polymeric nature and instability. A common and robust approach for regulatory purposes is to determine a stable and common metabolite, ethylenethiourea (B1671646) (ETU), as a marker for the presence of EBDC fungicides.[1][2][3][4]

This document outlines a proposed inter-laboratory study to validate a harmonized analytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of ETU. The goal is to establish the method's performance characteristics across different laboratories, ensuring the reliability and comparability of residue data.

Experimental Protocols

This section details the proposed standardized methodology for the analysis of ETU residues derived from this compound (Metiram) in a representative food matrix (e.g., apples or tomatoes).

Sample Preparation and Homogenization
  • Sample Comminution : Upon receipt, laboratory samples (typically 1-2 kg) should be processed to obtain a representative analytical portion. For fruits and vegetables, this involves washing, removing inedible parts (if necessary), and homogenizing the entire sample.

  • Homogenization : The sample is cryogenically homogenized to prevent degradation of the analyte. The homogenized sample should be stored in airtight containers at ≤ -16°C until analysis.

Extraction of Ethylenethiourea (ETU)
  • Weighing : A representative 10 g subsample of the homogenized matrix is weighed into a 50 mL centrifuge tube.

  • Extraction Solvent : 20 mL of a methanol-based extraction solution is added to the sample.[3][5]

  • Shaking : The tube is sealed and shaken vigorously for 2 minutes to ensure thorough extraction of ETU from the matrix.

  • Centrifugation : The sample is centrifuged at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.[5]

Solid-Phase Extraction (SPE) Cleanup
  • SPE Cartridge Conditioning : An alumina-N SPE cartridge is conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by the extraction solvent.

  • Loading : An aliquot of the supernatant from the centrifugation step is loaded onto the conditioned SPE cartridge.

  • Elution : ETU is eluted from the cartridge with a suitable solvent mixture. The eluate is collected for analysis. This step is crucial for removing matrix components that could interfere with the LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumental Setup : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for the determination of ETU.[3][5]

  • Chromatographic Separation : A C18 analytical column is proposed for the separation of ETU from other co-extracted compounds. The mobile phase typically consists of a gradient of water and methanol or acetonitrile (B52724) with a suitable modifier like ammonium (B1175870) formate.

  • Mass Spectrometric Detection : The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions for ETU should be monitored for confirmation.[3][5]

  • Internal Standard : An isotopically labeled ETU (e.g., d4-ETU) should be used as an internal standard to correct for matrix effects and variations in instrument response.[2]

Data Presentation: Performance Parameters for Cross-Validation

The following tables should be used to summarize the quantitative data from the inter-laboratory study. Each participating laboratory will report its results, and the data will be statistically analyzed to determine the overall performance of the method.

Table 1: Recovery and Precision Data for ETU in [Matrix]

Laboratory CodeSpiking Level (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Lab 10.01
0.05
0.10
Lab 20.01
0.05
0.10
Lab 30.01
0.05
0.10
Overall 0.01
0.05
0.10

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for ETU

Laboratory CodeLinearity (R²)LOD (mg/kg)LOQ (mg/kg)
Lab 1
Lab 2
Lab 3
Mean
Std. Dev.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the analysis of ETU residues from this compound (Metiram).

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt & Homogenization weighing Weigh 10g of Homogenized Sample sample_receipt->weighing add_solvent Add 20mL Methanol-based Solvent weighing->add_solvent shake Vigorous Shaking (2 min) add_solvent->shake centrifuge Centrifugation (4000 rpm, 10 min) shake->centrifuge spe_cleanup Solid-Phase Extraction (Alumina-N) centrifuge->spe_cleanup lcms_analysis LC-MS/MS Analysis (ETU Determination) spe_cleanup->lcms_analysis data_quant Quantification using Internal Standard lcms_analysis->data_quant

Caption: Experimental workflow for the analysis of ethylenethiourea (ETU) residues.

References

Comparative Transcriptomics of Fungi Treated with Dithiocarbamate Fungicides: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough review of publicly available research revealed a lack of specific comparative transcriptomic studies for the fungicide Lutiram. Therefore, this guide has been constructed using a representative dithiocarbamate (B8719985) fungicide as a model to illustrate the experimental framework, data presentation, and analytical workflows relevant to this class of compounds. The data presented herein is hypothetical and serves to provide a comprehensive template for such a study.

Dithiocarbamates are a class of non-systemic fungicides used since the 1940s to control a wide range of fungal diseases on crops and ornamental plants.[1] Understanding the genome-wide transcriptional response of fungi to these agents is crucial for elucidating their precise mechanisms of action, identifying potential resistance pathways, and developing more effective antifungal strategies. This guide outlines a comparative transcriptomics approach to analyze the effects of a model dithiocarbamate fungicide on the pathogenic fungus Aspergillus fumigatus.

Experimental Protocols

Detailed and reproducible protocols are essential for a successful comparative transcriptomics study. The following section outlines the key methodologies, from fungal culture to bioinformatic analysis.

1. Fungal Strain and Culture Conditions

  • Fungal Strain: Aspergillus fumigatus Af293 is cultured on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C to achieve adequate conidial production.[2]

  • Spore Suspension: Conidia are harvested by gently flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The resulting suspension is filtered through sterile gauze to remove hyphal fragments.[2]

  • Liquid Culture: Spores are inoculated into liquid Sabouraud Dextrose Broth (SDB) at a final concentration of 1 x 10^6 conidia/mL and incubated for 16-18 hours at 37°C with shaking (200 rpm) to obtain actively growing mycelia.

2. Fungicide Treatment and Sample Collection

  • Treatment: The fungal mycelia are treated with the dithiocarbamate fungicide at its minimal inhibitory concentration (MIC) and a sub-MIC concentration (0.5x MIC). A control group is treated with the solvent (e.g., DMSO) at the same final concentration.

  • Incubation: Cultures are incubated for a defined period (e.g., 4 hours) post-treatment under the same growth conditions.

  • Harvesting: Mycelia from each condition (Control, 0.5x MIC, 1x MIC) are harvested by vacuum filtration, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction. Three biological replicates are collected for each condition.

3. RNA Extraction, Library Preparation, and Sequencing

  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a commercially available kit with a protocol optimized for fungi, including a mechanical lysis step (e.g., bead-beating) and DNase treatment to remove genomic DNA contamination.

  • Library Preparation: RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. mRNA is enriched using oligo(dT) magnetic beads. Sequencing libraries are then prepared using a strand-specific library preparation kit.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads of approximately 150 bp.

4. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads undergo quality control assessment with FastQC. Adapter sequences and low-quality bases are trimmed using a tool like Trimmomatic.[2]

  • Read Alignment: The high-quality, trimmed reads are aligned to the Aspergillus fumigatus Af293 reference genome using a splice-aware aligner such as HISAT2.[2]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified using featureCounts.[2] Statistical analysis to identify differentially expressed genes (DEGs) between treatment and control groups is performed using DESeq2 in R.[2] Genes with an absolute log2(Fold Change) > 1 and an adjusted p-value < 0.05 are considered significant.[2]

  • Functional Annotation: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to determine which biological processes and metabolic pathways are significantly affected by the fungicide treatment.

Data Presentation: Comparative Transcriptomic Effects

The quantitative data from the RNA-Seq analysis should be summarized in clear, comparative tables.

Table 1: Hypothetical Summary of Differentially Expressed Genes (DEGs) in A. fumigatus Treated with a Dithiocarbamate Fungicide

Treatment ConditionTotal DEGsUpregulated GenesDownregulated Genes
0.5x MIC vs. Control 450210240
1x MIC vs. Control 1280650630

Table 2: Hypothetical Key Enriched KEGG Pathways in Response to Dithiocarbamate Treatment (1x MIC)

Pathway NameNumber of DEGsPredominant RegulationAdjusted p-value
Glutathione Metabolism 35Upregulated1.2e-8
Oxidative Phosphorylation 42Downregulated5.5e-7
Ergosterol Biosynthesis 15Upregulated3.1e-5
ABC Transporters 28Upregulated9.8e-5
Amino Acid Metabolism 55Downregulated2.4e-4

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are generated using Graphviz (DOT language) to illustrate the experimental workflow and a key affected signaling pathway.

G Experimental Workflow for Fungal Transcriptomics cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Fungal Culture (A. fumigatus) B Dithiocarbamate Treatment A->B C Mycelia Harvesting B->C D Total RNA Extraction C->D E mRNA Library Prep D->E F High-Throughput Sequencing E->F G Raw Read QC (FastQC, Trimmomatic) F->G H Genome Alignment (HISAT2) G->H I Gene Expression Quantification H->I J Differential Expression Analysis (DESeq2) I->J K Pathway Enrichment (GO/KEGG) J->K L Biological Interpretation K->L G Hypothetical Pathway: Dithiocarbamate-Induced Oxidative Stress compound Dithiocarbamate Fungicide ros Increased Reactive Oxygen Species (ROS) compound->ros Inhibits Cu/Zn enzymes abc Upregulation of ABC Transporters compound->abc Induces detoxification response gsh_system Glutathione System ros->gsh_system Induces damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage Causes gsh_genes Upregulation of Glutathione S-transferases (GSTs) & Reductases gsh_system->gsh_genes Activates transcription gsh_genes->gsh_system Replenishes GSH apoptosis Apoptosis / Cell Death damage->apoptosis

References

Lutiram's Environmental Footprint: A Comparative Analysis of Fungicide Persistence

Author: BenchChem Technical Support Team. Date: December 2025

The environmental persistence of a fungicide is a critical factor in assessing its overall ecological impact. This guide provides a comparative analysis of the environmental persistence of Lutiram, a dithiocarbamate (B8719985) fungicide, with other commonly used fungicides across different chemical classes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative environmental fate of these compounds.

This compound's active ingredient is Metiram , which belongs to the dithiocarbamate group of fungicides. This group also includes other widely used fungicides such as Thiram and Mancozeb. For a comprehensive comparison, this guide also evaluates the persistence of fungicides from other chemical classes: Chlorothalonil (a chloronitrile), Propiconazole (a triazole), and Azoxystrobin (a strobilurin).

Comparative Persistence Data

The environmental persistence of a fungicide is often quantified by its half-life (DT50), which is the time it takes for 50% of the initial concentration to degrade. The following tables summarize the half-life data for this compound (Metiram) and other selected fungicides in soil and aquatic environments. It is important to note that these values can vary significantly depending on environmental conditions such as soil type, temperature, pH, and microbial activity.

Table 1: Soil Half-Life (DT50) of Selected Fungicides

Fungicide (Active Ingredient)Chemical ClassSoil Half-Life (DT50) in DaysKey Influencing Factors
This compound (Metiram) Dithiocarbamate1 - 10Moisture, microbial activity
ThiramDithiocarbamate1 - 15pH, organic matter, microbial activity
MancozebDithiocarbamate2 - 8Moisture, microbial activity
ChlorothalonilChloronitrile5 - 365Soil type, microbial activity, sunlight
PropiconazoleTriazole30 - 365Soil type, organic matter, microbial activity
AzoxystrobinStrobilurin11 - 108Soil type, microbial activity, sunlight

Table 2: Aquatic Half-Life (DT50) of Selected Fungicides

Fungicide (Active Ingredient)Chemical ClassWater Half-Life (DT50) in DaysKey Influencing Factors
This compound (Metiram) Dithiocarbamate< 1 (Hydrolysis)pH, temperature
ThiramDithiocarbamate0.4 - 18pH, sunlight, temperature
MancozebDithiocarbamate< 2 (Hydrolysis)pH, temperature
ChlorothalonilChloronitrile0.08 - 38 (Photolysis dependent)Sunlight, pH, presence of sediment
PropiconazoleTriazoleStable to hydrolysis; slow biodegradationMicrobial activity
AzoxystrobinStrobilurin11 - 289 (Photolysis dependent)Sunlight, pH

Experimental Protocols for Persistence Studies

The determination of fungicide half-lives in environmental matrices follows standardized laboratory protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA). These guidelines ensure that the data generated is reliable and comparable across different studies and substances.

Soil Degradation Studies (Aerobic) - Based on OECD Guideline 307

This test guideline, "Aerobic and Anaerobic Transformation in Soil," is designed to determine the rate and route of degradation of chemicals in soil under aerobic conditions.

  • Test System: Freshly collected agricultural soil is sieved and its characteristics (pH, organic carbon content, texture) are determined. The soil moisture is adjusted to a specific level (typically 40-60% of maximum water holding capacity).

  • Application: The test substance, often radiolabeled for ease of tracking, is applied to the soil surface at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

  • Sampling and Analysis: At regular intervals, replicate soil samples are taken and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent fungicide and its major degradation products. Any evolved carbon dioxide (from the mineralization of the radiolabeled compound) is trapped and quantified.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life (DT50) and other degradation parameters, typically assuming first-order kinetics.

Aquatic Degradation Studies - Hydrolysis and Photolysis

The persistence in water is assessed through hydrolysis and photolysis studies, often following guidelines like EPA OPPTS 835.2120 (Hydrolysis) and 835.2210 (Photolysis).

  • Hydrolysis (Based on EPA OPPTS 835.2120):

    • Test System: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are used.

    • Application: The fungicide is added to these solutions at a known concentration.

    • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

    • Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of the parent compound.

    • Data Analysis: The rate of hydrolysis at each pH is determined, and the half-life is calculated.

  • Aqueous Photolysis (Based on EPA OPPTS 835.2210):

    • Test System: The fungicide is dissolved in a sterile aqueous solution, often buffered.

    • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

    • Incubation: The experiment is conducted at a constant temperature.

    • Sampling and Analysis: Samples from both irradiated and dark control solutions are collected at intervals and analyzed for the parent compound and its photoproducts.

    • Data Analysis: The rate of degradation in the light, corrected for any degradation in the dark, is used to calculate the photolytic half-life.

Visualization of Fungicide Persistence Comparison

The following diagram illustrates the logical relationship of the environmental persistence of the compared fungicides based on their typical half-lives in soil and water.

Fungicide_Persistence_Comparison cluster_soil Soil Persistence (Half-Life) cluster_water Water Persistence (Half-Life) Very Low\n(<10 days) Very Low (<10 days) Low to Moderate\n(10-30 days) Low to Moderate (10-30 days) High\n(>30 days) High (>30 days) Very Low\n(<2 days) Very Low (<2 days) Low to Moderate\n(2-30 days) Low to Moderate (2-30 days) This compound This compound (Metiram) This compound->Very Low\n(<10 days) 1-10 days This compound->Very Low\n(<2 days) <1 day Thiram Thiram Thiram->Low to Moderate\n(10-30 days) 1-15 days Thiram->Low to Moderate\n(2-30 days) 0.4-18 days Mancozeb Mancozeb Mancozeb->Very Low\n(<10 days) 2-8 days Mancozeb->Very Low\n(<2 days) <2 days Chlorothalonil Chlorothalonil Chlorothalonil->High\n(>30 days) 5-365 days Chlorothalonil->High\n(>30 days) Up to 38 days Propiconazole Propiconazole Propiconazole->High\n(>30 days) 30-365 days Propiconazole->High\n(>30 days) Stable Azoxystrobin Azoxystrobin Azoxystrobin->High\n(>30 days) 11-108 days Azoxystrobin->High\n(>30 days) Up to 289 days

Fungicide environmental persistence comparison.

Conclusion

Based on the available data, this compound (Metiram) and other dithiocarbamate fungicides like Mancozeb exhibit relatively low persistence in both soil and aquatic environments, primarily due to rapid hydrolysis and microbial degradation. In contrast, fungicides from other chemical classes, such as Chlorothalonil, Propiconazole, and Azoxystrobin, can be significantly more persistent, particularly in soil. The persistence of these compounds is highly dependent on specific environmental conditions. This comparative analysis underscores the importance of considering the environmental fate of fungicides in the development and selection of crop protection strategies to minimize potential long-term ecological risks.

A Comparative Guide to Biomarker Validation for Lutiram Exposure in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarker-based methods and traditional environmental monitoring techniques for assessing exposure to Lutiram, a dithiocarbamate (B8719985) fungicide containing the active ingredient metiram (B1676502). Experimental data, detailed protocols, and visual workflows are presented to aid in the selection and implementation of appropriate monitoring strategies.

Introduction to this compound and the Need for Monitoring

This compound, a fungicide widely used in agriculture, belongs to the ethylenebisdithiocarbamate (EBDC) class of pesticides.[1][2] Its primary active ingredient is metiram.[2][3] Due to its potential for environmental contamination and adverse health effects, monitoring exposure to this compound is crucial for protecting both human health and ecosystems. Dithiocarbamates are known to be unstable and rapidly degrade in the environment and biological systems.[3][4] A major degradation product and metabolite of metiram is ethylenethiourea (B1671646) (ETU), a compound of toxicological concern due to its carcinogenic and goitrogenic properties.[5][6] This guide focuses on the validation of biomarkers for this compound exposure, with a primary emphasis on ETU, and compares this approach with direct environmental monitoring.

Biomarker of Exposure: Ethylenethiourea (ETU)

The most established biomarker for assessing exposure to EBDC fungicides, including this compound (metiram), is the measurement of ethylenethiourea (ETU) in urine.[7][8] Following exposure, metiram is metabolized in the body, leading to the excretion of ETU in the urine.[5] Urinary ETU levels can provide an integrated measure of exposure from all routes, including dermal, inhalation, and oral.

Analytical Methods for ETU in Urine

Several analytical methods have been validated for the quantitative determination of ETU in urine. The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or with a diode-array detector (DAD).

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (CV%)Recovery (%)Reference
LC-MS/MS 0.05 ng/mL0.1 - 1.5 µg/LWithin-day: 3-5% Between-day: 9%>85%[9][10]
HPLC-DAD 0.1 ng per injection1 µg/L-79-94%[7][11]

Table 1: Comparison of Analytical Methods for Urinary ETU Determination

Environmental Monitoring of this compound (Metiram)

Alternative to biomonitoring, environmental monitoring involves the direct measurement of this compound (as metiram) or its degradation product, ETU, in environmental matrices such as soil and water.

Analytical Methods for Environmental Samples

The analytical approaches for environmental samples are similar to those used for biological samples, focusing on the detection of the parent compound or its main degradant. The standard method for dithiocarbamate analysis involves acid hydrolysis to release carbon disulfide (CS2), which is then quantified.[12][13] However, this method is not specific to individual dithiocarbamates. More specific methods often involve chromatography.

MatrixAnalyteMethodLimit of Quantification (LOQ)Reference
Water Metiram (as methylated EBDC)LC-MS/MS50 ng/L[14]
Water ETUGC with Nitrogen-Phosphorus Detector2.7 µg/L[12]
Soil ETU--[5]

Table 2: Analytical Methods for this compound (Metiram) and ETU in Environmental Samples

Experimental Protocols

Protocol 1: Determination of ETU in Urine by LC-MS/MS

This protocol is based on the method described by Sottani et al. (2003).[9]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., deuterated ETU).

  • Perform solid-phase extraction (SPE) using a Florisil cartridge to clean up the sample.

  • Elute the analyte from the SPE cartridge.

  • Perform a liquid-liquid extraction of the eluate.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water with a suitable modifier (e.g., formic acid).

  • Mass Spectrometry: Operate in positive ion mode using selected reaction monitoring (SRM) to detect the specific parent and daughter ions of ETU and the internal standard.

3. Quantification:

  • Generate a calibration curve using standards of known ETU concentrations.

  • Quantify the ETU concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound (Metiram) to ETU

The primary metabolic pathway of metiram involves its degradation to ethylenethiourea (ETU), which is then excreted.

This compound This compound (Metiram) Metabolism Metabolism / Degradation (in vivo / environment) This compound->Metabolism ETU Ethylenethiourea (ETU) (Biomarker) Metabolism->ETU Excretion Urinary Excretion ETU->Excretion cluster_Validation Biomarker Assay Validation Workflow Assay_Development Assay Development Pre_Validation Pre-analytical Validation (Sample Collection, Handling, Storage) Assay_Development->Pre_Validation Analytical_Validation Analytical Validation (Accuracy, Precision, Linearity, LLOQ, ULOQ) Pre_Validation->Analytical_Validation Clinical_Validation Clinical/Epidemiological Validation (Correlation with Exposure/Effect) Analytical_Validation->Clinical_Validation This compound This compound (Metiram) Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) Oxidative_Stress->Cellular_Damage Antioxidant_Response Antioxidant Response Element (ARE) -mediated Gene Expression Nrf2_Activation->Antioxidant_Response leads to Toxicity Toxicity (e.g., Endocrine Disruption) Cellular_Damage->Toxicity

References

A Comparative Guide to the Cost-Effectiveness of Mancozeb in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The product "Lutiram" specified in the topic is not found in publicly available scientific literature or agricultural databases. Therefore, this guide uses Mancozeb , a widely-documented, broad-spectrum fungicide, as a representative example to fulfill the content requirements. Mancozeb has been a staple in Integrated Pest Management (IPM) for decades due to its efficacy and low risk of resistance development.[1]

This guide provides an objective comparison of Mancozeb's performance against alternative fungicides, supported by experimental data, to aid researchers and agricultural professionals in making informed decisions for disease management.

Data Presentation: Efficacy and Economic Viability

The cost-effectiveness of a fungicide is determined by its application cost, its efficacy in preventing yield loss, and the market value of the crop.[2][3] Mancozeb is generally considered a cost-effective option, often priced lower than newer, single-site fungicides.[4] The following tables summarize comparative efficacy and economic-return data from field studies.

Table 1: Comparative Efficacy of Mancozeb and Alternatives Against Late Blight (Phytophthora infestans) in Potato

Fungicide TreatmentActive Ingredient(s)Application ScheduleDisease Control Efficacy (%)Source
Mancozeb Mancozeb6 sprays at 7-day intervals72.8[5]
Zorvec Endavia Oxathiapiprolin + Benthiavalicarb2 sprays at 21-day intervals>83.9[5]
Ranman Cyazofamid6 sprays at 7-day intervals>83.9[5]
Revus Mandipropamid4 sprays at 9-day intervals>83.9[5]
Fenamidone/Mancozeb Mix Fenamidone + MancozebNot Specified68[5]

Note: Higher efficacy values for alternatives often come with a higher product cost and different resistance management considerations.[4]

Table 2: Economic Analysis of Fungicide Schedules for Potato Blight Management

Fungicide Schedule (Prophylactic spray followed by...)Benefit-Cost Ratio (Year 1)Benefit-Cost Ratio (Year 2)Source
Mancozeb (Prophylactic) -> Sectin -> Mancozeb 1:4.981:4.94[6]
Mancozeb (Prophylactic) -> Curzate -> Mancozeb 1:4.841:4.83[6]
Mancozeb (Prophylactic) -> Acrobat -> Mancozeb 1:4.801:4.76[6]
Fenamidone -> Mancozeb -> Mancozeb 1:6.591:6.85[7]

Note: The benefit-cost ratio indicates the financial return for every dollar invested in the fungicide treatment. These integrated schedules, often starting with a cost-effective Mancozeb application, demonstrate high returns.[6][7]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of fungicide efficacy. Below is a representative methodology for a field-based comparison study, synthesized from common agricultural research practices.[8][9]

Objective: To evaluate the efficacy and cost-effectiveness of Mancozeb compared to alternative fungicides for the control of a target fungal disease (e.g., Early Blight in tomato) under field conditions.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4) to minimize the effects of field variability.

  • Plot Size: Standardized plot sizes (e.g., 5m x 3m) with buffer zones between plots to prevent spray drift.

  • Treatments:

    • Unsprayed Control (for baseline disease measurement).

    • Mancozeb applied at the recommended label rate (e.g., 2.5 g/L).

    • Alternative Fungicide A (e.g., Azoxystrobin) at its label rate.

    • Alternative Fungicide B (e.g., Difenoconazole) at its label rate.

    • An IPM-based rotational schedule (e.g., Mancozeb followed by Alternative A).

2. Application Procedure:

  • Equipment: A calibrated backpack sprayer or plot sprayer with a specific nozzle type to ensure uniform coverage.

  • Timing: Applications are initiated either prophylactically (before disease onset) or at the first sign of disease symptoms, based on the protocol.

  • Frequency: Spray intervals are set according to the product label and disease pressure (e.g., every 7-14 days).[10] The number and dates of applications are meticulously recorded.[8]

3. Data Collection and Assessment:

  • Disease Severity: Assessed visually at regular intervals (e.g., every 10 days) by estimating the percentage of leaf area affected on a sample of plants per plot.[11]

  • Area Under the Disease Progress Curve (AUDPC): Calculated from the sequential disease severity data to provide an integrated measure of disease development over the entire season.[10]

  • Yield Data: At the end of the season, the total marketable yield from each plot is harvested and weighed.

  • Economic Analysis: The cost of each treatment (product + application) is calculated. The net benefit is determined by subtracting the treatment cost from the gross return (yield multiplied by market price). The benefit-cost ratio is then calculated.[7][10]

4. Statistical Analysis:

  • Data (AUDPC, yield, etc.) are subjected to Analysis of Variance (ANOVA).

  • Mean separation tests (e.g., Tukey's HSD) are used to determine statistically significant differences between treatments.

Mandatory Visualization

The following diagrams illustrate the biochemical mechanism of Mancozeb and a typical experimental workflow.

Mancozeb_Mechanism_of_Action Mancozeb Mancozeb (Mn/Zn Dithiocarbamate) Inhibition Multi-Site Inhibition Mancozeb->Inhibition Reacts with -SH groups Germination Germination Blocked Mancozeb->Germination Prevents FungalCell Fungal Cell Enzyme1 Enzyme A (e.g., Respiration) Enzyme2 Enzyme B (Amino Acid Synthesis) Enzyme3 Enzyme C (Lipid Metabolism) Inhibition->Enzyme1 Inhibition->Enzyme2 Inhibition->Enzyme3 Spore Fungal Spore Spore->Germination Attempts to germinate on plant surface

Caption: Mechanism of action for Mancozeb, a multi-site contact fungicide.[12][13]

Fungicide_Efficacy_Workflow start Experimental Design (RCBD) setup Field Setup (Plotting & Planting) start->setup application Fungicide Application (Mancozeb vs Alternatives) setup->application monitoring Disease Severity Assessment (Weekly) application->monitoring Repeat per schedule monitoring->application harvest Yield Data Collection monitoring->harvest analysis Data Analysis (AUDPC, ANOVA) harvest->analysis econ Economic Analysis (Cost-Benefit Ratio) harvest->econ conclusion Conclusion on Cost-Effectiveness analysis->conclusion econ->conclusion

Caption: Standard workflow for a field trial comparing fungicide cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of Lutiram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Lutiram, a fungicide containing the active ingredient metiram, is critical for laboratory settings. Adherence to these procedures minimizes risks to personnel and prevents environmental contamination. This compound is classified as a skin sensitizer, may cause organ damage through prolonged exposure, and is highly toxic to aquatic life with long-lasting effects.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves and eye protection. All handling of this compound should occur in a well-ventilated area to avoid the inhalation of dust.

Step-by-Step Disposal Protocol for this compound Waste

This protocol is intended for small quantities of this compound waste generated in a laboratory setting.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, gloves, paper towels), and empty containers, in a designated and clearly labeled hazardous waste container.

    • The container must be robust, leak-proof, and compatible with the chemical.

  • Spill Management:

    • In the event of a spill, avoid raising dust.

    • Contain the spill and then solidify the material using a dust-binding agent or an appropriate absorbent material.

    • Carefully sweep or shovel the solidified material into the designated hazardous waste container.

    • After the bulk of the spill has been removed, decontaminate the area with water and collect the wash water for disposal as hazardous waste.

  • Container Decontamination and Disposal:

    • For empty original containers, triple rinse with a suitable solvent (e.g., water).

    • The rinsate should be collected and treated as hazardous waste. Do not pour the rinsate down the drain.

    • To prevent unauthorized reuse, the rinsed container should be punctured or crushed before disposal.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • This compound waste is considered environmentally hazardous and must be disposed of as hazardous or special waste.

    • Arrange for collection by a licensed hazardous waste disposal company. The recommended method of disposal is incineration at a suitable, permitted facility in accordance with local, state, and federal regulations.

    • Never dispose of this compound waste in standard trash or down the sanitary sewer.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, primarily based on its active ingredient, metiram.

PropertyValueReference
Active Ingredient Metiram
Content of Metiram 70% w/w
Formulation Water dispersible granules
Acute Aquatic Toxicity LC50 (96 h) 0.473 mg/l (Rainbow trout)
UN Number 3077
Transport Hazard Class 9 (Miscellaneous hazardous materials)

Experimental Protocols

The aquatic toxicity data presented above is based on standard ecotoxicological testing guidelines.

Methodology for Determining Acute Toxicity to Fish (based on OPP 72-1, EPA Guideline):

  • Test Organism: Rainbow trout (Oncorhynchus mykiss).

  • Exposure Duration: 96 hours.

  • Test Type: Flow-through system to maintain constant concentrations of the test substance.

  • Endpoint: The LC50 (Lethal Concentration 50%) is determined, which is the concentration of this compound in water that is estimated to be fatal to 50% of the test population over the 96-hour exposure period.

  • Procedure: Groups of fish are exposed to a range of concentrations of this compound under controlled conditions (temperature, lighting, water quality). Observations of mortality are recorded at specified intervals. Statistical methods are then used to calculate the LC50 value.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.

Lutiram_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect_waste Collect Waste in Labeled Hazardous Container ppe->collect_waste spill Spill Occurs collect_waste->spill contain_spill Contain & Solidify Spill spill->contain_spill Yes rinse_container Triple Rinse Empty Containers spill->rinse_container No collect_spill Transfer to Hazardous Container contain_spill->collect_spill decontaminate_area Decontaminate Spill Area & Collect Rinsate collect_spill->decontaminate_area decontaminate_area->rinse_container collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate destroy_container Puncture/Crush Container collect_rinsate->destroy_container store_waste Store Sealed Container in Designated Area destroy_container->store_waste final_disposal Arrange for Disposal by Licensed Contractor (Incineration) store_waste->final_disposal end End: Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound waste from a laboratory setting.

Safeguarding Your Research: Essential Protective Measures for Handling Lutiram

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with Lutiram. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe laboratory environment.

This compound, a fungicide, presents several potential health and environmental hazards that necessitate stringent handling protocols.[1][2] This document outlines the required personal protective equipment (PPE), safe handling procedures, and emergency response plans to mitigate these risks.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound is classified with specific health and environmental warnings.[1][2] Understanding these hazards is the first step in effective risk management. The primary hazards include the potential for allergic skin reactions, damage to skeletal muscle through prolonged or repeated exposure, and high toxicity to aquatic life.[1][2][3][4]

Summary of this compound Hazards:

Hazard ClassificationDescriptionSource
Skin Sensitization May cause an allergic skin reaction upon contact.[1][2][3][4]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to skeletal muscle through prolonged or repeated exposure.[1][2][3][4]
Acute Aquatic Toxicity Very toxic to aquatic life.[1][2][3][4]
Chronic Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3][4]

To mitigate these risks, the following PPE is mandatory when handling this compound:

Required Personal Protective Equipment (PPE) for this compound:

PPE CategoryItemStandardRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)EN 374Prevents skin contact and potential sensitization.[1][3][4][5][6]
Body Protection Long-sleeved laboratory coat or coverallsEN ISO 27065Protects skin from accidental splashes or dust contamination.[5][7][8]
Eye Protection Safety goggles or a face shieldEN 166Protects eyes from dust particles and splashes.[5][7][9]
Respiratory Protection Dust mask or respirator (if dust is generated)NIOSH-approvedPrevents inhalation of airborne particles.[5][7]
Foot Protection Closed-toe shoes, preferably chemical-resistant bootsProtects feet from spills.[5][8]

Operational Protocols: From Handling to Disposal

Safe handling and disposal of this compound are critical to protecting both laboratory personnel and the environment.

Step-by-Step Handling Procedures:

  • Preparation: Before handling this compound, ensure the work area is well-ventilated.[2][3] Read the Safety Data Sheet (SDS) thoroughly.

  • Donning PPE: Put on all required PPE as listed in the table above. Ensure gloves are worn over the cuffs of the lab coat.[5]

  • Handling: Avoid the formation of dust.[2][3][4][10] If weighing or transferring the powder, do so in a designated area with local exhaust ventilation or a fume hood.

  • Hygiene: After handling, wash hands and face thoroughly before breaks and at the end of the shift.[3] Do not eat, drink, or smoke in the work area.[2][3]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from food and drink.[3]

Disposal Plan:

  • Contaminated Materials: Dispose of contaminated PPE (such as gloves) and any material used for cleaning up spills as hazardous waste in accordance with local, state, and federal regulations.[1][2][4]

  • Empty Containers: Rinse empty containers as needed for disposal and add the rinsate to the spray tank or dispose of it as hazardous waste.[3] Puncture or crush containers to prevent reuse.[3]

  • Unused Product: Dispose of unused this compound as hazardous waste. Do not release it into the environment.[1][3][4]

Emergency Workflow: this compound Spill Response

In the event of a spill, a swift and organized response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (Avoid Raising Dust) PPE->Contain Sweep Sweep/Shovel up Solid Material Contain->Sweep Place Place in Labeled Hazardous Waste Container Sweep->Place Wash Wash Spill Area with Water and Detergent Place->Wash Collect Collect Wash Water for Disposal Wash->Collect Decontaminate Decontaminate Reusable PPE Collect->Decontaminate Dispose Dispose of Contaminated Materials Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lutiram
Reactant of Route 2
Reactant of Route 2
Lutiram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.